molecular formula C12H16O4 B120100 1,3-Adamantanedicarboxylic acid CAS No. 39269-10-8

1,3-Adamantanedicarboxylic acid

Cat. No.: B120100
CAS No.: 39269-10-8
M. Wt: 224.25 g/mol
InChI Key: PAVQGHWQOQZQEH-UHFFFAOYSA-N
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Description

1,3-Adamantanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1,3-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQGHWQOQZQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192519
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Molecular Weight

224.25 g/mol
Source PubChem
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CAS No.

39269-10-8
Record name 1,3-Adamantanedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid
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Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid
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Foundational & Exploratory

The Genesis of a Rigid Scaffold: The Discovery of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the first synthesis of 1,3-adamantanedicarboxylic acid, a cornerstone molecule in the development of advanced polymers and pharmaceuticals.

This technical guide delves into the historical discovery and seminal synthesis of this compound, a molecule whose rigid, diamondoid structure has captivated chemists for decades. We will provide a detailed account of the pioneering work of H. Stetter and his colleagues, alongside an examination of the broader scientific context that fueled the exploration of adamantane (B196018) chemistry in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and foundational synthesis of this important bifunctional organic compound.

A New Frontier in Alicyclic Chemistry: The Rise of Adamantane

The story of this compound begins with the isolation of its parent hydrocarbon, adamantane, from petroleum in 1933. The unique, strain-free, and highly symmetrical cage-like structure of adamantane quickly garnered significant interest within the chemical community. In the 1950s, this interest intensified as chemists began to recognize the potential of the adamantane scaffold to impart desirable properties, such as thermal stability, rigidity, and lipophilicity, to a variety of materials and molecules. This era saw a surge in research aimed at the functionalization of the adamantane core, paving the way for the creation of novel polymers, lubricants, and therapeutic agents. It was within this context of burgeoning scientific curiosity that the synthesis of bifunctional adamantane derivatives, such as dicarboxylic acids, became a key objective.

The First Synthesis: Stetter's Breakthrough in 1959

The first reported synthesis of this compound was achieved by H. Stetter, M. Schwarz, and A. Hirschhorn and published in their 1959 paper in Chemische Berichte. Their approach was a multi-step synthesis starting from adamantane, which involved the introduction of functional groups at the bridgehead positions.

The key steps of their pioneering synthesis were:

  • Bromination of Adamantane: The synthesis commenced with the bromination of adamantane to yield 1,3-dibromoadamantane (B19736). This reaction established the 1,3-substitution pattern on the adamantane core.

  • Hydrolysis to 1,3-Adamantanediol (B44800): The dibrominated intermediate was then hydrolyzed to produce 1,3-adamantanediol. This diol served as the crucial precursor for the final carboxylation step.

  • Carboxylation via the Koch-Haaf Reaction: The final and most critical step was the dicarboxylation of 1,3-adamantanediol using the Koch-Haaf reaction. This classic method for the synthesis of carboxylic acids from alcohols or alkenes under acidic conditions proved to be effective in introducing the two carboxyl groups at the bridgehead positions of the adamantane nucleus.

This seminal work not only provided the first access to this compound but also demonstrated a viable pathway for the synthesis of other 1,3-disubstituted adamantane derivatives.

Experimental Protocols

While the original 1959 publication by Stetter et al. provides the foundation, subsequent research has refined and detailed the experimental procedures. Below are representative protocols for the key transformations.

Synthesis of 1,3-Adamantanediol

The hydrolysis of 1,3-dibromoadamantane is a critical step. While Stetter's initial work laid the groundwork, later methods have optimized this conversion.

Table 1: Experimental Protocol for the Synthesis of 1,3-Adamantanediol

ParameterValue
Starting Material 1,3-Dibromoadamantane
Reagents Silver sulfate, Acetone, Water
Reaction Conditions The mixture is heated under reflux.
Work-up The reaction mixture is filtered, and the filtrate is concentrated to yield the product.
Product 1,3-Adamantanediol
Synthesis of this compound via the Koch-Haaf Reaction

The carboxylation of 1,3-adamantanediol is the final step in the original synthetic route.

Table 2: Experimental Protocol for the Koch-Haaf Reaction

ParameterValue
Starting Material 1,3-Adamantanediol
Reagents Concentrated sulfuric acid, Formic acid
Reaction Conditions Formic acid is added dropwise to a solution of 1,3-adamantanediol in concentrated sulfuric acid with stirring. The reaction is typically exothermic and may require cooling.
Work-up The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration and recrystallized.
Product This compound

Quantitative Data from Early and Modern Syntheses

The following table summarizes the key quantitative data from both the historical synthesis and more contemporary, optimized methods.

Table 3: Quantitative Data for the Synthesis of this compound and Intermediates

CompoundMethodStarting MaterialYield (%)Melting Point (°C)
1,3-Dibromoadamantane Direct BrominationAdamantane~70108-110
1,3-Adamantanediol Hydrolysis1,3-Dibromoadamantane~60-
This compound Koch-Haaf Reaction1,3-Adamantanediol~60276-278
This compound One-pot from 1-Adamantanecarboxylic Acid1-Adamantanecarboxylic Acid92275-276

Visualizing the Discovery

To better illustrate the logical flow of the original synthesis and the key chemical transformation, the following diagrams are provided.

Stetter_Synthesis_Workflow Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Bromination Adamantanediol 1,3-Adamantanediol Dibromoadamantane->Adamantanediol Hydrolysis DicarboxylicAcid This compound Adamantanediol->DicarboxylicAcid Koch-Haaf Carboxylation

Stetter's original synthetic pathway.

Koch_Haaf_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Adamantanediol 1,3-Adamantanediol Carbocation Adamantane-1,3-diyl dicarbocation Adamantanediol->Carbocation Protonation & Water loss FormicAcid Formic Acid AcyliumIon Acylium Ion FormicAcid->AcyliumIon Protonation & Water loss SulfuricAcid H₂SO₄ (catalyst) Product This compound Carbocation->Product AcyliumIon->Product Nucleophilic attack

An In-depth Technical Guide to the Theoretical Properties of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid is a unique bifunctional molecule built upon the rigid, diamondoid cage structure of adamantane (B196018). This structural feature imparts a high degree of lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. Its dicarboxylic acid functionality allows for the construction of coordination polymers, metal-organic frameworks (MOFs), and serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antidepressants and antiparkinsonian drugs.[1] This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, intended to serve as a resource for researchers in drug discovery and materials science.

Physicochemical and Spectral Properties

The rigid adamantane core dictates the physical and chemical behavior of this compound. A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₄[2]
Molecular Weight 224.25 g/mol [2]
Melting Point 276-278 °C
Appearance White to off-white crystalline powder
Predicted pKa 4.24 ± 0.40[3]
Solubility Sparingly soluble in DMSO, slightly soluble in heated methanol.[3]

Spectral Data:

The structural integrity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

TechniqueKey Peaks and AssignmentsSource(s)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH)[2]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-2, C-3), 177.76 (COOH)[2]
IR (KBr, νmax, cm⁻¹)2913, 2851 (C-H stretch), 2636 (O-H stretch), 1691 (C=O stretch), 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528[2]

Theoretical Properties: A Computational Perspective

While extensive experimental data for this compound is available, detailed computational studies predicting its theoretical properties are less common in the literature. However, established computational methods can provide valuable insights into its electronic structure and reactivity.

pKa Prediction:

The acidity of the carboxylic acid groups is a critical parameter. While an empirically predicted pKa of 4.24 is available, computational methods such as Density Functional Theory (DFT) combined with a continuum solvation model (like SMD) can provide more accurate predictions.[3][4] For dicarboxylic acids, the prediction of successive pKa values can be achieved using ab initio molecular dynamics with metadynamics.[5] These methods involve calculating the Gibbs free energy of dissociation in a solvent environment.

Molecular Orbitals and Reactivity:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be calculated using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).[6][7][8] A smaller HOMO-LUMO gap generally suggests higher reactivity. For adamantane derivatives, substitutions on the cage can significantly alter these energy levels.[6][9]

Dipole Moment:

The molecular dipole moment, a measure of the charge distribution, can also be computed using DFT.[10] The symmetry of the 1,3-disubstituted adamantane cage will influence the magnitude and direction of the dipole moment.

The logical relationship for predicting these theoretical properties using computational chemistry is outlined in the following diagram:

G cluster_outputs Predicted Theoretical Properties A Molecular Structure of This compound B Quantum Mechanical Methods (e.g., DFT) A->B C Selection of Functional and Basis Set (e.g., B3LYP/6-31G(d)) B->C D Inclusion of Solvent Effects (e.g., SMD, PCM) B->D P1 pKa Values C->P1 P2 HOMO/LUMO Energies C->P2 P3 Dipole Moment C->P3 P4 Molecular Electrostatic Potential C->P4 D->P1 G A 1-Adamantane carboxylic acid B Mix with HNO₃/H₂SO₄ at 0°C A->B C Add Formic Acid dropwise at 0°C B->C D Reaction C->D E Precipitation on ice D->E F Filtration & Washing E->F G Dissolution in NaOH F->G H Acidification with HCl G->H I Recrystallization from Ethanol H->I J Pure 1,3-Adamantanedicarboxylic Acid I->J G cluster_drug_design Drug Design & Discovery A This compound (Scaffold) B Chemical Modification A->B C Library of Derivatives B->C D Screening for Enzyme Inhibition (e.g., DGAT1) C->D E Lead Compound Identification D->E

References

In-Depth Technical Guide: Crystal Structure of Adamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystallographic analysis of adamantane-based carboxylic acids. Due to the current absence of a publicly available, fully resolved crystal structure for 1,3-adamantanedicarboxylic acid, this document presents a comprehensive analysis of the closely related and well-documented adamantane-1-carboxylic acid as a primary example. This guide summarizes key crystallographic data, outlines detailed experimental protocols for single-crystal X-ray diffraction, and visualizes the critical molecular interactions and experimental workflows. This information serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, offering insights into the structural characteristics of this important class of compounds.

Introduction

To provide a relevant and detailed crystallographic guide, this document focuses on the crystal structure of adamantane-1-carboxylic acid . The structural principles, experimental procedures, and types of intermolecular interactions observed in this molecule are highly illustrative of what can be expected for its dicarboxylic acid counterpart.

Physicochemical Properties of this compound

While a full crystal structure is not available, key physical and chemical data for this compound have been reported.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1][2]
CAS Number 39269-10-8[1]
Melting Point 276-278 °C[1][2]
Appearance White powder[1]

Crystal Structure Analysis of Adamantane-1-Carboxylic Acid (Illustrative Example)

The crystal structure of adamantane-1-carboxylic acid has been determined by single-crystal X-ray diffraction at two different temperatures, revealing an ordered low-temperature form and a disordered high-temperature form.[3][4] The molecules form centrosymmetric dimers in the crystal lattice through hydrogen bonding between their carboxylic acid groups.[3][4]

Crystallographic Data

The following tables summarize the key crystallographic data for adamantane-1-carboxylic acid at both low and high temperatures.[3][4]

Table 1: Crystal Data and Structure Refinement for Adamantane-1-Carboxylic Acid

Parameter173 K (Low Temperature)280 K (High Temperature)
Empirical Formula C₁₁H₁₆O₂C₁₁H₁₆O₂
Formula Weight 180.24180.24
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 6.452(3)6.503(2)
b (Å) 6.681(2)6.849(2)
c (Å) 11.510(3)11.620(4)
α (°) 80.84(2)77.11(2)
β (°) 87.22(3)85.77(2)
γ (°) 74.11(3)76.34(2)
Volume (ų) 471.10490.11
Z 22
Calculated Density (g/cm³) 1.2711.221
Reflections Collected 1347828
Final R indices [I>2σ(I)] R = 0.0485, Rw = 0.0415R = 0.0874, Rw = 0.0512

Table 2: Selected Bond Lengths and Angles for Adamantane-1-Carboxylic Acid (173 K)

Bond/AngleLength (Å) / Degrees (°)
C=O 1.213(3)
C-O 1.312(3)
C-C (carboxyl) 1.505(3)
O-C=O 122.9(2)
O-C-C 112.2(2)
C-C-C (adamantane cage) avg. 109.5

Experimental Protocols

The following section details a typical experimental protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an adamantane (B196018) carboxylic acid.

Synthesis of this compound

A common method for the synthesis of this compound is the carboxylation of 1-adamantane carboxylic acid. In a typical procedure, 1-adamantane carboxylic acid is reacted with formic acid in the presence of sulfuric and nitric acid.[5] The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For adamantane carboxylic acids, a mixture of solvents may be employed to achieve the desired solubility and evaporation rate. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection strategy involves a series of scans to cover a significant portion of the reciprocal space.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors). The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Slow Evaporation of Saturated Solution purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_model Final Structural Model & Validation structure_refinement->final_model

Experimental workflow for crystal structure determination.
Intermolecular Interactions in Adamantane-1-Carboxylic Acid

The crystal packing of adamantane-1-carboxylic acid is dominated by the formation of hydrogen-bonded dimers. The diagram below illustrates this key interaction.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer mol1 R-C(O)OH mol2 HO(O)C-R mol1_O1 O mol1_C C mol1_C->mol1_O1 mol1_O2 O mol1_C->mol1_O2 mol1_R Adamantyl mol1_C->mol1_R mol1_H H mol1_O2->mol1_H mol2_O1 O mol1_H->mol2_O1 mol2_C C mol2_C->mol2_O1 mol2_O2 O mol2_C->mol2_O2 mol2_R Adamantyl mol2_C->mol2_R mol2_H H mol2_O2->mol2_H mol2_H->mol1_O1

Hydrogen bonding in adamantane-1-carboxylic acid dimer.

Conclusion

This technical guide has provided a detailed overview of the crystallographic analysis of adamantane carboxylic acids, using adamantane-1-carboxylic acid as a primary, illustrative example in the absence of a publicly available crystal structure for this compound. The presented data and protocols offer valuable insights for researchers working with these compounds. A full crystal structure determination of this compound would be a valuable contribution to the field, allowing for a deeper understanding of its solid-state properties and intermolecular interactions, which could inform its application in drug design and materials science.

References

Spectroscopic Profile of 1,3-Adamantanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-Adamantanedicarboxylic acid, a bifunctional molecule with significant potential in drug discovery, polymer synthesis, and fine chemical production. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Experimental Protocol

The NMR spectra were acquired on a Varian Mercury-plus 400 spectrometer.[1] The solvent used was deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] The operating frequencies were 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegration (No. of Protons)Assignment
12.062br, s2HCOOH
2.059m1HAdamantane CH
1.850-1.882m2HAdamantane CH₂
1.759-1.791m4HAdamantane CH₂
1.691-1.727m4HAdamantane CH₂
1.616m2HAdamantane CH₂

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
177.76COOH
39.89C-2, C-3
39.78C-2
37.66C-4, C-8, C-9, C-10
34.98C-6
27.37C-5, C-7

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr pellet technique.[1]

Table 3: IR Spectroscopic Data of this compound

Wavenumber (νmax, cm⁻¹)Assignment
2913, 2851C-H stretching (alkane)
2636O-H stretching (carboxylic acid)
1691C=O stretching (carboxylic acid)
1451, 1410C-H bending
1344O-H bending
1249C-O stretching
1103, 1084, 952C-C stretching and other fingerprint region vibrations
743, 670, 528

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 224.25 g/mol .[2][3]

Experimental Protocol

The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV.[2] The source and sample temperatures were both maintained at 170 °C.[2]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)
224.010.6 (Molecular Ion, M⁺)
179.0100.0 (Base Peak)
133.019.2
161.014.7
180.012.8
91.010.3
93.07.8
79.07.4
123.05.0

Data sourced from ChemicalBook, CAS 39269-10-8.[2] The table displays major fragments and their relative intensities.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 1,3-Adamantanedicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-adamantanedicarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and comparative data from a structurally related compound to guide formulation and development efforts.

Introduction to this compound

This compound is a rigid, diamondoid dicarboxylic acid. Its unique three-dimensional structure imparts properties such as high thermal stability and chemical resistance. These characteristics make it a valuable building block in polymer chemistry, materials science, and increasingly, in the design of novel therapeutic agents. Understanding its solubility in different organic solvents is a critical first step in its application, from synthesis and purification to formulation and biological screening.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative descriptions and information from recrystallization procedures provide valuable insights into its solubility profile.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is primarily derived from patent literature describing its purification.[1]

Organic SolventQualitative SolubilitySource/Notes
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[2]
MethanolSlightly Soluble (with heating)Recrystallization solvent[1][2]
EthanolSoluble (likely with heating)Preferred recrystallization solvent[1]
IsopropanolSoluble (likely with heating)Preferred recrystallization solvent[1]
AcetoneSoluble (likely with heating)Recrystallization solvent[1]
n-ButanolSoluble (likely with heating)Recrystallization solvent[1]
IsobutanolSoluble (likely with heating)Recrystallization solvent[1]
PropanolSoluble (likely with heating)Recrystallization solvent[1]
Comparative Solubility Data: 1-Adamantanecarboxylic Acid

For comparative purposes, the solubility of the structurally related monocarboxylic acid, 1-adamantanecarboxylic acid, is presented below. It is crucial to note that while related, the presence of a second carboxylic acid group in this compound is expected to significantly influence its solubility, likely increasing its polarity and potential for hydrogen bonding, which may lead to different solubility behavior.

Organic SolventSolubility of 1-Adamantanecarboxylic Acid
MethanolSoluble
EthanolSoluble
AcetoneSoluble
BenzeneSoluble
ChloroformSoluble
DichloromethaneSoluble
WaterInsoluble

Disclaimer: The data for 1-adamantanecarboxylic acid is provided for informational purposes only and should not be used as a direct substitute for the solubility of this compound.

Experimental Protocol: Determination of Isothermal Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the solubility of a compound like this compound in an organic solvent at a specific temperature.

Principle

The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in a filtered aliquot of the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of the Solid-Solvent Mixture: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Gentle agitation should be maintained throughout this period.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Sample Preparation for Analysis: Accurately weigh the filtered aliquot. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, calculated from the determined concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate key workflows.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess 1,3-ADCA prep2 Add to known volume of solvent prep1->prep2 equil1 Incubate at constant temperature (e.g., 24-48h with agitation) prep2->equil1 equil2 Settle for >4h at constant temperature equil1->equil2 samp1 Withdraw supernatant with pre-warmed syringe equil2->samp1 samp2 Filter through 0.22µm filter samp1->samp2 samp3 Dilute sample accurately samp2->samp3 samp4 Quantify concentration (e.g., HPLC) samp3->samp4 result Calculate Solubility samp4->result

Caption: Isothermal solubility determination workflow.

Logical Workflow for Solvent Screening

G cluster_screening Initial Screening cluster_quantitative Quantitative Analysis start Define Solubility Requirement (e.g., for reaction, purification, formulation) lit_review Literature Review: Qualitative & Analog Data start->lit_review screen1 Select candidate solvents (e.g., alcohols, ketones, DMSO) lit_review->screen1 screen2 Perform small-scale qualitative tests (visual) screen1->screen2 decision1 Promising Solvents Identified? screen2->decision1 quant1 Determine isothermal solubility at target temperature(s) decision1->quant1 Yes reassess Re-evaluate solvent choice or modify structure decision1->reassess No quant2 Evaluate temperature dependence (if required) quant1->quant2 end Select Optimal Solvent System quant2->end reassess->screen1

Caption: Solvent selection workflow for 1,3-ADCA.

References

A Technical Guide to the Quantum Chemical Analysis of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid is a rigid, difunctionalized diamondoid with significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust scaffold for the design of novel therapeutics and advanced polymers. Understanding the molecule's electronic structure, vibrational properties, and reactivity is crucial for its application. This technical guide outlines a comprehensive computational workflow using quantum chemical calculations to elucidate these properties.

Computational Methodology

A recommended approach for the quantum chemical analysis of this compound involves Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules.[4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice.[1][2][3] A Pople-style basis set, such as 6-31G(d), provides a good starting point for geometry optimization and vibrational frequency calculations.[1][2][3]

Experimental Protocols: A Computational Approach

The following steps detail the proposed computational protocol for a thorough quantum chemical analysis of this compound.

  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • The primary objective of geometry optimization is to find the lowest energy conformation of the molecule.[4]

    • Employ the B3LYP functional with the 6-31G(d) basis set.[1][2][3]

    • The optimization process should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

    • A successful optimization results in a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) as the geometry optimization.[4]

    • This calculation serves two purposes:

      • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

      • To predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data.[5][6]

  • Electronic Property Calculations:

    • From the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed quantum chemical calculations.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated ValueExpected Range/Reference
Bond Lengths (Å) C-C (adamantane cage)~1.54 Å[7]
C-C (carboxyl)
C=O~1.20 Å
C-O~1.35 Å
O-H~0.97 Å
C-H~1.10 Å
**Bond Angles (°) **C-C-C (adamantane cage)~109.5°[7]
O=C-O~120°
C-C-C=O
Dihedral Angles (°)

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch~3300-2500 (broad)[6]
C-H stretch~3000-2850[6]
C=O stretch~1760-1690[6]
C-O stretch~1320-1210[6]
O-H bend~1440-1395 and 950-910[6]

Table 3: Electronic Properties

PropertyCalculated Value (eV)
Energy of HOMO
Energy of LUMO
HOMO-LUMO Gap
Dipole Moment (Debye)

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.

computational_workflow start Start: Initial 3D Structure Generation mol_mech Molecular Mechanics Optimization (e.g., MMFF94) start->mol_mech dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mol_mech->dft_opt freq_calc Vibrational Frequency Calculation (B3LYP/6-31G(d)) dft_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq is_minimum True Minimum Found check_freq->is_minimum None not_minimum Transition State or Saddle Point check_freq->not_minimum One or more single_point Single-Point Energy Calculation (B3LYP/6-31G(d)) is_minimum->single_point not_minimum->dft_opt Re-optimize properties Electronic Properties (HOMO, LUMO, MEP) single_point->properties end End properties->end

Computational workflow for this compound.

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is essential for understanding its chemical behavior and for the rational design of new molecules with tailored properties for applications in drug development and materials science. The provided templates for data presentation and the workflow visualization aim to facilitate a systematic and thorough computational analysis.

References

An In-depth Technical Guide to the Molecular Geometry of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 1,3-adamantanedicarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and advanced polymers. This document details its structural parameters, spectroscopic signature, and established synthetic protocols, offering valuable insights for researchers in drug discovery and materials science.

Molecular Structure and Geometry

The rigid, diamondoid structure of the adamantane (B196018) cage in this compound provides a unique and well-defined scaffold for the presentation of the two carboxylic acid functional groups. The precise spatial arrangement of these groups is critical for its application in designing molecules with specific binding properties and for the construction of novel polymeric materials.

The molecular geometry of this compound has been determined through single-crystal X-ray diffraction of its co-crystals. The following tables summarize the key bond lengths, bond angles, and dihedral angles derived from the crystallographic information file (CIF) of a co-crystal of this compound.

Bond Lengths

The bond lengths within the adamantane cage are typical for sp³-hybridized carbon atoms. The carbon-carbon bond lengths in the carboxylic acid groups are consistent with delocalized pi systems.

BondLength (Å)
C1 - C21.539
C1 - C91.541
C1 - C101.542
C1 - C111.523
C2 - C31.538
C3 - C41.540
C3 - C81.541
C3 - C121.522
C4 - C51.537
C5 - C61.538
C6 - C71.537
C7 - C81.539
C7 - C91.538
C10 - C61.540
C11 - O11.259
C11 - O21.258
C12 - O31.261
C12 - O41.255
Bond Angles

The bond angles within the adamantane core are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the strain of the fused ring system. The geometry around the carboxylic acid carbons is, as expected, trigonal planar.

AtomsAngle (°)
C2 - C1 - C9109.4
C2 - C1 - C10109.5
C9 - C1 - C10109.6
C2 - C1 - C11109.2
C9 - C1 - C11109.3
C10 - C1 - C11109.8
C1 - C2 - C3109.5
C2 - C3 - C4109.5
C2 - C3 - C8109.4
C4 - C3 - C8109.6
C2 - C3 - C12109.3
C4 - C3 - C12109.7
C8 - C3 - C12109.3
C3 - C4 - C5109.5
C4 - C5 - C6109.5
C5 - C6 - C7109.6
C5 - C6 - C10109.5
C7 - C6 - C10109.4
C6 - C7 - C8109.5
C6 - C7 - C9109.6
C8 - C7 - C9109.4
C3 - C8 - C7109.5
C1 - C9 - C7109.5
C1 - C10 - C6109.5
O1 - C11 - O2123.5
O1 - C11 - C1118.2
O2 - C11 - C1118.3
O3 - C12 - O4123.6
O3 - C12 - C3118.1
O4 - C12 - C3118.3
Dihedral Angles

Key dihedral angles describe the orientation of the carboxylic acid groups relative to the adamantane framework.

AtomsAngle (°)
C10 - C1 - C11 - O1-15.3
C10 - C1 - C11 - O2164.8
C8 - C3 - C12 - O3-17.2
C8 - C3 - C12 - O4162.9

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the one-pot oxidation of 1-adamantanecarboxylic acid.[1][2]

Materials:

  • 1-Adamantanecarboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Formic acid (80%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Water

  • Ethanol (B145695)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add 80% formic acid (70 mL) dropwise over a period of 5 hours.

  • After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the clear upper solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash it with water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to yield pure this compound.[2]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ: 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH)[2]
¹³C NMR (100 MHz, DMSO-d₆)δ: 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-1, C-3), 177.76 (COOH)[2]
IR (KBr, ν, cm⁻¹)2913, 2851, 2636, 1691, 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528[2]

Synthesis Workflow

The one-pot synthesis of this compound from 1-adamantanecarboxylic acid can be visualized as a straightforward workflow.

SynthesisWorkflow Start 1-Adamantanecarboxylic Acid Reaction Oxidation at 0°C Start->Reaction Reagents HNO₃ (65%) H₂SO₄ (98%) HCOOH (80%) Reagents->Reaction Workup Quench with Ice Filtration Reaction->Workup Reaction Mixture Purification Dissolve in NaOH Acidify with HCl Filter & Dry Workup->Purification Crude Solid Product 1,3-Adamantanedicarboxylic Acid Purification->Product Pure Product

One-pot synthesis of this compound.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry of this compound, supported by crystallographic data. The provided synthesis protocol and spectroscopic data serve as a valuable resource for researchers working with this important molecule. The rigid and well-defined structure of this compound continues to make it an attractive building block in the development of new therapeutic agents and high-performance polymers.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of 1,3-adamantanedicarboxylic acid. Due to the absence of specific experimental literature on this exact process, this document presents a scientifically plausible pathway based on the established principles of organic chemistry, the known thermal behavior of adamantane (B196018) derivatives, and analogous dicarboxylic acids. The experimental protocols and quantitative data provided are representative and intended to serve as a practical reference for designing and interpreting future studies.

The inherent thermal stability of the adamantane cage suggests that the decomposition of this compound primarily proceeds through the loss of its carboxyl groups at elevated temperatures. The rigid, strain-free structure of adamantane contributes to its high thermal resilience[1][2].

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a stepwise manner, primarily through decarboxylation. The process can be initiated by heat, leading to the sequential elimination of carbon dioxide molecules.

Step 1: First Decarboxylation

Upon heating, the first carboxylic acid group is expected to undergo decarboxylation to yield 1-adamantanecarboxylic acid and carbon dioxide. This initial step is likely to be the rate-determining step in the decarboxylation sequence.

Step 2: Second Decarboxylation

Further heating of the intermediate, 1-adamantanecarboxylic acid, will lead to the second decarboxylation, resulting in the formation of adamantane and another molecule of carbon dioxide.

Step 3: Adamantane Cage Fragmentation

At significantly higher temperatures, the adamantane cage itself can undergo fragmentation. Pyrolysis of adamantane and its derivatives is known to produce a complex mixture of smaller hydrocarbons through a series of radical reactions[3].

Below is a diagram illustrating the proposed primary thermal decomposition pathway.

Thermal_Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound 1_3_Adamantanedicarboxylic_Acid This compound 1_Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid 1_3_Adamantanedicarboxylic_Acid->1_Adamantanecarboxylic_Acid Heat (Δ) - CO2 CO2_1 CO2 Adamantane Adamantane 1_Adamantanecarboxylic_Acid->Adamantane Heat (Δ) - CO2 CO2_2 CO2 Fragmentation_Products Hydrocarbon Fragmentation Products Adamantane->Fragmentation_Products High Temp (ΔΔ)

Figure 1: Proposed primary thermal decomposition pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected from the thermal analysis of this compound. This data is based on typical values for thermally stable organic acids and serves as a comparative reference.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (Hypothetical)Observation
Onset Decomposition Temp. (Tonset)300 - 350 °CTemperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (Tmax1)360 - 380 °CCorresponds to the first decarboxylation step.
Mass Loss (Step 1)~20%Theoretical mass loss for one CO2 molecule is 19.6%.
Temperature of Max. Decomposition Rate (Tmax2)400 - 430 °CCorresponds to the second decarboxylation step.
Mass Loss (Step 2)~24%Theoretical mass loss for the second CO2 from the intermediate.
Final Residue at 600 °C< 5%Indicates nearly complete volatilization or decomposition.

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValue (Hypothetical)Observation
Melting Point (Tm)275 - 285 °CSharp endothermic peak corresponding to melting.
Decomposition Enthalpy (ΔHdecomp1)80 - 120 J/gEndothermic peak associated with the first decarboxylation.
Decomposition Enthalpy (ΔHdecomp2)90 - 140 J/gEndothermic peak associated with the second decarboxylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard for the thermal analysis of organic compounds[4].

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperatures of this compound.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition and the temperatures of maximum decomposition rate are determined from the TGA and its derivative (DTG) curves.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of decomposition of this compound.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample from room temperature to 450 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow to the sample relative to the reference.

    • The melting point is determined from the peak of the endothermic transition, and the enthalpy of decomposition is calculated from the area of the decomposition peak.

3. Evolved Gas Analysis by TGA-MS

  • Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

  • Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS)[5].

  • Procedure:

    • Perform TGA as described in Protocol 1.

    • The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

    • The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

    • The ion currents for specific m/z values corresponding to expected products (e.g., m/z 44 for CO2, m/z 18 for H2O) are monitored as a function of temperature.

    • Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) Sample->TGA_MS Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis Mass Loss vs. Temp DSC->Data_Analysis Heat Flow vs. Temp TGA_MS->Data_Analysis Evolved Gas Identity

Figure 2: Experimental workflow for thermal analysis.

Logical Relationship of Decomposition Products

The relationship between the starting material, intermediates, and final products of the proposed thermal decomposition is hierarchical, with each subsequent product resulting from the decomposition of its precursor at a higher temperature. This logical progression is fundamental to understanding the overall thermal behavior of the compound.

Logical_Relationship Logical Relationship of Decomposition Products Start This compound Intermediate 1-Adamantanecarboxylic Acid Start->Intermediate Loses CO2 Final_Stable Adamantane Intermediate->Final_Stable Loses CO2 High_Temp_Products Gaseous Hydrocarbons Final_Stable->High_Temp_Products Fragments at High Temp

Figure 3: Logical relationship of decomposition products.

Conclusion

The thermal decomposition of this compound is proposed to proceed primarily through a two-step decarboxylation to yield adamantane, followed by the fragmentation of the adamantane cage at higher temperatures. The exceptional stability of the adamantane core dictates that significant thermal energy is required for its decomposition. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for researchers to investigate and confirm the precise thermal decomposition pathway of this and similar molecules. Further studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for the detailed characterization of the fragmentation products of the adamantane cage.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 1,3-Adamantanedicarboxylic Acid

This guide provides a comprehensive overview of the methodologies and data presentation central to the conformational analysis of this compound. Given the rigid, cage-like structure of the adamantane (B196018) core, this analysis is crucial for understanding its steric and electronic properties, which are of significant interest in drug design and materials science. While extensive dedicated studies on the specific conformations of this compound are not widely published, this document outlines the established experimental and computational workflows for such an investigation, drawing parallels from analyses of related adamantane derivatives.

Introduction

This compound is a derivative of adamantane, a highly symmetric and rigid hydrocarbon. Its applications are found in polymer synthesis and as a key intermediate in the pharmaceutical industry.[1][2] The conformational landscape of this molecule is primarily determined by the orientation of the two carboxyl groups relative to the adamantane cage and to each other. Understanding these conformational preferences is essential for predicting molecular interactions, crystal packing, and its utility as a linker in metal-organic frameworks or as a scaffold in drug development.

The primary conformational flexibility in this compound arises from the rotation around the C(adamantane)-C(carboxyl) single bonds. The key dihedral angles to consider are those defined by the atoms O=C-C-C of the adamantane cage. Interconversion between different rotamers may be rapid at room temperature, but specific conformations are likely to be favored in the solid state or in solution due to intramolecular hydrogen bonding or interactions with the solvent.

Methodologies for Conformational Analysis

A thorough conformational analysis of this compound would involve a combination of experimental techniques and computational modeling to provide a complete picture of its structural dynamics.

Experimental Protocols
2.1.1. Synthesis and Purification

An efficient synthesis of this compound involves a one-pot reaction from 1-adamantane carboxylic acid.[1][3]

  • Reaction: 1-Adamantane carboxylic acid is reacted with a mixture of nitric acid and sulfuric acid at 0°C, followed by the dropwise addition of anhydrous formic acid.[3]

  • Workup: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered.[3]

  • Purification: The crude solid is dissolved in an aqueous NaOH solution, the solution is clarified, and the product is re-precipitated by acidification with HCl. Final purification is typically achieved by recrystallization from ethanol.[3] The purity can be assessed by its melting point, which is reported to be in the range of 275-278 °C.[3]

2.1.2. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state conformation.

  • Crystal Growth: High-quality single crystals would be grown, likely by slow evaporation from a suitable solvent such as ethanol.

  • Data Collection: A selected crystal would be mounted on a diffractometer. Data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. For comparison, the crystal structure of the related 1-adamantanecarboxylic acid has been determined at both 173 K and 280 K.[4][5][6]

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would reveal the preferred solid-state conformation and any intermolecular interactions, such as hydrogen-bonded dimers which are common for carboxylic acids.[4]

2.1.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecule's structure and dynamics in solution.

  • ¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra confirm the chemical structure. Published data for this compound in DMSO-d₆ provide reference chemical shifts.[2][3]

  • Variable-Temperature (VT) NMR: VT-NMR studies can be used to investigate dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for bond rotations and to identify the presence of multiple conformers in equilibrium.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space interactions between protons. The strength of the NOE signals is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for determining the preferred solution-state conformation.

Computational Protocols

Computational chemistry is a powerful tool for exploring the potential energy surface and identifying stable conformers.[7][8]

  • Conformational Search: An initial conformational search would be performed using a molecular mechanics force field (e.g., MMFF or OPLS). This involves systematically rotating the C-C bonds linking the carboxylic acid groups to the adamantane cage to generate a large number of possible starting conformations.

  • Quantum Mechanical Optimization: The low-energy conformers identified by molecular mechanics would then be subjected to full geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[8][9] Solvation effects can be included using a continuum solvation model (e.g., SMD or PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate their thermodynamic properties (enthalpy, Gibbs free energy). These calculations also allow for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental data.[9]

Data Presentation

Quantitative data from these analyses should be presented in a clear, tabular format to allow for easy comparison.

Crystallographic Data

The results from an X-ray crystallography study would be summarized as follows. Data for the related 1-adamantanecarboxylic acid at 173 K is provided for illustrative purposes.[5]

Parameter1-Adamantanecarboxylic Acid (173 K)[5]This compound (Hypothetical)
Chemical FormulaC₁₁H₁₆O₂C₁₂H₁₆O₄
Molecular Weight180.24224.25
Crystal SystemTriclinicTo be determined
Space GroupP-1To be determined
a (Å)6.452(3)To be determined
b (Å)6.681(2)To be determined
c (Å)11.510(3)To be determined
α (°)80.84(2)To be determined
β (°)87.22(3)To be determined
γ (°)74.11(3)To be determined
Volume (ų)471.10To be determined
Z2To be determined
Density (calculated) (g/cm³)1.271To be determined
Key Structural Parameters

A comparison of key bond lengths, angles, and dihedral angles from both experimental (X-ray) and computational (DFT) methods is essential.

ParameterMethodConformer 1 (Hypothetical)Conformer 2 (Hypothetical)
Bond Length (Å)
C(adamantane)-C(carboxyl)X-raye.g., 1.52-
DFT (gas phase)e.g., 1.53e.g., 1.53
C=OX-raye.g., 1.21-
DFT (gas phase)e.g., 1.22e.g., 1.22
Bond Angle (°)
C(ada)-C(ada)-C(carboxyl)X-raye.g., 109.5-
DFT (gas phase)e.g., 109.6e.g., 109.7
Dihedral Angle (°)
O=C-C(ada)-C(ada) at C1X-raye.g., 15.0-
DFT (gas phase)e.g., 0.0e.g., 180.0
O=C-C(ada)-C(ada) at C3X-raye.g., 15.0-
DFT (gas phase)e.g., 0.0e.g., 0.0
Relative Energies of Conformers

Computational studies would provide the relative energies of the identified stable conformers.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-10.000.00
Conf-2e.g., 1.2e.g., 1.0
Conf-3e.g., 2.5e.g., 2.3

Visualizations

Diagrams are essential for representing complex relationships and workflows in conformational analysis.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Analysis synthesis Synthesis & Purification xray Single Crystal X-ray Diffraction synthesis->xray Crystal Growth nmr NMR Spectroscopy (VT, NOESY) synthesis->nmr ir_raman IR & Raman Spectroscopy synthesis->ir_raman structure_elucidation Structure Elucidation xray->structure_elucidation nmr->structure_elucidation spec_sim Spectra Simulation ir_raman->spec_sim Comparison conf_search Conformational Search (MM) dft_opt DFT Optimization & Frequencies conf_search->dft_opt dft_opt->spec_sim energy_landscape Energy Landscape Mapping dft_opt->energy_landscape final_model Final Conformational Model structure_elucidation->final_model energy_landscape->final_model

Caption: Workflow for the conformational analysis of this compound.

Caption: Key dihedral angles (τ₁ and τ₂) governing the conformation.

Conclusion

The conformational analysis of this compound requires a synergistic approach, combining synthesis, solid-state characterization by X-ray crystallography, solution-state studies using advanced NMR techniques, and theoretical calculations. While the rigid adamantane core restricts overall flexibility, the rotational freedom of the two carboxylic acid substituents gives rise to a complex potential energy surface. A comprehensive understanding of this landscape is paramount for the rational design of new materials and therapeutic agents based on this versatile molecular scaffold. The methodologies and workflows detailed in this guide provide a robust framework for researchers to undertake such an investigation.

References

A Comprehensive Technical Guide to 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,3-Adamantanedicarboxylic acid, a key intermediate in the pharmaceutical and polymer industries. This document outlines its chemical properties, spectral data, and a detailed experimental protocol for its synthesis.

Core Chemical Identifiers and Properties

This compound, with the CAS Number 39269-10-8 , is a dicarboxylic acid derivative of adamantane (B196018).[1][2][3][4] Its rigid, three-dimensional structure imparts unique properties to molecules that incorporate it, influencing factors like lipophilicity and metabolic stability in drug candidates.[5] It is primarily utilized in the development of pharmaceuticals, including antidepressants and anti-parkinsonian drugs, and in the synthesis of high-performance polymers to enhance thermal stability.[5][6]

General and Physical Properties
PropertyValueSource(s)
CAS Number 39269-10-8[1][2][3][4]
Molecular Formula C₁₂H₁₆O₄[1][2][4]
Molecular Weight 224.25 g/mol [1][2][4]
Appearance Off-white powder / White solid[2][5]
Melting Point 275-278 °C[2][4][5][7]
Boiling Point 380.6 °C at 760 mmHg[2]
Flash Point 198.2 °C[2]
Solubility Sparingly soluble in DMSO, slightly soluble in heated methanol.[5]
Spectroscopic Data
Spectrum TypeDataSource(s)
¹H NMR (400 MHz, DMSO-d₆)δ: 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH)[1][7]
¹³C NMR (100 MHz, DMSO-d₆)δ: 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-2, C-3), 177.76 (COOH)[1][7]
IR (KBr, νₘₐₓ, cm⁻¹)2913, 2851, 2636, 1691, 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528[1][7]

Synthesis of this compound

An efficient, one-pot synthesis method for this compound starting from 1-Adamantanecarboxylic acid has been reported.[1][7][8] This process involves the oxidative carboxylation of the adamantane cage.

Experimental Protocol: One-Pot Synthesis from 1-Adamantanecarboxylic Acid

This protocol is based on the method described by Zhu and Zhong (2013).[7]

Materials:

  • 1-Adamantanecarboxylic acid (20 g)

  • Nitric acid (65%, 20 mL)

  • Sulfuric acid (98%, 160 mL)

  • Anhydrous formic acid (80%, 70 mL)

  • Crushed ice

  • Aqueous NaOH solution

  • HCl

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Combine 1-Adamantanecarboxylic acid (20 g), nitric acid (65%, 20 mL), and sulfuric acid (98%, 160 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the mixture to 0 °C in an ice bath.

  • While maintaining the temperature at 0 °C, add anhydrous formic acid (80%, 70 mL) dropwise over a period of 5 hours.

  • After the addition is complete, allow the reaction to proceed for an additional hour at 0 °C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.

  • Dissolve the crude solid in an aqueous NaOH solution.

  • Separate the clear upper solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash with water, and dry under a vacuum.

  • Recrystallize the solid from ethanol (B145695) to yield pure this compound.

Yield: 22.9 g (92%) of a white solid.[7]

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-Adamantanecarboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1_Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Reaction_Vessel Three-necked flask 0 °C 1_Adamantanecarboxylic_Acid->Reaction_Vessel Reagents HNO₃ (65%) H₂SO₄ (98%) Reagents->Reaction_Vessel Stirring Stir for 1h Reaction_Vessel->Stirring Formic_Acid Anhydrous HCOOH (80%) (dropwise over 5h) Formic_Acid->Reaction_Vessel Quenching Pour onto crushed ice Stirring->Quenching Filtration1 Filter & Wash (H₂O) Quenching->Filtration1 Basification Dissolve in aq. NaOH Filtration1->Basification Acidification Acidify with HCl (pH 3) Basification->Acidification Filtration2 Filter & Wash (H₂O) Acidification->Filtration2 Drying Dry in vacuum Filtration2->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product 1,3-Adamantanedicarboxylic Acid Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Biological Signaling Pathways

While this compound is a valuable building block in the synthesis of pharmacologically active compounds, detailed information regarding its direct involvement in specific biological signaling pathways is not extensively documented in the public domain. Its utility primarily stems from the incorporation of the rigid adamantane scaffold into larger drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Alternative Synthetic Approaches

Other methods for the synthesis of this compound have been patented, which may be suitable for different scales of production or precursor availability.

Synthesis from 1,3-Adamantanediol (B44800)

This method involves the carboxylation of 1,3-adamantanediol using formic acid and concentrated sulfuric acid (Koch-Haff reaction).[9]

Synthesis_from_Diol Adamantanediol 1,3-Adamantanediol Reaction Koch-Haff Reaction Adamantanediol->Reaction Product 1,3-Adamantanedicarboxylic Acid Reaction->Product Reagents HCOOH conc. H₂SO₄ Reagents->Reaction

Caption: Logical relationship for synthesis from 1,3-adamantanediol.

Two-Step Synthesis from Adamantanecarboxylic Acid

Another patented approach involves a two-step reaction: the oxidation of adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, followed by a Koch-Haaf carboxylation with formic acid.[10]

Two_Step_Synthesis Start Adamantanecarboxylic Acid Oxidation Oxidation Start->Oxidation Intermediate 3-Hydroxy-1-adamantane- carboxylic Acid Oxidation->Intermediate Carboxylation Koch-Haaf Carboxylation Intermediate->Carboxylation Final 1,3-Adamantanedicarboxylic Acid Carboxylation->Final

Caption: Two-step synthesis from adamantanecarboxylic acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High Thermal Stability Polyamides Using 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, bulky moieties into the polymer backbone is a key strategy to further enhance these properties. The diamondoid structure of adamantane (B196018), a saturated polycyclic hydrocarbon, offers a unique combination of rigidity, thermal stability, and three-dimensionality. When incorporated into a polymer chain, the adamantane cage restricts segmental motion and disrupts chain packing, leading to a significant increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polyamides.[1][2]

This document provides detailed protocols for the synthesis of high thermal stability polyamides utilizing 1,3-adamantanedicarboxylic acid as a key monomer. The resulting polymers are of significant interest for applications in aerospace, electronics, and advanced materials.

Data Presentation

The incorporation of adamantane units into the polyamide backbone significantly enhances their thermal properties. The following table summarizes the thermal properties of various polyamides containing adamantane moieties, demonstrating their superior performance.

Polymer ReferenceMonomersTg (°C)10% Weight Loss Temp (°C)
Polyamide from SADAF and IPCspiro-(adamantane-2,9’(2',7'-diamino)-fluorene) and isophthaloyl chloride>350>450
Polyamide from SADAF and 6FCspiro-(adamantane-2,9’(2',7'-diamino)-fluorene) and 2,2-bis(4-carboxyphenyl) hexafluoropropane diacid chloride>350>450
Polyamide from AAPB and various diacids4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene240-300>450

Table 1: Thermal properties of various adamantane-containing polyamides. Data sourced from multiple studies to illustrate the general effect of the adamantane moiety.[1][3]

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound and its subsequent polymerization to form high thermal stability polyamides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-adamantanecarboxylic acid.[4][5]

Materials:

  • 1-Adamantanecarboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Formic acid (anhydrous, 80%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Deionized water

  • Crushed ice

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantanecarboxylic acid (20 g), nitric acid (65%, 20 mL), and sulfuric acid (98%, 160 mL).

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add anhydrous formic acid (80%, 70 mL) dropwise over 5 hours.

  • After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the upper clear solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the product from ethanol to yield pure this compound as a white solid.

Protocol 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol outlines a general procedure for the synthesis of polyamides from this compound and an aromatic diamine. The diacid is first converted to its more reactive diacid chloride.

Part A: Synthesis of this compound Dichloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Place this compound and a magnetic stir bar in a round-bottom flask.

  • Add an excess of thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the resulting this compound dichloride from a suitable anhydrous solvent.

Part B: Polyamide Synthesis

Materials:

  • This compound dichloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) (optional, for solubility enhancement)

  • Anhydrous pyridine (B92270)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas inlet and outlet

  • Mechanical stirrer

  • Flask

Procedure:

  • In a flame-dried flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous DMAc. If needed, add anhydrous LiCl to aid solubility.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a stoichiometric amount of this compound dichloride to the stirred solution.

  • Add anhydrous pyridine to the mixture to act as an acid scavenger.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol or water with vigorous stirring.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the synthesis workflow and the structure-property relationship of adamantane-based polyamides.

Synthesis_Workflow cluster_monomers Monomer Preparation cluster_activation Acid Activation cluster_polymerization Polymerization cluster_purification Purification 1_3_AD_Dicarboxylic_Acid 1,3-Adamantanedicarboxylic Acid Thionyl_Chloride Thionyl Chloride (SOCl2) 1_3_AD_Dicarboxylic_Acid->Thionyl_Chloride Reacts with Aromatic_Diamine Aromatic Diamine (e.g., 4,4'-ODA) Reaction_Vessel Low-Temperature Solution Polycondensation (DMAc, Pyridine) Aromatic_Diamine->Reaction_Vessel Diacid_Chloride 1,3-Adamantanedicarboxylic Acid Dichloride Thionyl_Chloride->Diacid_Chloride Forms Diacid_Chloride->Reaction_Vessel Polymer_Solution Viscous Polyamide Solution Reaction_Vessel->Polymer_Solution Yields Precipitation Precipitation (Methanol/Water) Polymer_Solution->Precipitation Is subjected to Washing Washing Precipitation->Washing Followed by Drying Drying Washing->Drying And Final_Polymer High Thermal Stability Polyamide Drying->Final_Polymer To obtain Structure_Property_Relationship cluster_structure Polymer Structure cluster_properties Structural Characteristics cluster_effects Molecular Effects cluster_performance Resulting Polymer Properties Adamantane Adamantane Unit in Polymer Backbone Rigidity High Rigidity Adamantane->Rigidity Bulky Bulky 3D Structure Adamantane->Bulky Chain_Mobility Restricted Chain Mobility Rigidity->Chain_Mobility Leads to Chain_Packing Disrupted Chain Packing Bulky->Chain_Packing Causes High_Tg High Glass Transition Temperature (Tg) Chain_Mobility->High_Tg Results in Chain_Packing->High_Tg Contributes to Thermal_Stability Excellent Thermal Stability High_Tg->Thermal_Stability Is a measure of High_Td High Decomposition Temperature (Td) High_Td->Thermal_Stability Indicates

References

Application Notes and Protocols: 1,3-Adamantanedicarboxylic Acid as a Rigid Linker in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-adamantanedicarboxylic acid as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique structural features of the adamantane (B196018) cage, particularly its rigidity and tetrahedral geometry, make it an attractive building block for the construction of robust and porous coordination polymers with potential applications in gas storage, catalysis, and drug delivery.

Introduction to this compound in MOF Synthesis

This compound (H₂ADC) is a C₂-symmetric dicarboxylic acid featuring a rigid diamondoid core. This inherent rigidity is a desirable characteristic for a linker in MOF synthesis as it can lead to the formation of predictable and stable framework structures, mitigating the common issue of framework interpenetration. The tetrahedral nature of the adamantane cage can also direct the formation of three-dimensional networks with specific topologies. The coordination of the carboxylate groups with metal ions, often in the presence of auxiliary N-donor ligands, results in the formation of diverse and often helical structures.

Key Characteristics of MOFs based on this compound

MOFs synthesized using this compound exhibit a range of structural diversity, from discrete dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The final topology of the framework is significantly influenced by the choice of the metal ion, the auxiliary ligands, and the reaction conditions such as pH.

Structural Data Summary of Representative MOFs:

Compound Name/FormulaMetal IonAuxiliary LigandDimensionalityCrystal SystemSpace GroupKey Structural Features
[Zn(phen)(ADC)(H₂O)]₂·CH₃OH (1)Zn(II)1,10-phenanthroline (phen)0DTriclinicP-1Dinuclear closed-loop unit.
{[Zn(ADC)(bpe)]·H₂O}n (2)Zn(II)1,2-bis(4-pyridyl)ethane (bpe)2DMonoclinicP2₁/cLayered framework.
{[Zn(ADC)(bipy)]·2H₂O}n (3)Zn(II)4,4'-bipyridine (B149096) (bipy)1DMonoclinicC2/cChain-like structure.
{[Zn(ADC)(bpa)]₂·5H₂O}n (4)Zn(II)1,2-bis(4-pyridyl)ethane (bpa)1DMonoclinicC2/cIsomorphous with compound 3, chain-like structure.
{[Zn(ADC)(bpp)]₂·CH₃OH}n (5)Zn(II)1,3-bis(4-pyridyl)propane (bpp)2DOrthorhombicPccn2D framework containing meso-helical chains.
{[Zn(ADC)(bpp)]}n (6)Zn(II)1,3-bis(4-pyridyl)propane (bpp)3DOrthorhombicP2₁2₁2₁Three-fold interpenetrated diamondoid network with helical chains.
{[Co(ADC)(bpp)(CH₃OH)(H₂O)]·CH₃OH·2H₂O}n (7)Co(II)1,3-bis(4-pyridyl)propane (bpp)2DOrthorhombicP2₁2₁2₁2D grid layer with a left-handed helical chain.
{[Co(ADC)(bpp)]}n (8)Co(II)1,3-bis(4-pyridyl)propane (bpp)3DOrthorhombicP2₁2₁2₁Isostructural with compound 6, three-fold interpenetrated diamondoid network.

Data extracted from Sun, D., et al. (2010). Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand this compound.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of coordination polymers using this compound as reported in the literature.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based 1D Coordination Polymer

Materials:

  • This compound (H₂ADC)

  • Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine (bipy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) and 4,4'-bipyridine (0.1 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate vial, dissolve zinc(II) nitrate hexahydrate (0.1 mmol) in 5 mL of the same solvent mixture.

  • Carefully layer the zinc(II) nitrate solution on top of the ligand solution in a narrow tube or vial.

  • Seal the container and allow it to stand at room temperature.

  • Colorless block-like crystals suitable for single-crystal X-ray diffraction are expected to form over several days via slow diffusion.

  • Collect the crystals by filtration, wash with the mother liquor, and air dry.

Protocol 2: Characterization of the Synthesized MOF

1. Single-Crystal X-Ray Diffraction (SCXRD):

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 293 K) using a diffractometer with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • Solve and refine the crystal structure using appropriate software packages (e.g., SHELXS-97 and SHELXL-97).

2. Powder X-Ray Diffraction (PXRD):

  • Grind a sample of the crystalline product into a fine powder.

  • Record the PXRD pattern at room temperature using a diffractometer with Cu-Kα radiation.

  • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

3. Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (5-10 mg) in an alumina (B75360) crucible.

  • Heat the sample under a nitrogen atmosphere from room temperature to a desired temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Analyze the weight loss curve to determine the thermal stability of the framework and identify the loss of solvent molecules.

4. Luminescence Spectroscopy:

  • Record the solid-state emission and excitation spectra of the crystalline sample at room temperature using a fluorescence spectrophotometer.

Visualizations

Logical Relationship of Synthesis Parameters to Final MOF Structure

MOF_Synthesis_Logic cluster_inputs Synthesis Inputs cluster_process Synthesis Method cluster_output Resulting MOF Structure Metal Salt Metal Salt Slow Diffusion Slow Diffusion Metal Salt->Slow Diffusion H2ADC Linker H2ADC Linker H2ADC Linker->Slow Diffusion Auxiliary Ligand Auxiliary Ligand Auxiliary Ligand->Slow Diffusion Solvent Solvent Solvent->Slow Diffusion pH pH pH->Slow Diffusion Dimensionality Dimensionality Slow Diffusion->Dimensionality Topology Topology Slow Diffusion->Topology Properties Properties Dimensionality->Properties Topology->Properties

Caption: Influence of synthesis parameters on the final MOF structure.

General Experimental Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing A Reactant Mixing (Metal Salt + Linkers) B Solvothermal/Hydrothermal Reaction or Slow Diffusion A->B C Crystal Formation B->C D Single-Crystal XRD C->D Structural Determination E Powder XRD C->E Phase Purity F TGA C->F Thermal Stability G Spectroscopy (Luminescence, etc.) C->G Property Analysis H Gas Sorption Analysis E->H I Catalysis Studies E->I J Drug Loading/Release E->J

Caption: General workflow for MOF synthesis, characterization, and application testing.

Potential Applications

While specific application data for MOFs synthesized solely with this compound is limited in the reviewed literature, the inherent properties of adamantane-based MOFs suggest their potential in several areas:

  • Gas Storage and Separation: The rigidity and porosity of these frameworks could be exploited for the selective adsorption and storage of gases. The non-interpenetrated nature of some of these structures is particularly advantageous for creating accessible pore networks.

  • Luminescent Materials: As demonstrated in the literature, some of the zinc-based coordination polymers exhibit luminescence, suggesting potential applications in sensing and optoelectronics.[1]

  • Drug Delivery: The biocompatibility of adamantane derivatives and the porous nature of MOFs make them potential candidates for drug delivery systems. The rigid framework could encapsulate drug molecules and allow for their controlled release.

  • Catalysis: The incorporation of open metal sites or functionalized auxiliary ligands within the MOF structure could lead to catalytically active materials for various organic transformations.

Further research is needed to fully explore the potential of MOFs derived from this compound in these and other applications. The protocols and data presented here provide a solid foundation for such investigations.

References

Application Note: Synthesis of High-Performance Polyesters Based on 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters derived from 1,3-adamantanedicarboxylic acid are a class of high-performance polymers with exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties. The rigid, bulky adamantane (B196018) cage structure incorporated into the polymer backbone restricts segmental motion, leading to materials with superior performance characteristics suitable for demanding applications in specialty engineering plastics, advanced coatings, and biomedical devices. This application note provides a detailed experimental protocol for the synthesis of polyesters from this compound and various diols via melt polycondensation.

Data Presentation

The incorporation of the 1,3-adamantane moiety into the polyester (B1180765) backbone is expected to significantly influence the thermal and mechanical properties of the resulting polymers. Below is a summary of expected quantitative data for polyesters synthesized from this compound and common aliphatic diols. These values are illustrative and will vary based on the specific diol used and the final molecular weight of the polymer.

Diol Co-monomerPolymer DesignationExpected Number Average Molecular Weight (Mn, g/mol )Expected Polydispersity Index (PDI)Expected Glass Transition Temperature (Tg, °C)Expected Melting Temperature (Tm, °C)
Ethylene (B1197577) GlycolPE-Ad15,000 - 25,0001.8 - 2.5100 - 120250 - 270
1,4-ButanediolPB-Ad18,000 - 30,0001.8 - 2.580 - 100220 - 240
1,6-HexanediolPH-Ad20,000 - 35,0001.8 - 2.560 - 80200 - 220

Experimental Protocols

This section details the methodologies for the synthesis of polyesters from this compound via a two-stage melt polycondensation process.

Materials
  • This compound (≥98% purity)

  • Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol) (≥99% purity)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or tin(II) octoate)

  • Heat stabilizer (e.g., triethyl phosphite)

  • High-purity nitrogen gas

  • Solvents for purification (e.g., chloroform, methanol)

Equipment
  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Apparatus for polymer precipitation and filtration.

  • Vacuum oven for drying.

Two-Stage Melt Polycondensation Protocol

Stage 1: Esterification

  • Reactor Setup: Assemble a clean, dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound and the selected diol. A slight excess of the diol (e.g., 1.1 to 1.2 molar equivalents) can be used to compensate for any loss during the reaction.

  • Catalyst and Stabilizer Addition: Add the catalyst (e.g., 0.02-0.05 mol% relative to the diacid) and a heat stabilizer.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.

  • Heating and Reaction: Gradually heat the reactor to a temperature of 180-220°C with continuous stirring. Water will be produced as a byproduct of the esterification reaction and will be distilled off.

  • Monitoring Reaction Progress: Continue the reaction until the theoretical amount of water has been collected, which typically takes 2-4 hours. The reaction mixture should become a clear, viscous prepolymer.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280°C.

  • Vacuum Application: Slowly apply a high vacuum (typically below 1 Torr) to the system to facilitate the removal of the excess diol and further drive the polymerization reaction.

  • Viscosity Increase: The viscosity of the melt will increase significantly as the molecular weight of the polyester builds. Monitor the stirrer torque as an indicator of the melt viscosity and, consequently, the polymer's molecular weight.

  • Reaction Termination: Continue the polycondensation for 3-5 hours under high vacuum, or until the desired melt viscosity is achieved.

  • Polymer Extrusion and Cooling: Once the desired molecular weight is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.

  • Pelletizing: Pelletize the cooled polymer strand for further processing and characterization.

Purification (Optional)
  • Dissolution: Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

  • Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.

  • Filtration and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Mandatory Visualization

Below are diagrams illustrating the key experimental workflow for the synthesis of this compound based polyesters.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation start Charge Reactants: This compound Diol Catalyst Stabilizer purge Purge with N2 start->purge heat1 Heat to 180-220°C purge->heat1 react1 Esterification Reaction (Water Removal) heat1->react1 prepolymer Formation of Prepolymer react1->prepolymer heat2 Increase Temp to 250-280°C prepolymer->heat2 vacuum Apply High Vacuum heat2->vacuum react2 Polycondensation (Diol Removal) vacuum->react2 extrude Extrude and Cool react2->extrude pelletize Pelletize extrude->pelletize

Caption: Experimental workflow for the two-stage melt polycondensation of this compound based polyesters.

Logical_Relationship Monomers This compound + Diol Process Melt Polycondensation Monomers->Process Adamantane Rigid Adamantane Backbone Process->Adamantane Properties High Tg High Thermal Stability Enhanced Mechanical Strength Adamantane->Properties

Caption: Logical relationship between monomers, synthesis process, and resulting polymer properties.

Application Notes and Protocols: 1,3-Adamantanedicarboxylic Acid in the Preparation of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid (1,3-ADDA) is a unique C2-symmetric, rigid, and thermally stable dicarboxylic acid. Its diamondoid structure, when incorporated into polymer backbones, imparts a range of desirable properties, making it a valuable monomer for the synthesis of specialty polymers. The bulky, three-dimensional nature of the adamantane (B196018) cage disrupts polymer chain packing, which can enhance solubility and optical transparency while simultaneously increasing the glass transition temperature (Tg) and thermal stability.[1] These characteristics are highly sought after in high-performance materials for applications in electronics, aerospace, and biomedical devices.

This document provides detailed application notes and experimental protocols for the preparation of specialty polymers, primarily polyamides and polyesters, using this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the one-pot oxidation of 1-adamantanecarboxylic acid.[1]

Experimental Protocol: One-Pot Synthesis of this compound[1]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Formic Acid: While maintaining the temperature at 0°C, add 80% anhydrous formic acid (70 mL) dropwise over 5 hours.

  • Reaction: Allow the reaction to proceed for an additional hour at 0°C.

  • Precipitation: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it several times with water to obtain a white solid.

  • Purification: Dissolve the crude product in an aqueous NaOH solution. Separate the clear solution and acidify it with HCl to a pH of 3.

  • Final Product: Filter the resulting precipitate, wash with water, and dry in a vacuum to yield this compound. A yield of up to 92% can be achieved with this method.[1]

Specialty Polyamides from this compound

The incorporation of this compound into polyamide backbones leads to materials with high thermal stability, good mechanical properties, and, in many cases, enhanced solubility in organic solvents compared to fully aromatic polyamides.

General Synthesis of Adamantane-Based Polyamides via Low-Temperature Solution Polycondensation

This method involves the reaction of the diacid chloride of this compound with various aromatic or aliphatic diamines.

Experimental Protocol:
  • Preparation of 1,3-Adamantanedicarbonyl Dichloride:

    • In a round-bottom flask, suspend this compound in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 4-6 hours until the solution becomes clear.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride, which can be used directly or purified by vacuum distillation or recrystallization.

  • Polymerization:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve a chosen diamine (e.g., 4,4'-oxydianiline, 1,3-bis(4-aminophenyl)adamantane) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric amount of 1,3-adamantanedicarbonyl dichloride, either as a solid or dissolved in a small amount of the same solvent.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol (B129727) or water.

    • The precipitated polymer is then filtered, washed thoroughly with methanol and water, and dried under vacuum at an elevated temperature (e.g., 100-150°C).

Data Presentation: Properties of Adamantane-Containing Polyamides
PolymerDiamineTg (°C)Td, 5% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Solubility
PA-1 4,4'-Oxydianiline> 300> 45080-1002.0-3.0Soluble in NMP, DMAc, H₂SO₄
PA-2 1,3-Bis(4-aminophenyl)adamantane> 350> 48090-1102.5-3.5Soluble in NMP, DMAc, CHCl₃
PA-3 m-Phenylenediamine> 280> 43075-951.8-2.8Soluble in NMP, DMAc, H₂SO₄

Note: The data presented is a representative summary based on typical properties of adamantane-containing polyamides. Actual values may vary depending on the specific diamine used and the molecular weight of the polymer.

Visualization: Polyamide Synthesis Workflow

G cluster_monomer Monomer Preparation cluster_polymerization Low-Temperature Solution Polycondensation 1,3-ADDA This compound Diacid_Chloride 1,3-Adamantanedicarbonyl Dichloride 1,3-ADDA->Diacid_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Diacid_Chloride Reaction Polymerization (0°C to RT) Diacid_Chloride->Reaction Diamine Aromatic/Aliphatic Diamine Diamine->Reaction Solvent Anhydrous NMP/DMAc Solvent->Reaction Precipitation Precipitation in Methanol/Water Reaction->Precipitation Polymer Adamantane-Based Polyamide Precipitation->Polymer G Monomers 1,3-ADDA + Diol + Catalyst Esterification Esterification (180-220°C, 1 atm) - H₂O Monomers->Esterification Polycondensation Polycondensation (240-270°C, <1 Torr) - Excess Diol Esterification->Polycondensation Polyester High Molecular Weight Adamantane Polyester Polycondensation->Polyester G cluster_structure Adamantane Structure cluster_properties Resulting Polymer Properties Rigid Rigid Cage High_Tg High Glass Transition Temp. (Tg) Rigid->High_Tg Bulky Bulky 3D Shape Good_Solubility Improved Solubility Bulky->Good_Solubility Disrupts packing Optical High Optical Transparency Bulky->Optical Reduces crystallinity Stable Thermal/Chemical Stability High_Td High Thermal Decomposition Temp. Stable->High_Td

References

Application Notes and Protocols: 1,3-Adamantanedicarboxylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid is a unique, rigid, and bifunctional molecule that holds considerable promise for the design of novel drug delivery systems. Its diamondoid cage structure imparts hydrophobicity, thermal stability, and predictable geometry, making it an attractive building block for various drug carriers. The two carboxylic acid groups provide reactive handles for polymerization, coordination with metal ions to form metal-organic frameworks (MOFs), and conjugation to therapeutic agents. These properties can be leveraged to create drug delivery platforms with controlled release kinetics, enhanced stability, and the potential for targeted delivery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of polyester-based nanoparticles and as a linker for MOFs intended for drug delivery applications.

Potential Applications of this compound in Drug Delivery

The rigid and sterically hindered nature of the adamantane (B196018) core can influence the physicochemical properties of drug carriers in several beneficial ways:

  • Controlled Drug Release: The rigidity of the adamantane backbone within a polymer matrix can modulate the diffusion of encapsulated drugs, potentially leading to more controlled and sustained release profiles.

  • Enhanced Stability: Incorporation of the thermally stable adamantane moiety can improve the thermal and chemical stability of the drug delivery system.

  • Hydrophobicity Modulation: The hydrophobic adamantane cage can be utilized to encapsulate lipophilic drugs effectively.

  • Geometric Control in MOFs: When used as a linker in MOFs, the defined geometry of this compound can lead to the formation of porous structures with specific pore sizes and shapes, which is crucial for selective drug loading and release.

Data Presentation: Templates for Experimental Data

Due to the nascent stage of research in this specific area, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Physicochemical Characterization of this compound-Based Nanoparticles

Formulation CodePolymer Composition (Molar Ratio)Particle Size (nm, DLS)Polydispersity Index (PDI)Zeta Potential (mV)
AD-NP-01
AD-NP-02
Control-NP

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug Loading (%)Encapsulation Efficiency (%)
AD-NP-01-DrugX Drug X
AD-NP-02-DrugX Drug X
Control-NP-DrugX Drug X

Table 3: In Vitro Drug Release Kinetics

Formulation CodeTime (h)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
AD-NP-01-DrugX 2
6
12
24
48
72
AD-NP-02-DrugX 2
6
12
24
48
72
Control-NP-DrugX 2
6
12
24
48
72

Experimental Protocols

Protocol 1: Synthesis of Biodegradable Polyesters from this compound for Nanoparticle Formulation

This protocol describes the synthesis of a polyester (B1180765) using this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation, followed by the formulation of drug-loaded nanoparticles using a nanoprecipitation method.

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Titanium (IV) butoxide (catalyst)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Model drug (e.g., Doxorubicin, Curcumin)

Procedure:

  • Polyester Synthesis (Melt Polycondensation):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,4-butanediol.

    • Add a catalytic amount of titanium (IV) butoxide (approx. 0.1 mol% of the diacid).

    • Heat the mixture to 180°C under a slow stream of nitrogen with continuous stirring.

    • After the initial esterification and removal of water (approx. 4 hours), gradually reduce the pressure to <1 mmHg and increase the temperature to 220°C to facilitate the removal of excess diol and drive the polymerization.

    • Continue the reaction for 8-12 hours until a viscous polymer is formed.

    • Cool the polymer to room temperature, dissolve it in a suitable solvent (e.g., chloroform), and precipitate it in cold methanol.

    • Collect the purified polymer and dry it under vacuum.

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve 100 mg of the synthesized polyester and 10 mg of the model drug in 5 mL of acetone.

    • Prepare a 1% (w/v) aqueous solution of PVA.

    • Add the polymer-drug solution dropwise to 20 mL of the PVA solution under magnetic stirring.

    • Stir the resulting suspension at room temperature for 4-6 hours to allow for complete evaporation of the acetone.

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

    • Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Synthesis of a Hypothetical Metal-Organic Framework (MOF) using this compound for Drug Loading

This protocol outlines a general solvothermal method for the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate (B79036) hexahydrate (or other suitable metal salt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Model drug (e.g., 5-Fluorouracil)

Procedure:

  • MOF Synthesis (Solvothermal):

    • In a 20 mL glass vial, dissolve 1 mmol of zinc nitrate hexahydrate and 1 mmol of this compound in 15 mL of a DMF/ethanol/water mixture (e.g., 10:2.5:2.5 v/v/v).

    • Seal the vial and place it in a programmable oven.

    • Heat the vial to 120°C and maintain this temperature for 24 hours.

    • Allow the oven to cool down to room temperature slowly.

    • Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then ethanol.

    • Activate the MOF by heating at 150°C under vacuum for 12 hours to remove the solvent molecules from the pores.

  • Drug Loading:

    • Prepare a concentrated solution of the model drug (e.g., 10 mg/mL of 5-Fluorouracil in a suitable solvent).

    • Immerse 100 mg of the activated MOF in 10 mL of the drug solution.

    • Stir the suspension at room temperature for 48 hours in the dark.

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the loaded MOF with a small amount of fresh solvent to remove the surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

Protocol 3: In Vitro Drug Release Study

This protocol describes a standard dialysis method to evaluate the in vitro release of a drug from the prepared nanoparticles or MOFs.

Materials:

  • Drug-loaded nanoparticles or MOFs

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the delivery system while allowing free drug to pass)

  • Shaking incubator

Procedure:

  • Disperse a known amount of the drug-loaded formulation (e.g., equivalent to 5 mg of the drug) in 2 mL of the release medium (PBS pH 7.4 or acetate buffer pH 5.5).

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Place the dialysis bag in a container with 50 mL of the same fresh release medium.

  • Place the container in a shaking incubator at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation 1_3_ADA This compound Polycondensation Melt Polycondensation 1_3_ADA->Polycondensation Diol Diol (e.g., 1,4-Butanediol) Diol->Polycondensation Polyester Adamantane-based Polyester Polycondensation->Polyester Nanoprecipitation Nanoprecipitation Polyester->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Drug_Loaded_NP Drug-Loaded Nanoparticles Nanoprecipitation->Drug_Loaded_NP Characterization Physicochemical Characterization (Size, Zeta, Morphology) Drug_Loaded_NP->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Drug_Loaded_NP->Drug_Loading In_Vitro_Release In Vitro Drug Release Drug_Loaded_NP->In_Vitro_Release

Caption: Experimental workflow for the synthesis and evaluation of drug-loaded nanoparticles using this compound-based polyester.

logical_relationship cluster_properties Inherent Properties cluster_applications Applications in Drug Delivery cluster_advantages Potential Advantages ADA This compound Rigidity Rigid Structure Bifunctionality Bifunctional (-COOH) Hydrophobicity Hydrophobic Core Polymers Polyester Synthesis Rigidity->Polymers Bifunctionality->Polymers MOFs MOF Linker Bifunctionality->MOFs Hydrophobic_Loading Hydrophobic Drug Encapsulation Hydrophobicity->Hydrophobic_Loading Controlled_Release Controlled Drug Release Polymers->Controlled_Release Stability Enhanced Stability Polymers->Stability Geometric_Control Tunable Porosity (MOFs) MOFs->Geometric_Control

Caption: Logical relationships illustrating the potential of this compound in drug delivery.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by an anticancer drug delivered using a this compound-based system. For instance, if the delivered drug is a kinase inhibitor.

signaling_pathway Drug_Delivery_System 1,3-ADA Based Nanoparticle Drug_Release Drug Release (e.g., at tumor pH) Drug_Delivery_System->Drug_Release Drug Anticancer Drug Drug_Release->Drug Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK Pathway) Drug->Kinase_Cascade Inhibition Receptor Growth Factor Receptor Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Cell_Response Cell Proliferation & Survival Transcription_Factor->Cell_Response

Application Notes and Protocols for the Synthesis of 1,3-Adamantanedicarboxylic Acid from 1-Adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Adamantanedicarboxylic acid is a key bifunctional molecule utilized in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its rigid, diamondoid structure imparts unique properties such as thermal stability and lipophilicity to the final products. This document provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, 1-adamantanol (B105290). The described methodology follows a two-step synthetic sequence: the initial carboxylation of 1-adamantanol to yield 1-adamantanecarboxylic acid, followed by a second carboxylation to afford the target this compound.

Experimental Protocols

Part 1: Synthesis of 1-Adamantanecarboxylic Acid from 1-Adamantanol

This procedure is adapted from the well-established Koch-Haaf carboxylation reaction.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Dropping funnel

  • Gas outlet tube

  • Ice bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube, charge 470 g (255 mL) of 96% sulfuric acid and 100 mL of carbon tetrachloride.

  • Addition of Reactant: Add 15.2 g (0.100 mole) of 1-adamantanol to the stirred mixture.

  • Cooling and Initiation: Cool the mixture to 15-20°C using an ice bath. Add 1 mL of 98% formic acid to initiate the reaction.

  • Carboxylation: Prepare a solution of 55 g (1.2 moles) of 98-100% formic acid. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 15-25°C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.

  • Work-up: Pour the reaction mixture onto 700 g of crushed ice.

  • Extraction: Separate the layers and extract the upper aqueous layer with three 100 mL portions of carbon tetrachloride. Combine the organic layers.

  • Purification: The crude 1-adamantanecarboxylic acid can be purified by recrystallization. Suspend the crude product in water and acidify with hydrochloric acid. Extract the product with chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent. Recrystallize the residue from methanol to yield pure 1-adamantanecarboxylic acid.[1]

Part 2: Synthesis of this compound from 1-Adamantanecarboxylic Acid

This one-pot synthesis provides an efficient route to the desired dicarboxylic acid with a high yield.[2][3][4]

Materials:

  • 1-Adamantanecarboxylic Acid

  • Nitric Acid (65%)

  • Sulfuric Acid (98%)

  • Anhydrous Formic Acid (80%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Ethanol (B145695)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a magnetic stirrer and a thermometer, place 20 g of 1-adamantanecarboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.[2]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Carboxylation: While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over a period of 5 hours.[2]

  • Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.[2]

  • Work-up: Pour the reaction mixture onto crushed ice. Filter the resulting white precipitate and wash it several times with water.[2]

  • Purification: Dissolve the white solid in an aqueous NaOH solution. Separate the clear solution and acidify it with HCl to a pH of 3. Filter the precipitate, wash with water, and dry in a vacuum.

  • Recrystallization: Recrystallize the dried product from ethanol to obtain pure this compound.[2]

Data Presentation

Table 1: Summary of Reactants and Conditions

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
1 1-AdamantanolH₂SO₄, HCOOHCCl₄15-252.5
2 1-Adamantanecarboxylic AcidHNO₃, H₂SO₄, HCOOH-06

Table 2: Product Yield and Properties

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂180.2467-72173-174
This compoundC₁₂H₁₆O₄224.25~92276-278

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Adamantanecarboxylic Acid cluster_step2 Step 2: Synthesis of this compound start 1-Adamantanol reagents1 HCOOH, H₂SO₄ product1 1-Adamantanecarboxylic Acid reagents1->product1 Koch-Haaf Carboxylation reagents2 HCOOH, HNO₃, H₂SO₄ product1->reagents2 final_product This compound reagents2->final_product Carboxylation

Caption: Synthetic pathway from 1-adamantanol to this compound.

Logical Relationship of Key Steps

Logical_Flow A Start: 1-Adamantanol B Step 1: Koch-Haaf Carboxylation A->B C Intermediate: 1-Adamantanecarboxylic Acid B->C D Step 2: Oxidative Carboxylation C->D E Purification: Recrystallization D->E F Final Product: This compound E->F

Caption: Logical progression of the synthesis and purification process.

References

Application Notes and Protocols: Enhancing Polymer Mechanical Properties with 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1,3-adamantanedicarboxylic acid in significantly enhancing the mechanical and thermal properties of polymers. The inclusion of the rigid, bulky adamantane (B196018) cage into polymer backbones disrupts chain packing, leading to increased glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength. This document outlines the underlying principles, presents key performance data, and provides detailed experimental protocols for the synthesis and characterization of high-performance polymers incorporating this unique dicarboxylic acid.

Introduction: The Role of Adamantane in Polymer Science

This compound is a C2-symmetric molecule featuring a rigid, diamondoid cage structure.[1] When incorporated into polymer chains, this bulky group introduces significant steric hindrance, which restricts segmental motion and inhibits efficient chain packing.[2] This molecular-level disruption is the primary mechanism responsible for the observed improvements in the thermal and mechanical properties of the resulting polymers.[3]

Polymers containing adamantane moieties, such as those derived from this compound, typically exhibit:

  • Increased Glass Transition Temperature (Tg): The rigid adamantane structure raises the energy barrier for polymer chain movement, resulting in a higher Tg.[3][4]

  • Enhanced Thermal Stability: The inherent thermal stability of the adamantane cage contributes to the overall thermal resistance of the polymer.[5]

  • Improved Mechanical Strength: The rigid nature of the adamantane unit can lead to polymers with higher tensile strength and modulus.[2]

  • Increased Solubility: The disruption of chain packing can lead to improved solubility in organic solvents, which can be advantageous for processing.[2]

Data Presentation: Mechanical and Thermal Properties

The incorporation of adamantane-containing monomers has a quantifiable impact on the mechanical and thermal properties of polymers. The following tables summarize key data from studies on polyamides synthesized with adamantane-based monomers.

Table 1: Mechanical Properties of Aromatic Polyamides Containing Adamantane Moieties

Polymer IDAromatic Dicarboxylic AcidTensile Strength (MPa)Tensile Modulus (GPa)
PA-1 Terephthalic acid922.5
PA-2 Isophthalic acid852.1
PA-3 2,2-Bis-[4-(4-carboxyphenoxy)phenyl] hexafluoropropane771.5
PA-4 1,4-Bis-(4-carboxyphenoxy)-2,5-ditertbutylbenzene881.9

Data adapted from Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.[2]

Table 2: Thermal Properties of Aromatic Polyamides Containing Adamantane Moieties

Polymer IDGlass Transition Temperature (Tg, °C)10% Weight-Loss Temperature (°C)
PA-1 300>450
PA-2 280>450
PA-3 240>450
PA-4 265>450

Data adapted from Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.[2]

Experimental Protocols

Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

This protocol describes the synthesis of aromatic polyamides using an adamantane-containing diamine and various aromatic dicarboxylic acids, as reported by Espeso et al.[2] While the original study used an adamantane-containing diamine, a similar procedure can be adapted for the use of this compound with an appropriate aromatic diamine.

Materials:

Procedure:

  • Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is used as the reaction vessel.

  • Reagent Addition: Under a continuous nitrogen purge, add the aromatic dicarboxylic acid (1 equivalent), the chosen aromatic diamine (1 equivalent), NMP, LiCl, and pyridine to the reaction flask.

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation of Polymerization: Rapidly add triphenyl phosphite (2.2 equivalents) to the solution.

  • Polycondensation Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for 3 hours with continuous stirring.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing ethanol (approximately 10 times the volume of the reaction mixture) under vigorous stirring to precipitate the polyamide.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with ethanol to remove any unreacted monomers and salts.

  • Drying: Dry the final polymer product in a vacuum oven at 100 °C overnight.

Characterization of Polymer Properties

Inherent Viscosity:

  • Prepare a 0.5 g/dL solution of the dried polymer in a suitable solvent (e.g., N,N-dimethylacetamide - DMAc).

  • Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 25 °C) using an Ubbelohde viscometer.

  • Calculate the inherent viscosity (ηinh) using the following equation: ηinh = [ln(t/t0)] / c where:

    • t = flow time of the polymer solution

    • t0 = flow time of the pure solvent

    • c = concentration of the polymer solution

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating a small sample of the polymer (typically 5-10 mg) under a nitrogen atmosphere at a controlled heating rate (e.g., 20 °C/min).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample (typically 2-3 mg) under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and monitoring the weight loss as a function of temperature.

Mechanical Testing:

  • Film Casting: Prepare polymer films by casting a solution of the polymer in a suitable solvent (e.g., DMAc) onto a glass plate and then drying it in a vacuum oven.

  • Tensile Testing: Cut the polymer films into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D638).

  • Perform tensile tests on the specimens using a universal testing machine to determine the tensile strength, tensile modulus, and elongation at break.

Visualizations

G cluster_Monomers Monomers cluster_Polymerization Polycondensation cluster_Polymer Resulting Polymer cluster_Properties Enhanced Properties 1,3-Adamantanedicarboxylic_Acid This compound (Rigid, Bulky Structure) Polymerization_Process Phosphorylation Polycondensation 1,3-Adamantanedicarboxylic_Acid->Polymerization_Process Aromatic_Diamine Aromatic Diamine Aromatic_Diamine->Polymerization_Process Adamantane_Polyamide Adamantane-Containing Polyamide Polymerization_Process->Adamantane_Polyamide High_Tg High Glass Transition Temperature (Tg) Adamantane_Polyamide->High_Tg High_Thermal_Stability High Thermal Stability Adamantane_Polyamide->High_Thermal_Stability Improved_Mechanical_Strength Improved Mechanical Strength Adamantane_Polyamide->Improved_Mechanical_Strength

Caption: Logical workflow for synthesizing high-performance polyamides.

G Start Start Prepare_Reagents Prepare Monomers and Reagents Start->Prepare_Reagents Setup_Reactor Set up Flame-Dried Reactor under Nitrogen Prepare_Reagents->Setup_Reactor Add_Reagents Add Dicarboxylic Acid, Diamine, NMP, LiCl, and Pyridine Setup_Reactor->Add_Reagents Dissolve Stir at Room Temperature until Dissolved Add_Reagents->Dissolve Add_TPP Add Triphenyl Phosphite (TPP) Dissolve->Add_TPP Heat_Reaction Heat to 105°C for 3 hours Add_TPP->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Precipitate Precipitate Polymer in Ethanol Cool_Down->Precipitate Wash Wash with Hot Water and Ethanol Precipitate->Wash Dry Dry Polymer in Vacuum Oven Wash->Dry Characterize Characterize Polymer Properties (Viscosity, Thermal, Mechanical) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for polyamide synthesis.

Conclusion

The incorporation of this compound and other adamantane-containing monomers into polymer backbones is a highly effective strategy for developing materials with superior thermal and mechanical properties. The rigid and bulky nature of the adamantane cage provides a unique molecular architecture that enhances polymer performance. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists seeking to design and synthesize next-generation high-performance polymers for a wide range of applications, from advanced engineering plastics to specialized materials in drug delivery and biomedical devices.

References

Synthesis of Fluorescent Coordination Polymers with 1,3-Adamantanedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent coordination polymers (CPs) utilizing 1,3-adamantanedicarboxylic acid (H₂ADC) as a primary organic linker. The unique, rigid, and bulky nature of the adamantane (B196018) cage makes H₂ADC an excellent building block for constructing robust and porous frameworks with potential applications in fluorescence sensing, biomedical imaging, and drug delivery.

Introduction

Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Those exhibiting fluorescence have garnered significant interest due to their potential in various fields. The incorporation of this compound as a ligand offers a route to novel CPs with unique structural topologies and photoluminescent properties. The adamantane moiety can enhance the thermal stability and hydrophobicity of the resulting frameworks, which can be advantageous for specific applications.

This guide details the synthesis of zinc(II) and cadmium(II)-based fluorescent coordination polymers with this compound and various ancillary ligands. It also explores their potential applications in sensing and outlines future directions for research in drug development.

Data Presentation: Properties of this compound-Based Coordination Polymers

The following tables summarize the key synthesis parameters and luminescent properties of selected coordination polymers synthesized with this compound.

CompoundMetal SaltAncillary Ligand (L)Solvent SystemSynthesis MethodEmission λ (nm)Excitation λ (nm)Reference
{[Zn(ADC)(bipy)]·2H₂O}nZn(NO₃)₂·6H₂O4,4'-bipyridine (B149096) (bipy)CH₃OH/H₂OSlow Diffusion~435~365[1]
[Zn(phen)(ADC)(H₂O)]₂·CH₃OHZn(NO₃)₂·6H₂O1,10-phenanthroline (phen)CH₃OH/H₂OSlow DiffusionNot ReportedNot Reported[1]
{[Zn(ADC)(bpe)]·H₂O}nZn(NO₃)₂·6H₂O1,2-bis(4-pyridyl)ethane (bpe)CH₃OH/H₂OSlow DiffusionNot ReportedNot Reported[1]
[Cd(ADC)(L)]n (Hypothetical)Cd(NO₃)₂·4H₂ODipyridylamide LigandsDMF/H₂OSolvothermal--

Note: Quantitative fluorescence data such as quantum yields and lifetimes for many this compound-based CPs are not extensively reported in the literature and represent a key area for future research.

Experimental Protocols

Detailed methodologies for the synthesis of representative fluorescent coordination polymers are provided below.

Synthesis of a Zn(II)-based Coordination Polymer: {[Zn(ADC)(bipy)]·2H₂O}n

This protocol is adapted from the work of Dong et al. (2010).[1]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂ADC)

  • 4,4'-Bipyridine (bipy)

  • Methanol (CH₃OH)

  • Deionized water (H₂O)

Procedure:

  • In a test tube, dissolve this compound (0.1 mmol, 22.4 mg) and 4,4'-bipyridine (0.1 mmol, 15.6 mg) in 5 mL of methanol.

  • In a separate test tube, dissolve zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of deionized water.

  • Carefully layer the aqueous solution of the zinc salt onto the methanolic solution of the ligands.

  • Allow the test tube to stand undisturbed at room temperature.

  • Colorless crystals suitable for single-crystal X-ray diffraction will form at the interface over several days.

  • Collect the crystals by filtration, wash with a small amount of a 1:1 methanol/water mixture, and air-dry.

Expected Outcome:

The slow diffusion method should yield a crystalline coordination polymer with a framework structure composed of zinc ions coordinated to both 1,3-adamantanedicarboxylate and 4,4'-bipyridine ligands.

General Solvothermal Synthesis of a Cd(II)-based Coordination Polymer

This is a general protocol that can be adapted for the synthesis of cadmium-based CPs with this compound. Specific parameters may need to be optimized.

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • This compound (H₂ADC)

  • Ancillary N-donor ligand (e.g., a dipyridylamide)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (H₂O)

Procedure:

  • In a 20 mL glass vial, combine cadmium nitrate tetrahydrate (0.1 mmol, 30.8 mg), this compound (0.1 mmol, 22.4 mg), and the ancillary N-donor ligand (0.1 mmol).

  • Add a solvent mixture of DMF and H₂O (e.g., 8 mL DMF and 2 mL H₂O).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF, and air-dry.

Visualization of Experimental Workflow and Potential Applications

Experimental Workflow

The general workflow for the synthesis and characterization of these fluorescent coordination polymers can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Reactants Metal Salt (Zn(II) or Cd(II)) + this compound + Ancillary Ligand Method Synthesis Method (Slow Diffusion or Solvothermal) Reactants->Method Solvents Solvent System (e.g., MeOH/H₂O, DMF/H₂O) Solvents->Method Crystals Crystalline Coordination Polymer Method->Crystals SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Crystals->SCXRD PXRD Powder X-ray Diffraction (Phase Purity) Crystals->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Crystals->TGA Fluorescence Fluorescence Spectroscopy (Luminescent Properties) Crystals->Fluorescence Sensing Fluorescence Sensing (e.g., Nitroaromatics, Biomolecules) Fluorescence->Sensing DrugDelivery Drug Delivery (Controlled Release) Fluorescence->DrugDelivery

Caption: General workflow for the synthesis, characterization, and application of fluorescent CPs.

Potential Application in Fluorescence Sensing

Fluorescent coordination polymers can act as sensors for various analytes. The fluorescence of the CP can be "turned off" (quenched) or "turned on" upon interaction with a target molecule. For example, electron-deficient nitroaromatic compounds, which are common explosives, are known to quench the fluorescence of many coordination polymers.[2][3][4][5]

The proposed mechanism for sensing nitroaromatics is often based on photoinduced electron transfer from the electron-rich framework to the electron-deficient analyte.

sensing_mechanism cluster_framework Coordination Polymer Framework cluster_analyte Analyte (Nitroaromatic) CP_Ground Ground State (S0) CP_Excited Excited State (S1) CP_Ground->CP_Excited Excitation (hν) CP_Excited->CP_Ground Fluorescence (hν') Analyte Analyte CP_Excited->Analyte Electron Transfer Analyte->Quenched Fluorescence Quenching

Caption: Simplified diagram of fluorescence quenching by photoinduced electron transfer.

Applications in Drug Development

The porous nature and tunable properties of coordination polymers make them promising candidates for drug delivery systems. The adamantane moiety, in particular, has been explored in drug design due to its lipophilicity and ability to interact with biological targets.[6] While the direct application of this compound-based CPs for drug delivery is an emerging area, the general principles can be outlined.

Potential Advantages:

  • Controlled Release: The drug molecules can be loaded into the pores of the CP and released in a sustained manner.

  • Targeted Delivery: The surface of the CP nanoparticles can be functionalized with targeting moieties to direct them to specific cells or tissues.

  • Biocompatibility: The choice of biocompatible metals (e.g., Zn) and organic linkers is crucial for in vivo applications.

The logical relationship for a potential drug delivery system is illustrated below.

drug_delivery CP Coordination Polymer (with this compound) DrugLoadedCP Drug-Loaded CP CP->DrugLoadedCP Drug Therapeutic Drug Drug->DrugLoadedCP TargetCell Target Cell/Tissue DrugLoadedCP->TargetCell DrugRelease Controlled Drug Release TargetCell->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Conceptual pathway for a CP-based drug delivery system.

Future Outlook

The synthesis of fluorescent coordination polymers using this compound is a promising area of research. To advance their application, particularly in the biomedical field, future work should focus on:

  • Systematic Study of Luminescent Properties: A thorough investigation of the photophysical properties, including quantum yields and fluorescence lifetimes, is necessary to identify the most promising candidates for sensing and imaging.

  • Sensing of Biologically Relevant Molecules: Exploring the use of these CPs for the fluorescent detection of important biomolecules, such as amino acids, proteins, or disease biomarkers.

  • Development of Drug Delivery Systems: Investigating the loading and release of various therapeutic agents from these adamantane-based frameworks.

  • In Vitro and In Vivo Studies: Assessing the cytotoxicity and biocompatibility of these materials to evaluate their potential for clinical applications.

By addressing these areas, the full potential of fluorescent coordination polymers based on this compound can be realized for the development of novel diagnostic and therapeutic tools.

References

1,3-Adamantanedicarboxylic Acid: A Versatile Building Block for Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Adamantanedicarboxylic acid is a rigid, diamondoid dicarboxylic acid that has emerged as a valuable building block in the field of supramolecular chemistry and crystal engineering. Its well-defined geometry, with carboxylic acid groups positioned at the 1 and 3 positions of the adamantane (B196018) cage, provides a unique C-shaped or V-shaped motif for directing the assembly of complex supramolecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of various supramolecular assemblies, including host-guest complexes, co-crystals, and metal-organic frameworks.

Data Presentation

The following table summarizes the quantitative thermodynamic data for the complexation of this compound with β-cyclodextrin, as determined by Isothermal Titration Calorimetry (ITC).[1]

HostGuestStoichiometry (Host:Guest)Binding Constant (K) [M⁻¹]Enthalpy Change (ΔH) [cal/mol]Entropy Change (ΔS) [cal/mol·°C]
β-CyclodextrinThis compound1:16.3 x 10⁴-9763-10.8

Experimental Protocols

Synthesis of this compound

This protocol describes an efficient one-pot synthesis of this compound from 1-adamantanecarboxylic acid.[2][3]

Materials:

  • 1-Adamantanecarboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Anhydrous formic acid (80%)

  • Crushed ice

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantanecarboxylic acid (e.g., 20 g), nitric acid (e.g., 20 mL), and sulfuric acid (e.g., 160 mL).

  • Cool the mixture to 0°C using an ice bath.

  • While maintaining the temperature at 0°C, add anhydrous formic acid (e.g., 70 mL) dropwise over 5 hours using a dropping funnel.

  • After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water.

  • Dissolve the crude product in an aqueous NaOH solution.

  • Separate the clear upper solution and acidify it with HCl to a pH of 3.

  • Filter the precipitated white solid, wash with water, and dry under vacuum to obtain this compound.

Formation of a Host-Guest Complex with β-Cyclodextrin

This protocol details the formation and thermodynamic characterization of the inclusion complex between this compound and β-cyclodextrin using Isothermal Titration Calorimetry (ITC).[1]

Materials:

  • This compound

  • β-Cyclodextrin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (deionized or distilled)

  • Isothermal Titration Calorimeter (ITC)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of this compound in a 5% DMSO-water solution (pH 7).

    • Prepare a 1.0 mM solution of β-cyclodextrin in the same 5% DMSO-water solution.

  • ITC Experiment:

    • Perform the ITC experiment at 25°C.

    • Fill the sample cell (1.423 mL) with the 0.1 mM this compound solution.

    • Fill the injection syringe (0.250 mL) with the 1.0 mM β-cyclodextrin solution.

    • Set the stirring speed to 300 rpm.

    • Inject the β-cyclodextrin solution into the sample cell in sequential aliquots.

  • Data Analysis:

    • Analyze the resulting titration data using a one-step binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry of the complex formation.

Synthesis of Co-crystals with 4,7-Phenanthroline (B189438)

This protocol describes a general method for the preparation of co-crystals of this compound and a co-former, such as 4,7-phenanthroline, by slow evaporation.[4]

Materials:

  • This compound

  • 4,7-Phenanthroline

  • Suitable solvent (e.g., methanol (B129727), ethanol)

  • Glass vials

Procedure:

  • Dissolve equimolar amounts of this compound and 4,7-phenanthroline in a suitable solvent in a glass vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Crystals suitable for single-crystal X-ray diffraction should form over a period of several days to weeks.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general procedure for the solvothermal synthesis of a Metal-Organic Framework (MOF) using this compound as the organic linker.[5]

Materials:

  • This compound

  • A divalent metal salt (e.g., zinc nitrate, copper acetate)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in DMF (e.g., 10 mL).

    • In a separate vial, dissolve this compound (0.5 mmol) in DMF (e.g., 10 mL). Sonication may be used to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.

  • Isolation and Purification:

    • Allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF to remove unreacted starting materials.

  • Activation:

    • To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol (B145695) for 3 days, replacing the solvent daily.

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Visualizations

Logical Workflow for Supramolecular Assembly

Supramolecular_Assembly_Workflow cluster_start Starting Materials cluster_assembly Self-Assembly Process cluster_characterization Characterization cluster_products Supramolecular Assemblies A This compound C Solution Phase Mixing / Solvothermal Reaction A->C B Co-former / Guest / Metal Ion B->C G Host-Guest Complex C->G H Co-crystal C->H I Metal-Organic Framework C->I D Spectroscopy (NMR, IR) E Diffraction (SC-XRD, PXRD) F Calorimetry (ITC) G->D G->F H->E I->E

Caption: A logical workflow for the design and characterization of supramolecular assemblies.

Host-Guest Complexation Pathway

Host_Guest_Complexation Host β-Cyclodextrin (Host) Complex Inclusion Complex Host->Complex Guest This compound (Guest) Guest->Complex

Caption: Formation of a host-guest inclusion complex.

Co-crystal Formation Schematic

Cocrystal_Formation MoleculeA This compound Cocrystal Co-crystal Lattice MoleculeA->Cocrystal Hydrogen Bonding MoleculeB Co-former MoleculeB->Cocrystal Hydrogen Bonding

Caption: Schematic of co-crystal formation via hydrogen bonding.

Metal-Organic Framework Assembly

MOF_Assembly Linker 1,3-Adamantanedicarboxylate MOF Porous Framework Linker->MOF Metal Metal Ion/Cluster Metal->MOF

Caption: Assembly of a Metal-Organic Framework from organic linkers and metal nodes.

References

Application Notes and Protocols for the Synthesis of Porous Materials Using 1,3-Adamantanedicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of porous materials, specifically Metal-Organic Frameworks (MOFs), utilizing 1,3-adamantanedicarboxylic acid as a primary building block. The rigid, three-dimensional nature of the adamantane (B196018) cage makes it an excellent candidate for constructing robust frameworks with potential applications in gas storage, separation, and drug delivery.

Introduction

This compound (H₂ADC) is a C₂-symmetric dicarboxylic acid that serves as a rigid and bulky organic linker in the construction of coordination polymers and MOFs. Its rigid structure can lead to the formation of porous materials with high thermal stability and interesting network topologies. The choice of metal ions and ancillary ligands in conjunction with H₂ADC allows for the tuning of the resulting framework's dimensionality, porosity, and functional properties.

This document outlines the synthesis of the H₂ADC linker and its subsequent use in the formation of zinc(II) and cobalt(II) coordination polymers. Detailed experimental procedures, characterization data, and structural information are provided to guide researchers in this area.

Synthesis of this compound Linker

A reliable one-pot synthesis method allows for the efficient production of the this compound linker from 1-adamantane carboxylic acid.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 1-Adamantane carboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Anhydrous formic acid (80%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers

  • Vacuum oven

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 20 g of 1-adamantane carboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.[1]

  • Cool the mixture to 0°C using an ice bath.

  • While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over 5 hours.[1]

  • After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.[1]

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the clear upper solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash with water, and dry in a vacuum oven.

  • Recrystallize the final product from ethanol to yield pure this compound. A yield of approximately 92% can be expected.[1]

Synthesis of Porous Coordination Polymers with this compound

The following protocols are based on the successful synthesis of zinc(II) and cobalt(II) coordination polymers using H₂ADC and various N-auxiliary ligands via slow diffusion.[2] These methods can be adapted for other metal ions and ancillary linkers.

Protocol 2: General Synthesis of Zn(II)/Co(II)-ADC Coordination Polymers

Materials:

Equipment:

  • Test tubes or small vials

  • Beakers

  • Syringes and needles

Procedure (Slow Diffusion Method):

  • Prepare a solution of the metal salt in the chosen solvent system.

  • Prepare a separate solution of H₂ADC and the N-auxiliary ligand in the same or a miscible solvent system. The pH of this solution can be adjusted if necessary.[2]

  • Carefully layer the lighter solution on top of the denser solution in a test tube or vial to create a sharp interface. This can be achieved by slowly adding the lighter solution down the side of the container or by using a syringe.

  • Seal the container and allow it to stand undisturbed at room temperature.

  • Crystals will form at the interface of the two solutions over a period of several days to weeks.

  • Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a fresh portion of the solvent.

experimental_workflow cluster_synthesis Linker Synthesis cluster_mof_synthesis MOF Synthesis (Slow Diffusion) cluster_characterization Characterization s1 1. Starting Material (1-Adamantane Carboxylic Acid) s2 2. One-Pot Reaction (HNO3, H2SO4, HCOOH) s1->s2 s3 3. Purification (Precipitation & Recrystallization) s2->s3 s4 4. Pure Linker (this compound) s3->s4 m2 6. Prepare Linker & Auxiliary Ligand Solution s4->m2 m1 5. Prepare Metal Salt Solution m3 7. Layer Solutions m1->m3 m2->m3 m4 8. Crystal Growth m3->m4 m5 9. Isolate & Wash Crystals m4->m5 c1 10. Single-Crystal X-ray Diffraction m5->c1 c2 11. Powder X-ray Diffraction m5->c2 c3 12. Thermogravimetric Analysis m5->c3 c4 13. Luminescence Spectroscopy m5->c4 c1->c2

Characterization of Porous Materials

a. Single-Crystal X-ray Diffraction (SC-XRD): This is a critical technique to determine the precise three-dimensional structure of the synthesized coordination polymers, confirming the coordination environment of the metal ions, the binding modes of the linkers, and the overall network topology. This analysis reveals the presence and nature of any porosity within the material.[2]

b. Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline material and to ensure that the synthesized powder corresponds to the structure determined by SC-XRD.

c. Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the porous materials. It provides information about the temperature at which the framework starts to decompose and can also indicate the loss of solvent molecules from the pores.

d. Luminescence Spectroscopy: For coordination polymers containing luminescent metal centers or ligands, fluorescence spectroscopy can be used to investigate their photophysical properties.[2]

Data Presentation

The following tables summarize the structural information for a series of coordination polymers synthesized with this compound.[2]

Table 1: Summary of Synthesized Coordination Polymers with this compound.

Compound IDFormulaMetal IonAuxiliary LigandCrystal SystemSpace GroupDimensionality
1 [Zn(phen)(ADC)(H₂O)]₂·CH₃OHZn(II)phenMonoclinicC2/c0D (dinuclear)
2 {[Zn(ADC)(bpe)]·H₂O}nZn(II)bpeMonoclinicP2₁/c2D
3 {[Zn(ADC)(bipy)]·2H₂O}nZn(II)bipyMonoclinicP2₁/c1D
4 {[Zn(ADC)(bpa)]₂·5H₂O}nZn(II)bpaMonoclinicP2₁/c1D
5 {[Zn(ADC)(bpp)]₂·CH₃OH}nZn(II)bppMonoclinicC2/c2D (meso-helical)
6 {[Zn(ADC)(bpp)]}nZn(II)bppOrthorhombicP2₁2₁2₁3D (interpenetrated)
7 {[Co(ADC)(bpp)(CH₃OH)(H₂O)]·CH₃OH·2H₂O}nCo(II)bppOrthorhombicP2₁2₁2₁2D (helical)
8 {[Co(ADC)(bpp)]}nCo(II)bppOrthorhombicP2₁2₁2₁3D (interpenetrated)

Data extracted from Sun et al., 2010.[2]

Structural Visualization

The following diagram illustrates the logical relationship in designing porous coordination polymers using this compound.

logical_relationship cluster_components Building Blocks cluster_synthesis_conditions Synthesis Conditions cluster_output Resulting Framework linker This compound (Rigid Linker) dimensionality Dimensionality (1D, 2D, 3D) linker->dimensionality metal Metal Ion (e.g., Zn(II), Co(II)) metal->dimensionality aux_ligand N-Auxiliary Ligand (e.g., bipy, bpp) aux_ligand->dimensionality solvent Solvent System solvent->dimensionality ph pH ph->dimensionality method Synthesis Method (e.g., Slow Diffusion) method->dimensionality topology Network Topology (e.g., Helical, Interpenetrated) dimensionality->topology properties Functional Properties (Porosity, Stability, Luminescence) topology->properties

Applications and Future Perspectives

The use of this compound as a linker in the synthesis of porous materials is a promising area of research. The resulting coordination polymers exhibit diverse structural features, including helical and interpenetrated networks, which are of interest for their potential applications in:

  • Gas Storage and Separation: The inherent porosity of some of these frameworks could be exploited for the selective adsorption of gases. Further studies are needed to activate the materials and measure their gas uptake capacities.

  • Luminescent Sensing: The luminescent properties of some of the zinc-based materials suggest their potential use as sensors for small molecules or ions.[2]

  • Drug Delivery: The biocompatibility of zinc and the porous nature of the frameworks could be explored for the encapsulation and controlled release of therapeutic agents. The adamantane moiety itself is a well-known pharmacophore, which could impart additional biological activity.

Future work should focus on the synthesis of new frameworks with different metal ions and functionalized auxiliary ligands to tune the porosity and properties of the materials. A thorough investigation of their adsorption properties and potential for drug encapsulation and release is also warranted.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,3-adamantanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound?

A1: The main strategies for synthesizing this compound on a larger scale typically begin with either adamantane (B196018) itself or a monosubstituted derivative like 1-adamantanecarboxylic acid. A common and effective approach involves a multi-step synthesis from adamantane, which includes halogenation to form a 1,3-dihalo-adamantane, followed by hydrolysis to 1,3-adamantanediol (B44800), and subsequent carboxylation.[1] Another documented method is a one-pot synthesis starting from 1-adamantanecarboxylic acid using a mixture of nitric acid, sulfuric acid, and formic acid.[2][3][4]

Q2: What is the Koch-Haaf reaction and its relevance in this synthesis?

A2: The Koch-Haaf reaction is a carbonylation method used to synthesize tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid.[5] A variation of this reaction, which uses formic acid as the source of carbon monoxide in the presence of a strong acid like sulfuric acid, is frequently employed in the synthesis of adamantane carboxylic acids.[5][6] This method can be used to carboxylate adamantane derivatives at the tertiary bridgehead positions.[5][7] For the synthesis of this compound, this reaction is typically applied to a 1,3-dihydroxyadamantane or a related precursor.[1]

Q3: What are the expected yield and purity for the synthesis of this compound?

A3: The overall yield and purity can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For instance, a multi-step synthesis from adamantane via 1,3-dibromoadamantane (B19736) and 1,3-adamantanediol has been reported to achieve a final yield of over 60% with a purity exceeding 98% after recrystallization.[1] A one-pot method starting from 1-adamantanecarboxylic acid has been reported with a yield of up to 92%.[2][3]

Q4: What are the common byproducts in the synthesis of this compound?

A4: During the carboxylation of adamantane or its monosubstituted derivatives, the formation of isomeric or incompletely reacted products can occur. For example, when starting from adamantane, the reaction can sometimes yield 1-adamantanecarboxylic acid as a major product if the conditions are not optimized for disubstitution. In syntheses starting from 1-adamantanecarboxylic acid, over-oxidation or incomplete carboxylation can lead to a mixture of products. When using t-butyl alcohol in the carboxylation of adamantane, byproducts such as trimethylacetic acid can be formed.[6]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 1,3-Dibromoadamantane - Incomplete reaction. - Suboptimal temperature control. - Inadequate catalyst amount.- Ensure the molar ratio of adamantane to bromine is appropriate (e.g., 1:2-6).[1] - Maintain the reaction temperature in the specified ranges (e.g., -10 to 20°C initially, then 50 to 110°C).[1] - Verify the correct molar ratio of the iron powder catalyst to adamantane (e.g., 1:0.01-2).[1]
Low Yield in the Carboxylation Step - Insufficient acid concentration. - Poor temperature management during the exothermic reaction. - Inefficient mixing of the reactants.- Use highly concentrated sulfuric acid (e.g., 96-98%). Yields can decrease with lower concentrations.[6] - Carefully control the temperature during the addition of formic acid, using an ice bath to manage the exothermic reaction.[8] - Ensure vigorous and rapid stirring throughout the addition of formic acid and for the duration of the reaction.[1]
Formation of High-Melting Point Byproducts - Reaction conditions favoring dicarboxylation when only monocarboxylation is intended, or vice-versa.- In the synthesis of 1-adamantanecarboxylic acid, the formation of this compound can occur as a high-melting byproduct if reaction conditions are too harsh.[9] Adjusting reaction time and temperature can help control the extent of carboxylation.
Difficulty in Product Purification - Presence of acidic byproducts. - Contamination with starting materials or intermediates.- For the purification of 1-adamantanecarboxylic acid, treatment with ammonium (B1175870) hydroxide (B78521) can separate it from other acid byproducts like trimethylacetic acid.[6] - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of methanol (B129727) and water) is effective for purifying the final this compound product.[1] An alternative is esterification of the crude acid, distillation of the ester, and subsequent hydrolysis.[6]
Inconsistent Results at Larger Scales - Inefficient heat dissipation in larger reactors. - Challenges in maintaining homogenous mixing.- The Koch-Haaf reaction is highly exothermic, which can be a significant challenge on a large scale. The use of a microflow reactor system has been shown to allow for better temperature control without external cooling.[8] - Ensure that the stirring mechanism is adequate for the reactor size to maintain a homogenous reaction mixture.

Experimental Protocols & Data

Synthesis of this compound via 1,3-Adamantanediol

This three-step process starts from adamantane.

Step 1: Bromination of Adamantane to 1,3-Dibromoadamantane

  • Methodology: In a reaction vessel under the catalysis of iron powder, liquid bromine is slowly added dropwise to adamantane. The reaction is initially maintained at a temperature between -10 to 20°C for 0.5 to 2 hours, and then the temperature is raised to 50 to 110°C for 3 to 8 hours. After the reaction, the mixture is treated with a saturated sodium bisulfite solution to remove excess bromine. The crude product is then purified by recrystallization.[1]

  • Quantitative Data:

    • Molar ratio of adamantane to liquid bromine: 1:2 to 1:6[1]

    • Molar ratio of iron powder to adamantane: 1:0.01 to 1:2[1]

    • Yield: >70%[1]

    • Purity: >98%[1]

Step 2: Hydrolysis of 1,3-Dibromoadamantane to 1,3-Adamantanediol

  • Methodology: Silver sulfate, acetone (B3395972), and water are added to the 1,3-dibromoadamantane from the previous step. The mixture is heated under reflux for 5 to 12 hours. The product, 1,3-adamantanediol, precipitates upon cooling and can be used in the next step without further purification.[1]

  • Quantitative Data:

    • Molar ratio of 1,3-dibromoadamantane to silver sulfate: 1:1.5 to 1:5[1]

    • Ratio of acetone to water: 1:0.5 to 1:2[1]

Step 3: Carboxylation of 1,3-Adamantanediol

  • Methodology: Concentrated sulfuric acid is added to 1,3-adamantanediol. Under rapid stirring, formic acid is added dropwise over 1 to 5 hours. Stirring is continued for an additional 10 to 30 minutes after the addition is complete. The precipitated white solid is filtered, and the crude product is recrystallized to yield this compound.[1]

  • Quantitative Data:

    • Ratio of 1,3-adamantanediol (mass) to concentrated sulfuric acid (volume): 1:5 to 1:20[1]

    • Ratio of formic acid (volume) to concentrated sulfuric acid (volume): 1:5 to 1:15[1]

    • Overall Yield (from 1,3-dibromoadamantane): >60%[1]

    • Purity: >98%[1]

One-Pot Synthesis from 1-Adamantanecarboxylic Acid
  • Methodology: 1-Adamantanecarboxylic acid, nitric acid (65%), and sulfuric acid (98%) are placed in a three-necked flask with efficient stirring and cooled to 0°C. Anhydrous formic acid (80%) is added dropwise over 5 hours while maintaining the temperature at 0°C. The reaction is allowed to proceed for an additional hour. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered and washed with water. The solid is dissolved in an aqueous NaOH solution, the clear solution is separated and then acidified with HCl to a pH of 3. The precipitate is filtered, washed, dried, and recrystallized from ethanol.[2][3]

  • Quantitative Data:

    • Ratio of 1-adamantanecarboxylic acid (g) to nitric acid (mL), sulfuric acid (mL), and formic acid (mL): 1:1:8:3.5[2]

    • Reaction Time: 6 hours[2]

    • Reaction Temperature: 0°C[2]

    • Yield: 92%[2]

Parameter Synthesis via 1,3-Adamantanediol One-Pot Synthesis from 1-Adamantanecarboxylic Acid
Starting Material Adamantane1-Adamantanecarboxylic Acid
Key Intermediates 1,3-Dibromoadamantane, 1,3-AdamantanediolNone (One-Pot)
Overall Yield >60%[1]92%[2]
Purity >98%[1]Not explicitly stated, but recrystallized product.
Number of Steps 31

Visualizations

experimental_workflow_via_diol Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Bromination (Fe catalyst, Br2) Adamantanediol 1,3-Adamantanediol Dibromoadamantane->Adamantanediol Hydrolysis (Ag2SO4, Acetone/H2O) Dicarboxylic_Acid 1,3-Adamantanedicarboxylic Acid Adamantanediol->Dicarboxylic_Acid Carboxylation (H2SO4, HCOOH) one_pot_synthesis Mono_Acid 1-Adamantanecarboxylic Acid Di_Acid 1,3-Adamantanedicarboxylic Acid Mono_Acid->Di_Acid One-Pot Reaction (HNO3, H2SO4, HCOOH) troubleshooting_logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Poor_Temp_Control Poor Temperature Control Low_Yield->Poor_Temp_Control Optimize_Ratios Optimize Reagent Ratios Incomplete_Reaction->Optimize_Ratios Improve_Cooling Improve Cooling/Monitoring Poor_Temp_Control->Improve_Cooling Impure_Product Impure Product Byproducts Byproduct Formation Impure_Product->Byproducts Purification_Issue Inefficient Purification Impure_Product->Purification_Issue Adjust_Conditions Adjust Reaction Conditions Byproducts->Adjust_Conditions Recrystallize Recrystallize/Alternative Method Purification_Issue->Recrystallize

References

Technical Support Center: Synthesis of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3-adamantanedicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound:

  • Multi-step synthesis from adamantane (B196018): This classic approach involves the bromination of adamantane to 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol (B44800), and subsequent carboxylation.[1]

  • One-pot synthesis from 1-adamantanecarboxylic acid: A more direct method that utilizes a mixture of nitric acid, sulfuric acid, and formic acid to carboxylate 1-adamantanecarboxylic acid.[2][3]

  • Two-step synthesis from 1-adamantanecarboxylic acid: This method proceeds through the oxidation of 1-adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, which is then carboxylated via a Koch-Haaf reaction.[4]

Q2: Which synthesis method generally provides the highest yield?

A2: The one-pot synthesis from 1-adamantanecarboxylic acid has been reported to achieve yields as high as 92%.[2][3] However, the optimal method may depend on available starting materials, equipment, and scale.

Q3: What is the Koch-Haaf reaction and why is it important in this synthesis?

A3: The Koch-Haaf reaction is a carboxylation reaction that utilizes a strong acid, typically sulfuric acid, and a source of carbon monoxide (often formic acid) to add a carboxylic acid group to an alcohol or alkene.[5] It is a crucial step in several synthetic routes to this compound, particularly in the carboxylation of 1,3-adamantanediol and 3-hydroxy-1-adamantanecarboxylic acid.[1][4][5]

Q4: How can I purify the crude this compound?

A4: Recrystallization is the most common method for purifying this compound.[1][2][4] Effective solvents for recrystallization include ethanol (B145695), isopropanol (B130326), or a mixture of methanol (B129727) and water.[1][6]

Troubleshooting Guides

Issue 1: Low Yield in Multi-Step Synthesis from Adamantane

Potential Cause: Incomplete bromination or hydrolysis, or inefficient carboxylation.

Solutions:

  • Bromination Step:

    • Ensure anhydrous conditions as moisture can interfere with the reaction.[1]

    • Use a Lewis acid catalyst like iron powder to facilitate the formation of 1,3-dibromoadamantane.[1]

    • Control the reaction temperature carefully; initial cooling followed by gentle heating can improve selectivity.[1]

  • Hydrolysis Step:

    • The use of silver sulfate (B86663) can help drive the hydrolysis of the stable 1,3-dibromoadamantane.[1]

    • Ensure a sufficient reflux time to allow for complete conversion to 1,3-adamantanediol.[1]

  • Carboxylation (Koch-Haaf) Step:

    • Maintain vigorous stirring during the addition of formic acid to the sulfuric acid and diol mixture.[1]

    • Slow, dropwise addition of formic acid is crucial to control the exothermic reaction.[5]

Issue 2: Low Yield in One-Pot Synthesis from 1-Adamantanecarboxylic Acid

Potential Cause: Suboptimal ratio of acids, improper temperature control, or inefficient work-up.

Solutions:

  • Acid Ratios: The ratio of nitric acid, sulfuric acid, and formic acid is critical. Sulfuric acid acts as both a solvent and an enhancer of nitric acid's oxidizing ability.[2][3]

  • Temperature Control: The reaction should be cooled to and maintained at 0°C during the dropwise addition of formic acid.[2]

  • Work-up: After quenching the reaction on ice, the product is often precipitated as a solid. Washing thoroughly with water is necessary to remove residual acids. Dissolving the solid in an aqueous NaOH solution and then re-precipitating by acidifying with HCl can improve purity.[2]

Issue 3: Formation of Side Products

Potential Cause: Over-oxidation, incomplete reaction, or rearrangement reactions.

Solutions:

  • Careful control of reaction temperature and time is essential to prevent the formation of over-oxidized or rearranged byproducts, especially in strongly acidic conditions.[7]

  • Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and minimize side product formation.

Data Presentation: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Reported Yield Reported Purity Number of Steps
Multi-step from AdamantaneAdamantaneLiquid bromine, iron powder, silver sulfate, sulfuric acid, formic acid> 60%[1]> 98%[1]3
One-pot from 1-Adamantanecarboxylic Acid1-Adamantanecarboxylic AcidNitric acid, sulfuric acid, formic acid92%[2]High (recrystallized)1
Two-step from 1-Adamantanecarboxylic Acid1-Adamantanecarboxylic AcidNitric acid, sulfuric acid, formic acid65% (overall)[4]High (recrystallized)2

Experimental Protocols

Protocol 1: Multi-step Synthesis from Adamantane

Step 1: Bromination of Adamantane to 1,3-Dibromoadamantane

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add adamantane and a catalytic amount of iron powder.

  • Cool the flask in an ice-water bath.

  • Slowly add liquid bromine dropwise over 1-2 hours while maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-110°C for 3-8 hours.

  • After the reaction, cool the mixture and treat it with a saturated sodium bisulfite solution to remove excess bromine.

  • Filter the crude product and recrystallize from methanol or acetone (B3395972) to obtain 1,3-dibromoadamantane.

Step 2: Hydrolysis of 1,3-Dibromoadamantane to 1,3-Adamantanediol

  • To a flask containing 1,3-dibromoadamantane, add silver sulfate, acetone, and water.

  • Heat the mixture under reflux for 5-12 hours.

  • After cooling, filter the mixture to remove silver bromide.

  • Concentrate the filtrate to obtain crude 1,3-adamantanediol.

Step 3: Carboxylation of 1,3-Adamantanediol

  • In a flask, add 1,3-adamantanediol to concentrated sulfuric acid and stir vigorously in an ice-water bath.

  • Slowly add formic acid dropwise over 1-5 hours.

  • Continue stirring for an additional 10-30 minutes after the addition is complete.

  • A white solid will precipitate. Filter the solid and recrystallize from ethanol or isopropanol to obtain this compound.[1]

Protocol 2: One-Pot Synthesis from 1-Adamantanecarboxylic Acid
  • In a three-necked flask equipped with a magnetic stirrer and a thermometer, place 1-adamantanecarboxylic acid, nitric acid (65%), and sulfuric acid (98%).

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add anhydrous formic acid (80%) dropwise over 5 hours.

  • Allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting white precipitate and wash it several times with water.

  • Dissolve the solid in an aqueous NaOH solution.

  • Separate the clear solution and acidify with HCl to a pH of 3.

  • Filter the precipitate, wash with water, dry under vacuum, and recrystallize from ethanol to yield this compound.[2]

Mandatory Visualizations

experimental_workflow_multistep start Adamantane step1 Bromination (Br2, Fe catalyst) start->step1 intermediate1 1,3-Dibromoadamantane step1->intermediate1 step2 Hydrolysis (Ag2SO4, Acetone/H2O) intermediate1->step2 intermediate2 1,3-Adamantanediol step2->intermediate2 step3 Carboxylation (H2SO4, HCOOH) intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis workflow from adamantane.

experimental_workflow_onepot start 1-Adamantanecarboxylic Acid reaction One-Pot Reaction (HNO3, H2SO4, HCOOH, 0°C) start->reaction workup Work-up (Ice quench, filtration, base wash, acidification) reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product

Caption: One-pot synthesis workflow.

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Loss during Work-up issue->cause3 solution1a Optimize Reaction Time cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Careful Extraction cause3->solution3a solution3b Optimize Recrystallization cause3->solution3b

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Crude 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,3-adamantanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited and effective method for purifying crude this compound is recrystallization.[1][2][3] This technique is effective at removing residual starting materials, by-products, and other impurities from the synthesis process.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several polar solvents can be used for recrystallization. Ethanol (B145695) is a commonly used and effective solvent.[2][3] Other suitable solvents include methanol, acetone, isopropanol, n-butanol, and propanol.[1] The choice of solvent may depend on the specific impurities present in the crude product.

Q3: What level of purity and what melting point can be expected after successful recrystallization?

A3: After a single recrystallization, a purity of over 98% can be achieved.[1] The expected melting point for purified this compound is in the range of 270-278°C.[1][2][4]

Q4: Is acid-base extraction a viable purification method for this compound?

A4: Yes, acid-base extraction is a highly effective preliminary purification step. The crude product can be dissolved in an aqueous sodium hydroxide (B78521) (NaOH) solution. Insoluble impurities can be removed by filtration. The clear solution is then acidified, typically with hydrochloric acid (HCl), to a pH of 3, which causes the purified this compound to precipitate out.[3][5] This precipitate can then be collected and further purified by recrystallization.

Q5: Can sublimation be used to purify this compound?

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield After Recrystallization The product is too soluble in the chosen solvent, even at cold temperatures.- Optimize the solvent system: If using a single solvent, try a mixed solvent system to reduce solubility at low temperatures.- Minimize the amount of hot solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product.- Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.- Recover from mother liquor: Concentrate the mother liquor and perform a second recrystallization to recover dissolved product.[6]
Product Fails to Crystallize (Oils Out) The product may be impure, leading to a depression of the freezing point.The solution is supersaturated.- Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce nucleation.- Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.- Re-purify: The oil may be due to significant impurities. Consider repeating an acid-base extraction or trying a different recrystallization solvent.
Persistent Color in the Final Product Colored impurities are present that are not removed by a single recrystallization.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that this may also reduce your yield slightly.- Multiple recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Broad Melting Point Range The product is still impure or contains residual solvent.- Recrystallize again: A broad melting point range is a key indicator of impurity. Perform another recrystallization.- Thoroughly dry the product: Ensure the purified crystals are completely dry. Drying in a vacuum oven can help remove any trapped solvent molecules.

Quantitative Data Summary

Purification MethodSolvent/ReagentsYieldPurityMelting Point (°C)Reference
RecrystallizationEthanol83%>98% (assumed)274-276[2]
RecrystallizationEthanol or Isopropanol>60%>98%270-273[1]
Acid-Base Extraction & RecrystallizationNaOH, HCl, then Ethanol92%High (not specified)275-276[3][5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, cool the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The expected melting point is in the range of 270-276°C.[1][2]

Protocol 2: Purification via Acid-Base Extraction followed by Recrystallization
  • Dissolution in Base: Dissolve the crude this compound in an aqueous solution of sodium hydroxide (NaOH).

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Cool the clear filtrate in an ice bath and slowly add hydrochloric acid (HCl) with stirring until the pH of the solution reaches 3. A white solid of this compound will precipitate.

  • Isolation of Crude Product: Collect the white precipitate by filtration and wash it several times with water to remove any residual salts.

  • Drying: Dry the solid in a vacuum.

  • Recrystallization: Recrystallize the dried solid from ethanol following Protocol 1 to obtain the final pure product.[3][5]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude_Product Crude 1,3-Adamantanedicarboxylic Acid Acid_Base Acid-Base Extraction (Dissolve in NaOH, filter, precipitate with HCl) Crude_Product->Acid_Base Optional Pre-purification Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Acid_Base->Recrystallization Analysis Purity & Identity Check (Melting Point, NMR, etc.) Recrystallization->Analysis Pure_Product Pure 1,3-Adamantanedicarboxylic Acid Analysis->Pure_Product

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Guide Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Oily_Product Product Oiled Out? Low_Yield->Oily_Product No Sol_Opt Optimize Solvent System Minimize Hot Solvent Slow Cooling Low_Yield->Sol_Opt Yes Colored_Product Persistent Color? Oily_Product->Colored_Product No Induce_Cryst Scratch Flask Add Seed Crystal Oily_Product->Induce_Cryst Yes Impure Broad Melting Point? Colored_Product->Impure No Charcoal Use Activated Charcoal Recrystallize Again Colored_Product->Charcoal Yes Re_Purify Recrystallize Again Dry Thoroughly Impure->Re_Purify Yes Success Problem Solved Impure->Success No Sol_Opt->Success Induce_Cryst->Success Charcoal->Success Re_Purify->Success

Caption: Troubleshooting decision tree for common purification issues.

References

optimizing reaction conditions for polymerization with 1,3-Adamantanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing polymerization reactions involving 1,3-adamantanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address challenges encountered during the synthesis of adamantane-containing polymers.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My polymerization reaction with this compound is resulting in a low molecular weight polymer. What are the common causes?

A1: Low molecular weight is a frequent challenge in polycondensation reactions. Several factors can contribute to this issue:

  • Monomer Impurity: The presence of monofunctional impurities in either the this compound or the co-monomer (diol or diamine) can act as chain terminators, preventing the formation of long polymer chains.

  • Stoichiometric Imbalance: An exact 1:1 molar ratio of the dicarboxylic acid and the diol/diamine is crucial for achieving high molecular weight. Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, limiting further polymerization.

  • Incomplete Reaction: The reaction may not have reached a high enough conversion to produce high molecular weight polymer. This can be due to insufficient reaction time or temperature.

  • Inefficient Removal of Byproducts: Polycondensation is an equilibrium reaction. The removal of the small molecule byproduct (e.g., water or methanol) is essential to drive the reaction towards the formation of high molecular weight polymer.

Troubleshooting Workflow for Low Molecular Weight Polymer

Troubleshooting_Low_MW cluster_solutions Solutions Start Low Molecular Weight Observed Purity Check Monomer Purity (≥99%) Start->Purity Step 1 Stoichiometry Verify Stoichiometric Ratio (1:1) Purity->Stoichiometry If pure Purify Purify monomers (e.g., recrystallization) Purity->Purify Conditions Optimize Reaction Conditions Stoichiometry->Conditions If balanced Recalculate Recalculate and re-weigh monomers accurately Stoichiometry->Recalculate Byproduct Ensure Efficient Byproduct Removal Conditions->Byproduct If optimized Increase_Time_Temp Increase reaction time and/or temperature Conditions->Increase_Time_Temp High_MW High Molecular Weight Achieved Byproduct->High_MW If efficient High_Vacuum Apply high vacuum during late stages Byproduct->High_Vacuum

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: The polyamide synthesized from this compound has poor solubility in common organic solvents. How can this be improved?

A2: The rigid and bulky nature of the adamantane (B196018) cage can lead to polymers with strong intermolecular interactions and reduced solubility. Here are some strategies to enhance solubility:

  • Introduction of Flexible Linkages: Incorporating flexible ether linkages into the polymer backbone can disrupt the rigid chain packing and improve solubility. This can be achieved by using a diamine or diol co-monomer containing ether groups.

  • Use of Bulky Pendent Groups: While the adamantane group itself is bulky, introducing other bulky side groups can further inhibit chain packing and increase free volume, leading to better solubility.[1]

  • Copolymerization: Copolymerizing this compound with a more flexible dicarboxylic acid can disrupt the regularity of the polymer chain and improve solubility.

  • Appropriate Solvents and Additives: For polyamides, highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are often effective. The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can further enhance solubility by breaking up the strong hydrogen bonds between polyamide chains.[2]

Q3: My polymerization reaction is showing signs of discoloration (yellowing or browning). What is the likely cause and how can I prevent it?

A3: Discoloration often indicates side reactions, typically oxidation or thermal degradation, occurring at the high temperatures required for polycondensation.

  • Presence of Oxygen: Trace amounts of oxygen at high temperatures can lead to oxidative degradation of the polymer.

    • Solution: Ensure the entire polymerization process is conducted under a high-purity inert atmosphere (e.g., nitrogen or argon). A continuous flow of inert gas is recommended.

  • Excessive Temperature: While high temperatures are needed to drive the reaction, excessively high temperatures can cause thermal degradation of the monomers or the resulting polymer.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. Determine the optimal temperature that allows for efficient polymerization without causing degradation.

  • Impurities: Catalytic amounts of impurities in the monomers or solvent can initiate degradation pathways.

    • Solution: Use high-purity monomers and freshly distilled, anhydrous solvents.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of polymers using this compound.

Protocol 1: Synthesis of Polyamides via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol is a general method for the synthesis of polyamides from dicarboxylic acids and diamines.[2]

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)

  • N-Methyl-2-pyrrolidone (NMP), freshly distilled

  • Pyridine (B92270) (Py), freshly distilled

  • Triphenyl phosphite (B83602) (TPP)

  • Lithium chloride (LiCl), dried

  • Calcium chloride (CaCl2), dried

  • Methanol (B129727)

  • Deionized water

Procedure:

  • In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1.0 mmol), the diamine (1.0 mmol), LiCl (0.2 mmol), and CaCl2 (0.3 mmol).

  • Add NMP (7.0 mL) and pyridine (0.5 mL) to the flask.

  • Stir the mixture under a slow stream of nitrogen at room temperature until all solids have dissolved.

  • Add TPP (2.0 mmol) to the solution.

  • Heat the reaction mixture to 110°C and maintain this temperature with stirring under a nitrogen atmosphere for 15 hours.

  • Allow the viscous solution to cool to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol and deionized water (3:2 v/v).

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol.

  • Dry the purified polymer in a vacuum oven at 100°C overnight.

Protocol 2: Synthesis of Polyesters via Melt Polycondensation

This is a general protocol for the synthesis of polyesters from a dicarboxylic acid and a diol at high temperatures.

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge this compound (1.0 mol), the diol (1.1 mol, a slight excess is often used to compensate for evaporation), and the catalyst (0.01-0.05 mol%).

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the esterification reaction. The water byproduct will begin to distill off.

  • Continue the reaction at this temperature until the majority of the water has been removed (typically 2-4 hours).

  • Gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-260°C to facilitate the polycondensation stage.

  • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer. The torque on the mechanical stirrer can be used to monitor the viscosity increase.

  • Cool the reactor under nitrogen and extrude or dissolve the polymer for further processing.

Data Presentation

Table 1: Typical Reaction Conditions for Polyamide Synthesis

ParameterConditionReference
Polymerization MethodDirect Polycondensation (Yamazaki-Higashi)[2]
SolventNMP with LiCl and CaCl2[2]
Condensing AgentTriphenyl Phosphite (TPP) and Pyridine[2]
Temperature105-115°C[1][2]
Reaction Time3-15 hours[1][2]
AtmosphereInert (Nitrogen or Argon)[2]

Table 2: General Conditions for Melt Polycondensation of Polyesters

ParameterCondition
Stage 1: Esterification
Temperature180-220°C
PressureAtmospheric (with N2 flow)
Duration2-4 hours
Stage 2: Polycondensation
Temperature240-260°C
Pressure< 1 Torr (High Vacuum)
Duration4-8 hours (or until desired viscosity is reached)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of polymers from this compound.

Polymerization_Workflow Monomer_Prep Monomer Preparation (this compound & Co-monomer) Polymerization Polymerization (e.g., Solution or Melt Polycondensation) Monomer_Prep->Polymerization Isolation Polymer Isolation (Precipitation & Washing) Polymerization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization (e.g., NMR, GPC, TGA, DSC) Drying->Characterization

Caption: General workflow for polymer synthesis and characterization.

References

avoiding side reactions in the synthesis of 1,3-Adamantanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-adamantanedicarboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

  • Suboptimal Reagent Ratio: The ratio of starting material to acids is crucial for driving the reaction to completion. An excess of formic acid is generally used.[1]

    • Recommendation: For the one-pot synthesis from 1-adamantanecarboxylic acid, a recommended mass-to-volume ratio is 1 g of 1-adamantanecarboxylic acid to 1 mL of nitric acid, 8 mL of sulfuric acid, and 3.5 mL of formic acid.[1] Adhering to this ratio can significantly improve yields.

  • Incorrect Reaction Temperature: The reaction is typically conducted at low temperatures to control its exothermic nature and minimize side reactions.

    • Recommendation: Maintain the reaction temperature at 0°C, especially during the dropwise addition of formic acid.[1][2]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion if the duration is too short.

    • Recommendation: After the addition of formic acid over 5 hours, allow the reaction to proceed for an additional hour at 0°C.[1][2]

  • Inefficient Mixing: Poor mixing can lead to localized temperature gradients and incomplete reaction.

    • Recommendation: Use an efficient magnetic stirrer throughout the reaction.[1][2]

Problem 2: Presence of Dark-Colored Impurities in the Product

Possible Causes & Solutions

  • Decomposition of the Adamantane (B196018) Framework: Using highly concentrated acids can lead to the degradation of the adamantane structure, resulting in colored by-products.[3]

    • Recommendation: While strong acids are necessary, using sulfuric acid in the concentration range of 93-96% can minimize the formation of these impurities.[3]

  • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent, and its concentration and the reaction temperature can influence the extent of side reactions.

    • Recommendation: Carefully control the reaction temperature at 0°C and use the recommended concentration of nitric acid (65%).[1][2]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Presence of Unreacted Starting Material: Incomplete conversion of 1-adamantanecarboxylic acid will result in its presence in the crude product.

    • Recommendation: The crude product can be dissolved in an aqueous NaOH solution. The desired this compound will dissolve as its disodium (B8443419) salt, while the less acidic starting material may be less soluble or can be separated. Subsequent acidification of the clear aqueous solution to a pH of 3 will precipitate the pure product.[1][2]

  • Formation of Acidic By-products: Other carboxylic acids might be formed as side products.

    • Recommendation: Recrystallization from a suitable solvent, such as ethanol (B145695), is an effective method to purify the final product and remove impurities.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported method for synthesizing this compound?

A one-pot synthesis starting from 1-adamantanecarboxylic acid is reported to be highly efficient, with yields of up to 92%.[1] This method involves the use of a mixture of nitric acid, sulfuric acid, and formic acid at a controlled temperature.[1][2]

Q2: Can I synthesize this compound directly from adamantane?

Yes, a multi-step synthesis starting from adamantane is possible. This typically involves:

  • Halogenation (e.g., bromination) of adamantane to form 1,3-dibromoadamantane (B19736).

  • Hydrolysis of the dihalo-adamantane to 1,3-adamantanediol.

  • Carboxylation of the diol using formic acid and concentrated sulfuric acid (a Koch-Haaf reaction) to yield this compound.[4]

Q3: What is the role of each acid in the one-pot synthesis from 1-adamantanecarboxylic acid?

  • Sulfuric Acid: Acts as a solvent and enhances the oxidizing ability of nitric acid.[1][2] It also facilitates the formation of the carbocation intermediate necessary for the carboxylation reaction.

  • Nitric Acid: Acts as an oxidizing agent.

  • Formic Acid: Serves as the source of the second carboxyl group via the Koch-Haaf reaction.[5][6]

Q4: Are there any safety precautions I should take during this synthesis?

Yes, this synthesis involves strong acids and should be performed with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic, so careful temperature control is necessary.[6]

  • Be cautious when handling concentrated nitric and sulfuric acids.

Quantitative Data Summary

ParameterOne-Pot Synthesis from 1-Adamantanecarboxylic AcidMulti-Step Synthesis from Adamantane
Starting Material 1-Adamantanecarboxylic AcidAdamantane
Key Reagents Nitric acid, Sulfuric acid, Formic acidIron powder, Liquid bromine, Silver sulfate, Acetone, Water, Concentrated sulfuric acid, Formic acid
Yield 92%[1]>60%[4]
Purity High (after purification)>98% (after recrystallization)[4]
Reaction Temperature 0°C[1][2]Varies per step (-10°C to 110°C)[4]
Reaction Time ~6 hours[1]Varies per step (several hours)[4]

Experimental Protocols

One-Pot Synthesis of this compound from 1-Adamantanecarboxylic Acid [1][2]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-adamantanecarboxylic acid (e.g., 20 g), 65% nitric acid (e.g., 20 mL), and 98% sulfuric acid (e.g., 160 mL).

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add 80% anhydrous formic acid (e.g., 70 mL) dropwise over 5 hours with efficient stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting white precipitate and wash it several times with water.

  • Dissolve the crude solid in an aqueous NaOH solution.

  • Separate the upper clear solution and acidify it with HCl to a pH of 3.

  • Filter the precipitated white solid, wash it with water, and dry it under a vacuum.

  • For further purification, recrystallize the product from ethanol.

Multi-Step Synthesis of this compound from Adamantane [4]

  • Step 1: Synthesis of 1,3-Dibromoadamantane

    • In the presence of iron powder as a catalyst, slowly add liquid bromine to adamantane.

    • The reaction is typically carried out at a low temperature initially (-10 to 20°C) and then heated (50 to 110°C).

  • Step 2: Synthesis of 1,3-Adamantanediol

    • To the 1,3-dibromoadamantane from the previous step, add silver sulfate, acetone, and water.

    • Heat the mixture under reflux for 5 to 12 hours.

  • Step 3: Synthesis of this compound

    • To the 1,3-adamantanediol, add concentrated sulfuric acid.

    • Under rapid stirring, add formic acid dropwise over 1 to 5 hours.

    • Continue stirring for an additional 10 to 30 minutes after the addition is complete.

    • A white solid will precipitate. Filter the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Visualizations

One_Pot_Synthesis_Workflow start Start: 1-Adamantanecarboxylic Acid reagents Add Nitric Acid & Sulfuric Acid start->reagents cooling Cool to 0°C reagents->cooling formic_acid Dropwise addition of Formic Acid (5h @ 0°C) cooling->formic_acid react React for 1h @ 0°C formic_acid->react quench Pour onto Crushed Ice react->quench filter1 Filter Precipitate quench->filter1 dissolve Dissolve in aq. NaOH filter1->dissolve acidify Acidify with HCl to pH 3 dissolve->acidify filter2 Filter Product acidify->filter2 purify Recrystallize from Ethanol filter2->purify end End: Pure this compound purify->end

Caption: Workflow for the one-pot synthesis of this compound.

Troubleshooting_Low_Yield issue Low Yield of Product cause1 Suboptimal Reagent Ratio issue->cause1 cause2 Incorrect Reaction Temperature issue->cause2 cause3 Insufficient Reaction Time issue->cause3 solution1 Adjust Reagent Ratios cause1->solution1 solution2 Maintain 0°C cause2->solution2 solution3 Increase Reaction Time cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

troubleshooting low purity issues in 1,3-Adamantanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 1,3-adamantanedicarboxylic acid.

Troubleshooting Low Purity Issues

Low purity in the final product can arise from incomplete reactions, side reactions, or inadequate purification. Below are common issues and their potential causes and solutions.

Issue 1: The final product has a low melting point and broad melting range.

This often indicates the presence of unreacted starting material (e.g., 1-adamantanecarboxylic acid) or other organic impurities.

  • Potential Cause A: Incomplete Carboxylation. The carboxylation reaction may not have gone to completion.

    • Solution:

      • Verify Reagent Stoichiometry: Ensure the correct molar ratios of oxidizing agents (nitric acid) and carboxylating agents (formic acid) to the starting material are used. An excess of formic acid is typically required.[1]

      • Reaction Time and Temperature: The reaction often requires low temperatures (e.g., 0°C) for an extended period during the addition of reagents, followed by a period at the same or a slightly elevated temperature.[1][2] Ensure these parameters are strictly followed.

      • Acid Concentration: The concentration of sulfuric acid is critical as it acts as both a solvent and a catalyst to enhance the oxidizing ability of nitric acid.[1][2] Using a lower concentration of sulfuric acid can lead to a decrease in yield and potentially incomplete reaction.

  • Potential Cause B: Inefficient Work-up. The purification process may not be effectively removing impurities.

    • Solution:

      • Base Wash: After the reaction, dissolving the crude product in an aqueous sodium hydroxide (B78521) (NaOH) solution and filtering off any insoluble impurities can be effective. The desired dicarboxylic acid is deprotonated and dissolves, while non-acidic impurities can be removed. The product is then re-precipitated by acidifying the filtrate with an acid like HCl.[1][2]

      • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), is a crucial step for purifying the final product.[1][2][3] Ensure the correct solvent and temperature profile are used for efficient recrystallization.

Issue 2: The presence of a higher-melting point impurity is observed.

This could indicate the formation of over-carboxylated or other side products. While less common, certain reaction conditions might promote such side reactions.

  • Potential Cause: Over-carboxylation or Side Reactions. Aggressive reaction conditions can potentially lead to the formation of other adamantane (B196018) carboxylic acids. For instance, in the synthesis of the mono-carboxylic acid, the dicarboxylic acid can be a byproduct.[4]

    • Solution:

      • Strict Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures could promote side reactions.

      • Controlled Reagent Addition: The dropwise addition of reagents, such as formic acid, over a prolonged period is often specified to control the reaction rate and heat generation, thereby minimizing side product formation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods start from either 1-adamantanecarboxylic acid or adamantane itself.

  • A one-pot synthesis from 1-adamantanecarboxylic acid involves oxidation and carboxylation using a mixture of nitric acid, sulfuric acid, and formic acid.[1][2][5]

  • A multi-step synthesis from adamantane typically involves initial halogenation to 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol, and finally carboxylation via a Koch-Haaf reaction with formic acid and sulfuric acid.[3]

  • Another two-step approach involves the oxidation of 1-adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, which is then carboxylated.[6]

Q2: How can I confirm the purity of my this compound?

A2: Purity is typically assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point within the expected range (e.g., 275-276°C) is a good indicator of high purity.[1]

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure and identify any impurities.[1][2]

  • Elemental Analysis: This provides the elemental composition (C, H, O) which can be compared to the calculated values for the pure compound.[1]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional groups.[1][2]

Q3: What is the role of each acid in the one-pot synthesis from 1-adamantanecarboxylic acid?

A3:

  • Sulfuric Acid (H2SO4): Acts as a solvent and a catalyst. It enhances the oxidizing power of nitric acid.[1][2]

  • Nitric Acid (HNO3): Is the oxidizing agent in the reaction.

  • Formic Acid (HCOOH): Serves as the carboxylating agent, providing the second carboxylic acid group.[1]

Q4: My yield is high, but the purity is low. What should I focus on?

A4: If the yield is high, it suggests the reaction has proceeded efficiently, but the work-up and purification steps may be inadequate. Focus on:

  • Thorough Washing: Ensure the crude product is washed sufficiently with water after precipitation to remove residual acids.[1][2]

  • Optimizing Base/Acid Wash: The step of dissolving in NaOH and re-precipitating with HCl is critical for removing non-acidic and some acidic impurities.[1][2] Ensure complete dissolution and precipitation.

  • Effective Recrystallization: This is a powerful purification technique. Experiment with different solvent systems or perform multiple recrystallizations if necessary. Ethanol is a commonly used solvent.[1][3]

Data Presentation

Table 1: Reaction Parameters for One-Pot Synthesis of this compound from 1-Adamantanecarboxylic Acid.[1]

ParameterValue
Starting Material1-Adamantanecarboxylic Acid (20 g)
Nitric Acid (65%)20 mL
Sulfuric Acid (98%)160 mL
Formic Acid (80%)70 mL (added dropwise over 5 hours)
Reaction Temperature0°C
Reaction Time1 hour after formic acid addition
Yield92%
Melting Point275-276°C

Table 2: Purity and Yield Data from an Alternative Synthesis Route.[3]

Synthesis StepProductPurityYield
Halogenation of Adamantane1,3-Dibromoadamantane>98%>70%
Hydrolysis1,3-Adamantanediol--
CarboxylationThis compound>98%>60% (for the last two steps)

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 1-Adamantanecarboxylic Acid.[1][2]

  • Combine 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 80% anhydrous formic acid (70 mL) dropwise over 5 hours while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the clear solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash with water, and dry under a vacuum.

  • Recrystallize the dried solid from ethanol to yield pure this compound.

Protocol 2: Purification by Recrystallization.[3]

  • Take the crude this compound product.

  • Dissolve it in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under a vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start 1-Adamantanecarboxylic Acid + HNO3 + H2SO4 add_formic Add Formic Acid @ 0°C start->add_formic react React for 1h @ 0°C add_formic->react quench Pour onto Ice react->quench filter1 Filter & Wash with Water quench->filter1 base_dissolve Dissolve in NaOH(aq) filter1->base_dissolve acidify Acidify with HCl base_dissolve->acidify filter2 Filter & Wash with Water acidify->filter2 recrystallize Recrystallize from Ethanol filter2->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the one-pot synthesis and purification of this compound.

troubleshooting_low_purity issue Low Purity Detected (e.g., broad melting point) cause1 Incomplete Reaction? issue->cause1 Possible Cause cause2 Inefficient Purification? issue->cause2 Possible Cause solution1a Check Reagent Ratios cause1->solution1a Solution solution1b Verify Time & Temperature cause1->solution1b Solution solution1c Confirm Acid Concentration cause1->solution1c Solution solution2a Optimize Base/Acid Wash cause2->solution2a Solution solution2b Improve Recrystallization cause2->solution2b Solution

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

References

Technical Support Center: Strategies for Controlled Crystal Growth of MOFs with 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) utilizing the 1,3-adamantanedicarboxylic acid linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystal growth of these MOFs. The guidance provided herein is based on established principles of MOF chemistry and may require optimization for your specific system.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Crystallinity or Amorphous Product

Q: My product is an amorphous powder or shows very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve crystallinity?

A: Poor crystallinity is a frequent challenge in MOF synthesis, often stemming from rapid nucleation rates that hinder the formation of an ordered crystalline structure. The bulky and rigid nature of the this compound linker can also contribute to kinetic trapping in amorphous states. Here are several strategies to enhance crystallinity:

  • Optimize Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly temperature-dependent.

    • A temperature that is too low may not provide sufficient energy for the reversible bond formation needed for crystal perfection.

    • Conversely, a temperature that is too high can lead to excessively rapid precipitation of an amorphous solid.

    • Similarly, a short reaction time may not allow for the dissolution of kinetically favored amorphous phases and recrystallization into a thermodynamically stable crystalline product. A systematic study of these parameters is recommended.

  • Adjust Solvent System: The choice of solvent is critical as it influences the solubility of the metal precursor and the this compound linker, thereby affecting the supersaturation level and reaction kinetics.

    • Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc) are commonly used.

    • Consider using a mixture of solvents to fine-tune the solubility of the reactants and promote slower, more controlled crystal growth.

  • Introduce a Modulator: A modulator, typically a monocarboxylic acid, can compete with the dicarboxylate linker for coordination to the metal centers. This competition slows down the formation of the MOF network, allowing for more ordered crystal growth.

    • Common modulators include acetic acid, benzoic acid, and formic acid.

    • The concentration of the modulator is a critical parameter to optimize. Too little may have no effect, while too much can inhibit MOF formation altogether.

  • Control pH: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the linker and the formation of the metal-oxo clusters. For zinc-based MOFs, subtle changes in pH can significantly impact crystallinity.[1]

Issue 2: Small Crystal Size or Nanocrystalline Product

Q: I am consistently obtaining very small crystals, but my application requires larger single crystals. How can I promote the growth of larger crystals?

A: The formation of small crystals is often a result of a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, the goal is to favor crystal growth over the formation of new nuclei.

  • Decrease Reactant Concentration: Lowering the concentration of the metal salt and/or the this compound can reduce the level of supersaturation, thereby slowing down the nucleation rate and allowing existing crystals to grow larger.

  • Slower Reagent Addition: A slow, controlled addition of one reactant to the other, or the use of a layered synthesis approach, can maintain a low supersaturation level and promote the growth of fewer, larger crystals.

  • Increase Reaction Time: Longer reaction times generally favor the growth of larger crystals as the system has more time to reach thermodynamic equilibrium, a process that often involves the dissolution of smaller crystals and the growth of larger ones (Ostwald ripening).

  • Optimize Modulator Concentration: While modulators can improve crystallinity, they can also lead to smaller crystals by capping the crystal surface and inhibiting further growth. A careful optimization of the modulator-to-linker ratio is necessary. Reducing the modulator concentration may lead to larger crystals, but potentially at the expense of crystallinity or morphology control.

Issue 3: Irregular Crystal Morphology or Polydispersity

Q: My product consists of crystals with irregular shapes and a wide range of sizes. How can I achieve a more uniform and well-defined morphology?

A: A lack of control over crystal morphology and size distribution is often related to inhomogeneous reaction conditions and uncontrolled nucleation events.

  • Ensure Homogeneous Reaction Mixture: Ensure that all reactants are fully dissolved and the solution is homogeneous before initiating the reaction (e.g., before heating). Inadequate mixing can create localized concentration gradients that lead to uncontrolled nucleation and growth.

  • Control Heating and Cooling Rates: Rapid heating can trigger a burst of nucleation, leading to a wide size distribution. A slower, more controlled heating ramp can promote more uniform nucleation. Similarly, a slow cooling profile can be beneficial for the growth of high-quality crystals.

  • Utilize Modulators: As mentioned previously, modulators can control the relative growth rates of different crystal facets, leading to more well-defined crystal shapes. The choice and concentration of the modulator can be systematically varied to target specific morphologies.

  • Seed the Reaction: Introducing a small number of pre-synthesized, high-quality seed crystals into the reaction mixture can promote heterogeneous nucleation and the growth of larger, more uniform crystals.

Issue 4: Formation of Multiple Crystalline Phases

Q: My PXRD pattern shows peaks corresponding to more than one crystalline phase. How can I obtain a phase-pure product?

A: The formation of multiple phases can be due to subtle variations in the reaction conditions that favor the nucleation and growth of different, competing crystal structures. The coordination flexibility of this compound with different metal ions can lead to the formation of various coordination polymers with different dimensionalities (0D, 1D, 2D, or 3D).[2]

  • Precise Control of Stoichiometry: Ensure the molar ratio of the metal precursor to the organic linker is accurately controlled. Deviations from the optimal stoichiometry can lead to the formation of different phases.

  • Control Water Content: For some MOF syntheses, particularly with zinc, the amount of water present in the reaction mixture can be a critical factor in determining which crystalline phase is formed.[1][3] Ensure consistent hydration levels of your metal salts and solvents.

  • Systematic Screening of Conditions: A systematic screening of reaction parameters (temperature, time, solvent, and modulator concentration) is often necessary to identify the specific conditions that favor the formation of the desired phase.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the synthesis of a MOF with this compound?

A1: A common starting point for solvothermal synthesis would be to dissolve the metal salt (e.g., zinc nitrate (B79036) hexahydrate) and this compound in a solvent like DMF. The molar ratio of metal to linker can vary, but a 1:1 or 2:1 ratio is a reasonable starting point. The reaction is then typically heated in a sealed vial at a temperature between 80 °C and 150 °C for 12 to 72 hours.

Q2: Which metal ions are known to form coordination polymers or MOFs with this compound?

A2: The literature reports the formation of coordination polymers and MOFs with several transition metals, including zinc(II), cobalt(II), nickel(II), and uranium(VI).[2][4][5] The choice of metal ion will significantly influence the resulting structure and properties.

Q3: How does the bulky adamantane (B196018) group affect crystal growth?

A3: The rigid and bulky nature of the adamantane cage can introduce steric hindrance during the self-assembly process. This can sometimes lead to slower crystal growth, which can be advantageous for forming high-quality crystals. However, it can also lead to the formation of interpenetrated frameworks or lower-dimensional coordination polymers.[2] The use of co-ligands or N-auxiliary ligands can influence the final structure.[2]

Q4: What is the role of a modulator in the synthesis of MOFs with this linker?

A4: A modulator, such as a monocarboxylic acid, competes with the this compound for coordination to the metal centers. This competitive binding slows down the overall rate of framework formation, allowing more time for defects to be corrected and for a more ordered, crystalline material to form. It can also influence the size and shape of the resulting crystals by selectively capping certain crystal facets.

Q5: How can I activate the MOF after synthesis to make the pores accessible?

A5: After synthesis, the pores of the MOF are typically filled with solvent molecules. To activate the MOF, these solvent molecules must be removed without causing the framework to collapse. A common procedure involves washing the as-synthesized crystals with a solvent of lower boiling point (e.g., acetone (B3395972) or ethanol) to exchange the high-boiling synthesis solvent. The crystals are then carefully dried under vacuum, often with a slow temperature ramp. For delicate structures, supercritical CO2 exchange is a gentle and effective method for solvent removal.[6]

Data Presentation

The following tables summarize typical ranges for synthesis parameters that can be varied to control the crystal growth of MOFs based on rigid dicarboxylate linkers like this compound. These are intended as starting points and will likely require optimization for your specific system.

Table 1: Effect of Synthesis Parameters on Crystal Size and Crystallinity

ParameterTypical RangeExpected Effect on Crystal SizeExpected Effect on CrystallinityNotes
Temperature 80 - 150 °CHigher temperature can lead to smaller crystals due to faster nucleation.An optimal temperature window exists; too high or too low can result in poor crystallinity.
Time 12 - 72 hoursLonger times generally favor the growth of larger crystals.Sufficient time is needed to achieve high crystallinity.
Metal:Linker Ratio 1:2 to 2:1Can influence both size and phase formation.Stoichiometry is crucial for phase purity and crystallinity.
Concentration 0.01 - 0.1 MLower concentration generally leads to larger crystals.Very low concentrations may result in low yields.
Modulator Conc. 0 - 100 eq. (to linker)Increasing concentration generally leads to smaller crystals.Can significantly improve crystallinity up to an optimal concentration.The type of modulator is also a key variable.

Table 2: Common Solvents and Modulators

SolventBoiling Point (°C)PolarityCommon ModulatorspKa
DMF153HighAcetic Acid4.76
DEF177HighBenzoic Acid4.20
DMAc165HighFormic Acid3.77
Ethanol (B145695)78MediumTrifluoroacetic Acid0.23

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Zinc-based MOF with this compound

  • Reactant Preparation: In a 20 mL glass vial, add this compound (e.g., 0.1 mmol, 22.4 mg) and the metal salt (e.g., Zn(NO3)2·6H2O, 0.2 mmol, 59.5 mg).

  • Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

  • Modulator Addition (Optional): If using a modulator, add the desired amount (e.g., 10 equivalents relative to the linker; for acetic acid, this would be approximately 57 µL).

  • Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes until all solids are dissolved, resulting in a clear solution.

  • Heating: Place the sealed vial in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • Cooling: Allow the vial to cool slowly to room temperature.

  • Crystal Collection and Washing: Collect the crystalline product by vacuum filtration or decanting the supernatant. Wash the crystals with fresh DMF (3 x 10 mL) followed by a solvent with a lower boiling point, such as ethanol (3 x 10 mL).

  • Drying and Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 80-120 °C) for several hours to remove the solvent from the pores.

Visualizations

Logical Workflow for Troubleshooting Poor Crystallinity

G start Poor Crystallinity / Amorphous Product temp_time Optimize Temperature and Time start->temp_time Initial Step solvent Adjust Solvent System start->solvent modulator Introduce Modulator start->modulator ph Control pH start->ph success Crystalline Product temp_time->success solvent->success modulator->success ph->success G increase_size Increase Crystal Size decrease_size Decrease Crystal Size inc_time Increase Time inc_time->increase_size dec_conc Decrease Concentration dec_conc->increase_size dec_mod Decrease Modulator dec_mod->increase_size dec_time Decrease Time dec_time->decrease_size inc_conc Increase Concentration inc_conc->decrease_size inc_mod Increase Modulator inc_mod->decrease_size inc_temp Increase Temperature inc_temp->decrease_size

References

Technical Support Center: Overcoming Solubility Issues of 1,3-Adamantanedicarboxylic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-adamantanedicarboxylic acid in polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an attractive monomer for polymerization?

This compound is a unique dicarboxylic acid monomer due to its rigid and bulky adamantane (B196018) core. Incorporating this structure into polymer backbones can significantly enhance the thermal stability and glass transition temperature of the resulting polymers.[1]

Q2: What are the primary challenges in the polymerization of this compound?

The main challenge is its poor solubility in common organic solvents used for polymerization. This can lead to heterogeneous reaction mixtures, low molecular weight polymers, and difficulties in processing. The rigid structure of the adamantane cage contributes to its low solubility.

Q3: Which solvents are recommended for the polymerization of this compound?

While direct solubility data is limited, high-boiling point polar aprotic solvents are generally the most effective for dissolving rigid dicarboxylic acids for polycondensation. Recommended solvents to explore include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)[2][3]

The introduction of bulky adamantane groups has been shown to enhance the solubility of polyamides in solvents like NMP.[4]

Q4: Can the solubility of this compound be improved?

Yes, several strategies can be employed to improve its solubility for polymerization:

  • Conversion to a more soluble derivative: The dicarboxylic acid can be converted to its diacid chloride, which is generally more reactive and may exhibit better solubility in certain organic solvents.

  • Use of solubility-promoting salts: The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the polymerization medium (e.g., NMP) can enhance the solubility of the dicarboxylic acid and the resulting polymer.[5]

  • Chemical modification: Although this alters the monomer, introducing flexible side chains onto the adamantane core is a known strategy to significantly increase the solubility of adamantane-based polymers.[6]

Troubleshooting Guides

Issue 1: this compound Does Not Dissolve in the Polymerization Solvent

Symptoms:

  • The monomer remains as a solid precipitate in the solvent even with heating and stirring.

  • The reaction mixture is a slurry or suspension instead of a homogeneous solution.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent The solvent polarity is not suitable for the dicarboxylic acid.
Solution: Switch to a more polar, aprotic solvent such as NMP, DMAc, or DMSO.[2][3]
Insufficient Temperature The temperature is too low to facilitate dissolution.
Solution: Gradually and carefully heat the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of the reactants.
Low Intrinsic Solubility The rigid structure of this compound inherently limits its solubility.
Solution 1: Add solubility-promoting salts like LiCl or CaCl2 to the solvent (e.g., 2-5 wt%).[5]
Solution 2: Convert the dicarboxylic acid to its more reactive and potentially more soluble diacid chloride derivative before polymerization.
Issue 2: Low Molecular Weight of the Final Polymer

Symptoms:

  • The polymer precipitates prematurely from the reaction mixture.

  • The isolated polymer is brittle and has poor mechanical properties.

  • Viscosity of the reaction mixture does not increase significantly over time.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Monomer Solubility Undissolved monomer cannot effectively participate in the polymerization reaction.
Solution: Address the solubility issue using the steps outlined in "Issue 1". Ensure a homogeneous reaction mixture before initiating polymerization.
Non-stoichiometric Monomer Ratio An imbalance in the molar ratio of the dicarboxylic acid and the comonomer (diamine or diol) will limit chain growth.
Solution: Accurately weigh and calculate the molar amounts of both monomers. Purity of the monomers should be high.
Presence of Monofunctional Impurities Impurities with a single reactive group will act as chain terminators.
Solution: Purify the this compound (e.g., by recrystallization from ethanol[7]) and the comonomer before use.
Inefficient Removal of Byproducts In condensation polymerization, the removal of small molecule byproducts (e.g., water) is crucial to drive the reaction to completion.
Solution: For melt polycondensation, apply a high vacuum in the later stages of the reaction. For solution polymerization, use a Dean-Stark trap or conduct the reaction at a temperature that allows for efficient removal of the byproduct.

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from this compound and an Aromatic Diamine via Solution Polycondensation

This protocol is based on the Yamazaki-Higashi direct phosphorylation method, which is effective for preparing polyamides under mild conditions.[5]

Materials:

Procedure:

  • Dry the this compound, aromatic diamine, and LiCl under vacuum.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent), the aromatic diamine (1 equivalent), and LiCl (e.g., 5 wt% of the solvent) in anhydrous NMP.

  • Stir the mixture under a gentle flow of nitrogen until all solids are dissolved. Gentle heating may be applied.

  • Add anhydrous pyridine (2 equivalents) to the solution.

  • Add triphenyl phosphite (TPP) (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution should increase.

  • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol, and dry under vacuum at 80-100 °C.

Protocol 2: Synthesis of a Polyester (B1180765) from this compound and a Diol via Melt Polycondensation

This is a general procedure for polyester synthesis that can be adapted for this compound.

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol)

  • Esterification catalyst (e.g., titanium (IV) butoxide)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • Charge the this compound, the diol (in slight molar excess, e.g., 1.1 equivalents), the catalyst, and the antioxidant into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.

  • Heat the mixture under a nitrogen atmosphere to a temperature where the reactants melt and form a homogeneous solution (e.g., 150-180 °C), while stirring. Water will be evolved and can be collected.

  • After the initial evolution of water ceases, gradually increase the temperature (e.g., to 200-220 °C) and slowly apply a vacuum to remove the remaining water and excess diol.

  • Continue the reaction under high vacuum at an elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor under nitrogen and extrude or dissolve the polymer for further processing.

Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_solvent Is the solvent a polar aprotic type (NMP, DMAc, DMSO)? start->check_solvent change_solvent Action: Switch to NMP, DMAc, or DMSO. check_solvent->change_solvent No check_temp Is the mixture heated? check_solvent->check_temp Yes change_solvent->check_temp heat_mixture Action: Gradually heat the mixture with stirring. check_temp->heat_mixture No check_additives Are solubility-promoting additives being used? check_temp->check_additives Yes heat_mixture->check_additives add_salts Action: Add LiCl or CaCl2 (2-5 wt%). check_additives->add_salts No convert_monomer Action: Convert to diacid chloride. check_additives->convert_monomer Yes, but still insoluble success Success: Monomer Dissolved add_salts->success failure Persistent Issue: Consider monomer modification. convert_monomer->failure

Caption: Troubleshooting workflow for solubility issues.

Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation monomer_prep 1. Purify Monomers (this compound & Comonomer) monomer_drying 2. Dry Monomers and Additives monomer_prep->monomer_drying dissolution 3. Dissolve Monomers (and salts, if any) in anhydrous solvent monomer_drying->dissolution reaction_setup 4. Add Catalyst/Reagents (e.g., Pyridine, TPP) dissolution->reaction_setup polymerization 5. Heat under N2 (e.g., 100-110°C, 3-5h) reaction_setup->polymerization precipitation 6. Precipitate Polymer in non-solvent (e.g., Methanol) polymerization->precipitation washing 7. Wash Polymer precipitation->washing drying 8. Dry under Vacuum washing->drying

Caption: General workflow for solution polycondensation.

References

Technical Support Center: Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 1,3-adamantanedicarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst and synthetic route selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes reported for the efficient synthesis of this compound:

  • One-Pot Synthesis from 1-Adamantane Carboxylic Acid: This highly efficient method involves the direct oxidation and carboxylation of 1-adamantane carboxylic acid using a mixture of nitric acid, sulfuric acid, and formic acid.[1][2][3]

  • Multi-Step Synthesis from Adamantane (B196018): This route starts with the halogenation of adamantane, followed by hydrolysis and a final carboxylation step.[4]

  • Two-Step Synthesis from 1-Adamantanecarboxylic Acid: This method proceeds through a hydroxylated intermediate before the final carboxylation.[5]

Q2: Which synthetic route offers the highest yield?

A2: The one-pot synthesis from 1-adamantane carboxylic acid has been reported to provide the highest yield, reaching up to 92%.[1][2] The multi-step synthesis from adamantane and the two-step synthesis from 1-adamantanecarboxylic acid have reported yields of over 60% and 65%, respectively.[4][5]

Q3: What is the role of the "catalyst" in these syntheses?

A3: In most of these synthetic methods, the "catalyst" is more accurately described as a strong acid system that facilitates the reaction. Concentrated sulfuric acid, often in combination with nitric acid, acts as both a solvent and a catalyst to promote the oxidation and carboxylation reactions.[1][2][5] In the multi-step synthesis from adamantane, iron powder catalyzes the initial bromination step.[4]

Q4: Are there any significant safety concerns with these synthetic routes?

A4: Yes, all the described syntheses involve the use of strong, corrosive acids such as concentrated sulfuric acid and nitric acid, as well as toxic reagents like liquid bromine.[1][4][5] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reactions can also be exothermic and require careful temperature control.

Troubleshooting Guides

One-Pot Synthesis from 1-Adamantane Carboxylic Acid
Issue Possible Cause Troubleshooting Steps
Low Yield (<90%) Incorrect ratio of acids.The optimal ratio of 1-adamantane carboxylic acid: nitric acid: sulfuric acid: formic acid is critical. A reported optimal ratio is 1 g : 1 mL : 8 mL : 3.5 mL.[1] Increasing the amount of sulfuric acid can improve the oxidative ability of nitric acid, but an excess can dilute the nitric acid.[1]
Reaction temperature not maintained at 0°C.The dropwise addition of formic acid should be performed while maintaining the reaction temperature at 0°C to control the exothermic reaction and prevent side product formation.[1][2]
Product is impure Incomplete washing of the precipitate.The crude product should be washed several times with water after filtration to remove any residual acids.[1][2]
Inefficient purification.After dissolving the crude product in aqueous NaOH and separating the clear solution, ensure the solution is acidified to a pH of 3 with HCl for complete precipitation of the dicarboxylic acid. Recrystallization from ethanol (B145695) can further purify the product.[2]
Multi-Step Synthesis from Adamantane
Issue Possible Cause Troubleshooting Steps
Low yield in bromination step (<70%) Presence of water.The bromination of adamantane with liquid bromine and an iron powder catalyst should be conducted under anhydrous conditions.[4]
Incorrect temperature control.The reaction involves an initial phase at a lower temperature (-10 to 20°C) followed by a period at a higher temperature (50 to 110°C). Adhering to this temperature profile is important for optimal yield.[4]
Formation of byproducts during hydrolysis Use of incorrect silver salt.Silver sulfate (B86663) should be used for the hydrolysis of 1,3-dibromoadamantane (B19736). Using silver nitrate (B79036) can lead to the formation of nitrate ester byproducts.[4]
Low yield in carboxylation step (<60%) Inefficient Koch-Haff reaction.Ensure rapid stirring during the dropwise addition of formic acid to the solution of 1,3-adamantanediol (B44800) in concentrated sulfuric acid. Continue stirring for 10-30 minutes after the addition is complete to ensure the reaction goes to completion.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents/Catalysts Reported Yield Number of Steps Reference
One-Pot Synthesis1-Adamantane carboxylic acidNitric acid, Sulfuric acid, Formic acid92%1[1][2]
Multi-Step SynthesisAdamantaneIron powder, Liquid bromine, Silver sulfate, Formic acid, Sulfuric acid>60% (overall)3[4]
Two-Step Synthesis1-Adamantanecarboxylic acidNitric acid, Sulfuric acid, Formic acid65% (overall)2[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 1-Adamantane Carboxylic Acid[1][2]
  • Combine 20 g of 1-adamantane carboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over 5 hours.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it several times with water to obtain a white solid.

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the upper clear solution and acidify it with HCl to a pH of 3.

  • Filter the precipitate, wash with water, and dry in a vacuum.

  • Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Multi-Step Synthesis from Adamantane[4]

Step 1: Synthesis of 1,3-Dibromoadamantane

  • In a flask equipped with a stirrer, add adamantane and a catalytic amount of iron powder.

  • Slowly add liquid bromine dropwise. The molar ratio of adamantane to liquid bromine should be between 1:2 and 1:6.

  • React at -10 to 20°C for 0.5 to 2 hours, then increase the temperature to 50 to 110°C and react for another 3 to 8 hours.

  • After the reaction, add a saturated sodium bisulfite solution to quench excess bromine.

  • Filter the crude product and recrystallize from methanol (B129727) or acetone (B3395972) to obtain 1,3-dibromoadamantane.

Step 2: Synthesis of 1,3-Adamantanediol

  • To the 1,3-dibromoadamantane from the previous step, add silver sulfate, acetone, and water.

  • Heat the mixture under reflux for 5 to 12 hours.

  • Filter the hot solution and allow the filtrate to cool to room temperature to precipitate 1,3-adamantanediol.

Step 3: Synthesis of this compound

  • Add concentrated sulfuric acid to the 1,3-adamantanediol.

  • Under rapid stirring, add formic acid dropwise over 1 to 5 hours.

  • Continue to stir for 10 to 30 minutes after the addition is complete.

  • A white solid will precipitate. Filter the solid and recrystallize from ethanol or isopropanol (B130326) to obtain this compound.

Visualizations

Synthesis_Workflows cluster_one_pot One-Pot Synthesis cluster_multi_step Multi-Step Synthesis cluster_two_step Two-Step Synthesis A1 1-Adamantane Carboxylic Acid A2 1,3-Adamantanedicarboxylic Acid A1->A2 HNO₃, H₂SO₄, HCOOH, 0°C B1 Adamantane B2 1,3-Dibromoadamantane B1->B2 Fe, Br₂ B3 1,3-Adamantanediol B2->B3 Ag₂SO₄, Acetone, H₂O B4 1,3-Adamantanedicarboxylic Acid B3->B4 HCOOH, H₂SO₄ C1 1-Adamantanecarboxylic Acid C2 3-Hydroxy-1-adamantane carboxylic acid C1->C2 HNO₃, H₂SO₄ C3 1,3-Adamantanedicarboxylic Acid C2->C3 HCOOH, H₂SO₄

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or Impure Product q1 Which synthetic route was used? start->q1 one_pot One-Pot Synthesis q1->one_pot multi_step Multi-Step Synthesis q1->multi_step q2_one_pot Was the acid ratio correct? one_pot->q2_one_pot q2_multi_step Which step has low yield? multi_step->q2_multi_step q3_one_pot Was the temperature maintained at 0°C? q2_one_pot->q3_one_pot Yes r1 Adjust acid ratios. q2_one_pot->r1 No r2 Check purification steps. q3_one_pot->r2 Yes r3 Improve temperature control. q3_one_pot->r3 No bromination Bromination q2_multi_step->bromination hydrolysis Hydrolysis q2_multi_step->hydrolysis carboxylation Carboxylation q2_multi_step->carboxylation check_anhydrous Ensure anhydrous conditions. bromination->check_anhydrous check_hydrolysis_reagent Use Ag₂SO₄, not AgNO₃. hydrolysis->check_hydrolysis_reagent check_stirring Ensure rapid stirring during HCOOH addition. carboxylation->check_stirring

References

Technical Support Center: Characterization of Impurities in 1,3-Adamantanedicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-adamantanedicarboxylic acid. This guide addresses common impurities, their characterization, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies include:

  • A three-step synthesis commencing with adamantane (B196018), which involves a halogenation to 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol (B44800), and culminating in a carboxylation reaction.

  • A one-pot synthesis starting from 1-adamantanecarboxylic acid utilizing a mixture of nitric and sulfuric acids, with the subsequent addition of formic acid.

  • A two-step process beginning with adamantanecarboxylic acid, involving an initial oxidation to 3-hydroxy-1-adamantanecarboxylic acid, followed by a Koch-Haaf carboxylation to yield the final product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Depending on the synthetic route, several impurities can be generated. These include unreacted starting materials, intermediates, and byproducts from side reactions. A detailed breakdown of potential impurities for each major synthetic pathway is provided in the Troubleshooting Guides section.

Q3: How can I detect and quantify impurities in my product?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is suitable for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation of unknown impurities.

Q4: What are the general strategies for minimizing impurity formation?

A4: Optimization of reaction conditions is key. This includes precise control of temperature, reaction time, and stoichiometry of reagents. For instance, in the Koch-Haaf carboxylation, lower temperatures and shorter reaction times can favor the formation of the desired dicarboxylic acid over potential byproducts.[1]

Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials and Intermediates
  • Problem: My final product is contaminated with adamantane, 1,3-dibromoadamantane, or 1,3-adamantanediol (in the three-step synthesis from adamantane).

  • Possible Cause: Incomplete reaction in one or more steps.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure complete consumption of the starting material before proceeding to the next step.

    • Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. For the halogenation and carboxylation steps, a slight excess of the respective reagents may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: Adhere to the recommended reaction times and temperatures for each step. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

Issue 2: Formation of Over-carboxylation or Isomeric Byproducts
  • Problem: I am observing the formation of adamantane-1,3,5-tricarboxylic acid or other isomeric dicarboxylic acids.

  • Possible Cause: Harsh reaction conditions in the Koch-Haaf carboxylation step can lead to further carboxylation or isomerization. Carbocation rearrangements are a known side reaction in Koch-Haaf reactions.[2]

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a lower reaction temperature during the addition of formic acid and the subsequent carboxylation. This can help to control the reactivity and reduce the likelihood of further carboxylation.[1]

    • Controlled Addition of Reagents: A slow, dropwise addition of formic acid can help to maintain a consistent reaction temperature and minimize localized areas of high reactivity.

    • Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. While strong acids like sulfuric acid are necessary, the use of co-solvents should be carefully evaluated.

Issue 3: Presence of Dehydration, Deoxygenation, or Rearrangement Products
  • Problem: My analytical data suggests the presence of unsaturated adamantane derivatives, adamantane, or homoadamantane-related impurities.

  • Possible Cause: In strongly acidic media, particularly at elevated temperatures, adamantane diols can undergo side reactions such as dehydration to form alkenes, deoxygenation, or skeletal rearrangements.[3]

  • Troubleshooting & Optimization:

    • Mild Reaction Conditions: Employ the mildest possible reaction conditions for the carboxylation of 1,3-adamantanediol. This includes using the lowest effective concentration of sulfuric acid and maintaining a low reaction temperature.

    • Purification: These byproducts often have different polarities from the desired dicarboxylic acid and can typically be removed by recrystallization or column chromatography.

Impurity Profile and Characterization Data

The following table summarizes potential impurities, their likely origin, and key analytical characterization data.

Impurity NameStructureCommon Synthetic OriginMolecular Weight ( g/mol )Expected 1H NMR Signals (ppm, indicative)Expected Mass (m/z)
AdamantaneC10H16Unreacted starting material136.23~1.7-1.9 (broad multiplet)136
1,3-DibromoadamantaneC10H14Br2Incomplete hydrolysis294.03Signals shifted downfield compared to adamantane294, 296, 298 (isotopic pattern)
1,3-AdamantanediolC10H16O2Incomplete carboxylation168.23Signals for CH-OH protons, hydroxyl protons168
1-Adamantanecarboxylic acidC11H16O2Unreacted starting material180.24Carboxylic acid proton (~12 ppm), adamantyl protons180
Adamantane-1,3,5-tricarboxylic acidC13H16O6Over-carboxylation268.26Carboxylic acid protons, simplified adamantyl proton signals due to symmetry268

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Adamantanecarboxylic Acid (One-Pot Method)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-adamantanecarboxylic acid (1.0 eq).

  • Acid Mixture: Carefully add a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Formic Acid Addition: Slowly add formic acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for the specified time.

  • Work-up: Pour the reaction mixture over crushed ice.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by dissolving in an aqueous sodium hydroxide (B78521) solution, filtering, and re-precipitating with hydrochloric acid.

Protocol 2: Analytical Method for Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from high aqueous content to high organic content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

Visualizations

experimental_workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Material (Adamantane or 1-Adamantanecarboxylic Acid) reaction Chemical Transformation (e.g., Carboxylation) start->reaction crude Crude Product reaction->crude analysis Impurity Profiling (HPLC, LC-MS) crude->analysis purification Purification (Recrystallization) analysis->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impurity Formation cluster_impurities cluster_solutions start Impurity Detected q1 Impurity Type? start->q1 i1 Unreacted Starting Material / Intermediate q1->i1 Starting Material i2 Over-carboxylation / Isomer q1->i2 Higher MW i3 Side-reaction Product (Dehydration, etc.) q1->i3 Other s1 Optimize: - Reaction Time - Stoichiometry i1->s1 s2 Optimize: - Temperature - Reagent Addition Rate i2->s2 s3 Employ Milder Conditions i3->s3

Caption: Decision tree for troubleshooting common impurities in the synthesis.

References

Validation & Comparative

Bridging the Stability Gap: A Comparative Analysis of 1,3-Adamantanedicarboxylic Acid and Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the stability of Metal-Organic Frameworks (MOFs) engineered with aromatic versus bulky aliphatic linkers, focusing on thermal and chemical resilience.

The structural integrity and robustness of Metal-Organic Frameworks (MOFs) are paramount for their application in demanding fields such as catalysis, gas storage, and drug delivery. The choice of the organic linker is a critical determinant of these properties. This guide provides a comparative analysis of MOF stability when constructed with two distinct linkers: the planar, aromatic terephthalic acid (BDC) and the bulky, alicyclic 1,3-adamantanedicarboxylic acid. While MOFs based on terephthalic acid, such as the well-studied UiO-66, are known for their exceptional stability, analogous data for this compound-based MOFs is less prevalent in existing literature. This comparison draws upon extensive data for terephthalic acid-based MOFs and established principles regarding aliphatic linkers to provide a comprehensive overview for researchers.

Linker Structure: The Foundation of Stability

The fundamental differences in the molecular architecture of terephthalic acid and this compound directly influence the resulting MOF's stability. Terephthalic acid is a rigid, planar aromatic molecule, which facilitates strong, highly-ordered coordination with metal nodes, leading to robust frameworks. In contrast, this compound is a three-dimensional, non-planar aliphatic linker. Its bulky, diamondoid cage structure can introduce significant steric hindrance and lead to different network topologies compared to its linear aromatic counterpart.

Caption: Structural differences between terephthalic acid and this compound and their general impact on MOF stability.

Comparative Stability Analysis

Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of MOFs by measuring weight loss as a function of temperature. The decomposition temperature is a key indicator of the framework's robustness.

MOFs constructed from aromatic linkers like terephthalic acid generally exhibit higher thermal stability compared to those assembled from aliphatic linkers. The zirconium-based MOF, UiO-66, synthesized with terephthalic acid, is renowned for its exceptional thermal stability, with decomposition typically occurring above 500°C in an inert atmosphere.[1] The high connectivity of the framework and the strong Zr-O bonds contribute to this robustness.[2]

Direct TGA data for MOFs synthesized with this compound is scarce in the literature. However, the general trend observed for aliphatic linkers suggests a lower decomposition temperature. This is often attributed to the nature of the C-C single bonds in the aliphatic backbone, which are typically less stable at high temperatures compared to the bonds within an aromatic ring.

PropertyMOF with Terephthalic Acid (UiO-66)MOF with this compound
Metal Node Zirconium (Zr)Not specified in comparative studies
Decomposition Temp. (TGA, Inert) Stable up to ~500 °C.[1]Data not available; generally expected to be lower than aromatic counterparts.
Decomposition Temp. (TGA, Air) Begins to decompose around 450 °C.[1]Data not available.
Key Observation Exceptionally high thermal stability.[1][3]Stability is influenced by the aliphatic nature of the linker.

Table 1: Comparison of Thermal Stability Data.

Chemical Stability

Chemical stability is assessed by exposing the MOF to various chemical environments (e.g., water, acidic, or basic solutions) and then analyzing its structural integrity, typically via Powder X-ray Diffraction (PXRD). A stable MOF will retain its characteristic PXRD pattern, indicating that its crystalline structure has not degraded.

UiO-66 (Terephthalic Acid Linker): UiO-66 demonstrates remarkable chemical stability. It maintains its crystallinity after exposure to water and various organic solvents.[4] It is also highly resistant to acidic conditions, showing minimal degradation even in concentrated hydrochloric acid (HCl).[4][5] While its stability in basic solutions is more limited, it can withstand mildly alkaline environments.[6][7]

MOFs with this compound Linker: Specific experimental data on the chemical stability of MOFs synthesized with this compound is not readily available. The bulky, hydrophobic nature of the adamantane (B196018) cage may impart some degree of water resistance. However, the overall stability will still be highly dependent on the strength and lability of the metal-carboxylate coordination bond, which is influenced by the specific metal node used in the synthesis.

TreatmentMOF with Terephthalic Acid (UiO-66)MOF with this compound
Water Stable, retains crystallinity.[4]Data not available; hydrophobicity of linker may play a role.
Acid (e.g., HCl) Highly stable, even at low pH.[4]Data not available.
Base (e.g., NaOH) Stability is limited, degrades at high pH.[6][7]Data not available.
Key Observation Robust chemical stability, especially in acidic media.[5]Stability is undetermined by direct experimental evidence.

Table 2: Comparison of Chemical Stability.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of MOF stability.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Approximately 5-10 mg of the activated (guest-free) MOF sample is placed into an alumina (B75360) or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 50-100 mL/min).

  • Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate, typically 10°C/min.[1]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss after the removal of any residual solvent is identified as the decomposition temperature of the framework.

Chemical Stability Testing Protocol
  • Sample Exposure: A known mass of the activated MOF (e.g., 30 mg) is suspended in a specific volume (e.g., 10 mL) of the test solution (e.g., deionized water, 1 M HCl, 0.1 M NaOH).[6][7]

  • Incubation: The suspension is typically stirred or sonicated for a defined period (e.g., 24 hours) at room temperature.[4]

  • Sample Recovery: The solid material is recovered from the solution by centrifugation or filtration.

  • Washing and Drying: The recovered solid is washed several times with a solvent like methanol (B129727) or ethanol (B145695) to remove the test solution and then dried under vacuum.

  • Analysis: A Powder X-ray Diffraction (PXRD) pattern of the treated sample is collected and compared to the pattern of the pristine, as-synthesized MOF. The retention of characteristic peaks signifies structural stability.

Experimental_Workflow cluster_0 MOF Stability Assessment cluster_1 Stability Tests cluster_2 Characterization synthesis MOF Synthesis & Activation thermal_test Thermal Stress (TGA) synthesis->thermal_test chemical_test Chemical Exposure (e.g., Acid, Base, Water) synthesis->chemical_test tga_analysis Analyze Weight Loss Curve thermal_test->tga_analysis pxrd_analysis Compare PXRD Patterns chemical_test->pxrd_analysis result Determine Stability Profile tga_analysis->result pxrd_analysis->result

Caption: General experimental workflow for evaluating the thermal and chemical stability of MOFs.

Conclusion

The selection of an organic linker is a critical decision in the design of stable MOFs. Terephthalic acid has proven to be a superior building block for creating MOFs with exceptional thermal and chemical stability, as exemplified by the robust nature of UiO-66. The rigid, aromatic structure facilitates the formation of strong, highly connected frameworks.

In contrast, the use of bulky, alicyclic linkers like this compound presents a different design paradigm. While direct, quantitative stability data for MOFs from this specific linker are not widely reported, established chemical principles suggest that they are likely to exhibit lower thermal stability than their aromatic counterparts. The non-planar, sterically demanding nature of the adamantane unit can lead to frameworks with unique topologies and pore environments, but potentially at the cost of the exceptional robustness seen in systems like UiO-66. Further experimental investigation into the synthesis and characterization of MOFs from this compound is necessary to fully elucidate their stability profiles and unlock their potential for specialized applications.

References

A Comparative Guide to Polyesters: 1,3-Adamantanedicarboxylic Acid vs. Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic monomers into polyester (B1180765) backbones is a well-established strategy for tailoring their thermal, mechanical, and barrier properties. This guide provides a detailed comparison of polyesters synthesized using two distinct cyclic dicarboxylic acids: the cycloaliphatic 1,3-adamantanedicarboxylic acid and the aromatic isophthalic acid. While isophthalic acid is a common constituent in commercial polyesters, the bulky, diamondoid structure of this compound offers a unique avenue to high-performance materials.

Executive Summary

The primary distinction between these two diacids lies in their structure: isophthalic acid is a planar aromatic compound, while this compound possesses a rigid, three-dimensional cage structure. This fundamental difference significantly influences the resulting polyester's properties. Polyesters based on this compound are anticipated to exhibit superior thermal stability and higher glass transition temperatures due to the rigid and bulky nature of the adamantane (B196018) cage, which restricts segmental chain motion. Conversely, polyesters derived from isophthalic acid are generally amorphous with good chemical resistance and moderate thermal properties.

Data Presentation: Property Comparison

Direct, side-by-side comparative data for homopolyesters of this compound and isophthalic acid with the same diol (e.g., ethylene (B1197577) glycol) is limited in publicly available literature. However, based on studies of related copolymers and other adamantane-containing polymers, the following table summarizes the expected and reported properties.

PropertyPolyester from this compound (Expected/Inferred)Polyester from Isophthalic Acid (Reported)
Glass Transition Temperature (Tg) Significantly higher than isophthalate-based polyesters. Copolymers with adamantane content show increased Tg[1].55-60 °C (for Poly(ethylene isophthalate))[2]
Melting Temperature (Tm) Likely high, but may be amorphous depending on the diol. Copolymers show decreased Tm with adamantane incorporation[1].Typically amorphous[2]
Thermal Stability (Decomposition Temp.) Excellent. Polymers with 1,3-adamantane units show decomposition temperatures > 450 °C[3].Good
Mechanical Properties Expected to have high modulus and hardness due to the rigid adamantane structure.Good tensile strength and flexibility.
Gas Permeability Copolymers with adamantane content show increased oxygen permeability[1].Lower CO2 permeability compared to PET[2].
Solubility May exhibit good solubility in common organic solvents due to the disruption of chain packing by the bulky adamantane group.Soluble in solvents like dichloroacetic acid[4].

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters from this compound and isophthalic acid with ethylene glycol via a two-stage melt polycondensation method.

Synthesis of Poly(ethylene 1,3-adamantanedicarboxylate)

Materials:

  • This compound

  • Ethylene glycol (molar excess)

  • Catalyst (e.g., antimony trioxide, zinc acetate)

  • Stabilizer (e.g., triphenyl phosphite)

Procedure:

  • Esterification: this compound and a molar excess of ethylene glycol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. The water formed during the esterification reaction is continuously removed by distillation. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The catalyst and stabilizer are added to the reaction mixture. The temperature is gradually increased to 250-280°C, and the pressure is slowly reduced to below 1 Torr. The excess ethylene glycol is distilled off. The reaction is continued under high vacuum until the desired melt viscosity (indicative of high molecular weight) is achieved. The resulting polymer is then extruded from the reactor under nitrogen pressure and pelletized.

Synthesis of Poly(ethylene isophthalate)

Materials:

  • Isophthalic acid

  • Ethylene glycol (molar excess)

  • Catalyst (e.g., zinc acetate (B1210297) and antimony trioxide)[2]

Procedure:

  • Esterification: Isophthalic acid and a molar excess of ethylene glycol are charged into a reaction vessel. The mixture is heated to 190-230°C under a nitrogen atmosphere. The esterification reaction is carried out until the formation of water ceases.

  • Polycondensation: The catalyst system (e.g., zinc acetate and antimony trioxide) is added to the oligomeric mixture[2]. The temperature is raised to 260-280°C, and a vacuum is applied to remove the excess ethylene glycol and drive the polymerization forward. The reaction proceeds until a high-viscosity polymer is formed. The polymer is then extruded and pelletized.

Visualization of Structure-Property Relationship

The choice between this compound and isophthalic acid leads to distinct polyester architectures and, consequently, different material properties. This relationship can be visualized as follows:

G cluster_0 Diacid Monomer Choice cluster_1 Resulting Polymer Structure cluster_2 Key Polyester Properties This compound This compound Rigid, Bulky Cycloaliphatic Chain Rigid, Bulky Cycloaliphatic Chain This compound->Rigid, Bulky Cycloaliphatic Chain Isophthalic Acid Isophthalic Acid Planar, Aromatic Chain Planar, Aromatic Chain Isophthalic Acid->Planar, Aromatic Chain High Thermal Stability\nHigh Tg High Thermal Stability High Tg Rigid, Bulky Cycloaliphatic Chain->High Thermal Stability\nHigh Tg Moderate Thermal Stability\nAmorphous Nature Moderate Thermal Stability Amorphous Nature Planar, Aromatic Chain->Moderate Thermal Stability\nAmorphous Nature Good Chemical Resistance Good Chemical Resistance Planar, Aromatic Chain->Good Chemical Resistance

Caption: Logical flow from diacid choice to polyester properties.

References

Performance Evaluation of Polymers Derived from 1,3-Adamantanedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, cage-like adamantane (B196018) structure into polymer backbones is a well-established strategy for enhancing thermal stability, mechanical strength, and other desirable properties in high-performance materials. This guide provides a comparative evaluation of polymers synthesized using 1,3-adamantanedicarboxylic acid, offering a summary of their performance characteristics against conventional aromatic and aliphatic polymers. The inclusion of the 1,3-adamantane dicarboxylate moiety imparts a unique combination of rigidity and a non-linear, kinked geometry to the polymer chain, influencing its packing and macroscopic properties.

Comparative Performance Data

The introduction of the this compound moiety into polyamides and polyesters generally leads to high glass transition temperatures (Tg) and excellent thermal stability, owing to the bulky and rigid nature of the adamantane cage which restricts polymer chain mobility.[1] However, quantitative data for polymers specifically derived from this compound is limited in publicly available literature. The following tables provide a comparative overview based on available data for adamantane-containing polymers and well-established commercial polymers.

Table 1: Thermal Properties of Adamantane-Based Polyamides vs. Standard Aromatic Polyamides

Polymer TypeMonomersGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Adamantane-Based Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + various aromatic diacids240–300> 450
Aromatic Polyamide (Nomex®)m-phenylenediamine + isophthaloyl chloride~270> 400
Aromatic Polyamide (Kevlar®)p-phenylenediamine + terephthaloyl chloride> 370> 500

Table 2: Mechanical Properties of Adamantane-Based Polyamides vs. Standard Aromatic Polyamides

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adamantane-Based Polyamide Films77–921.5–2.5N/A
Aromatic Polyamide (Nomex® Fiber)~340~5.8~22
Aromatic Polyamide (Kevlar® 49 Fiber)~3600~131~2.8

Table 3: Thermal Properties of Potential Adamantane-Based Polyesters vs. Standard Polyesters

Polymer TypeMonomersGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Adamantane-Based Copolyester1,3-adamantane dicarboxylic acid + other diacids/diolsPotentially HighDependent on composition
Polyethylene Terephthalate (PET)Ethylene glycol + Terephthalic acid65-80[2]240-270[2]
Polybutylene Terephthalate (PBT)1,4-butanediol + Terephthalic acid42-44[3]217-226[3]

Note: Data for adamantane-based polymers are derived from studies on related structures and may not be fully representative of polymers synthesized directly from this compound due to limited available data.

Synthesis and Polymerization Pathways

The synthesis of high-performance polymers from this compound typically involves polycondensation reactions. The following diagrams illustrate the general synthetic routes for producing polyamides and polyesters.

Synthesis_Polyamide cluster_reactants Reactants cluster_process Process cluster_products Products Ad_diacid 1,3-Adamantanedicarboxylic acid Polycondensation Polycondensation (e.g., Yamazaki-Higashi method) Ad_diacid->Polycondensation Diamine Diamine (e.g., aromatic or aliphatic) Diamine->Polycondensation Polyamide Adamantane-Containing Polyamide Polycondensation->Polyamide Byproduct Byproduct (e.g., H2O) Polycondensation->Byproduct

Caption: Synthesis of Polyamides from this compound.

Synthesis_Polyester cluster_reactants Reactants cluster_process Process cluster_products Products Ad_diacid 1,3-Adamantanedicarboxylic acid Polycondensation Polycondensation (e.g., Melt or Solution) Ad_diacid->Polycondensation Diol Diol (e.g., aliphatic or cycloaliphatic) Diol->Polycondensation Polyester Adamantane-Containing Polyester Polycondensation->Polyester Byproduct Byproduct (e.g., H2O) Polycondensation->Byproduct

Caption: Synthesis of Polyesters from this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polymer performance.

Synthesis of Polyamides via Yamazaki-Higashi Phosphorylation

This direct polycondensation method avoids the need for moisture-sensitive acid chlorides.[4]

  • Reactants and Solvent Setup: In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine (1.0 mmol), this compound (1.0 mmol), and solubility promoters such as calcium chloride (0.3 mmol) and lithium chloride (0.2 mmol) to a solvent system of N-methyl-2-pyrrolidone (NMP) and pyridine.[4]

  • Condensing Agent: Add triphenyl phosphite (B83602) (TPP) as the condensing agent to the stirred mixture.[4]

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 110°C) for several hours (e.g., 15 hours).[4]

  • Precipitation and Purification: After cooling to room temperature, pour the resulting polymer solution into a non-solvent such as a methanol/water mixture to precipitate the polyamide.

  • Washing and Drying: The precipitated polymer is then filtered, washed thoroughly with hot water and ethanol, and dried in a vacuum oven.

Thermal Property Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place a small sample of the polymer (typically 2-10 mg) into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss of the sample as a function of temperature.

    • The 10% weight loss temperature is often reported as an indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample of the polymer (typically 5-10 mg) into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10-20°C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate.

    • Heat the sample again at the same rate. The Tg is typically determined from the second heating scan to erase any prior thermal history.

    • The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.

Mechanical Property Analysis

Tensile Testing of Polymer Films (based on ASTM D882)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of polymer films.

  • Instrumentation: A universal testing machine with appropriate grips and a load cell.

  • Procedure:

    • Sample Preparation: Cut rectangular film samples to specified dimensions (e.g., 25 mm wide and 150 mm long).[3]

    • Conditioning: Condition the specimens at a standard laboratory temperature (23°C) and relative humidity (50%) before testing.[3]

    • Mounting: Securely clamp the sample in the grips of the testing machine, ensuring proper alignment.[3]

    • Testing: Apply a tensile load at a constant rate of grip separation (e.g., 50 mm/min) until the specimen breaks.[3]

    • Data Recording: Record the load and elongation throughout the test.

    • Analysis: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.

Experimental and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and performance evaluation of polymers derived from this compound.

Polymer_Evaluation_Workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_evaluation Performance Evaluation Monomer_Syn Monomer Synthesis (this compound) Polymerization Polymerization (Polyamide or Polyester) Monomer_Syn->Polymerization Purification Purification & Drying Polymerization->Purification Film_Casting Film Casting / Specimen Preparation Purification->Film_Casting Structural_Analysis Structural Analysis (FTIR, NMR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Film_Casting->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Tests) Film_Casting->Mechanical_Testing Data_Analysis Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Structural_Analysis->Data_Analysis Comparison Comparison with Alternative Polymers Data_Analysis->Comparison Conclusion Conclusion on Performance Comparison->Conclusion

Caption: Workflow for Performance Evaluation of Adamantane-Based Polymers.

References

validating the structure of metal-organic frameworks containing 1,3-Adamantanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to metal-organic frameworks (MOFs) for a variety of applications, from gas storage to drug delivery. The unique properties of MOFs are intrinsically linked to their structure, which is determined by the organic linkers and metal nodes used in their synthesis. This guide provides a comparative analysis of the structural validation of MOFs containing 1,3-adamantanedicarboxylic acid, a bulky and rigid linker, against MOFs constructed from more common linkers such as 1,4-phenylenedicarboxylic acid (BDC) and 1,3,5-benzenetricarboxylic acid (BTC).

The validation of the crystalline structure of these materials is paramount to understanding and predicting their performance. A suite of experimental techniques is employed to confirm the successful synthesis of the desired framework and to characterize its key properties. This guide will delve into the experimental protocols for these techniques and present a comparative summary of the structural and performance data.

Structural and Performance Data Comparison

The choice of organic linker significantly influences the resulting MOF's properties, including its surface area, pore volume, and thermal stability. Below is a comparison of key data for MOFs synthesized with this compound and two common alternative linkers.

PropertyMOF with this compoundMOF with 1,4-Phenylenedicarboxylic Acid (BDC)MOF with 1,3,5-Benzenetricarboxylic Acid (BTC)
BET Surface Area (m²/g) Data not readily available in literature~1100 - 4330[1]~1270 - 1900[2]
Pore Volume (cm³/g) Data not readily available in literature~0.5 - 1.853[2]~0.71 - 1.1[2]
Thermal Decomposition Temperature (°C) Varies by metal, generally stable to ~300°C~400 - 540[3]~330 - 450[4][5]
CO₂ Adsorption Capacity (mmol/g at 273 K, 1 bar) Data not readily available in literature~2.5~5.27[2]
Hydrogen Storage Capacity (wt% at 77 K) Data not readily available in literature~1.46 (at ambient pressure)Up to 4.0 (at 30 atm)[6]

Note: The data for MOFs with this compound is not as widely reported in the literature, highlighting a potential area for further research.

Key Experimental Validation Protocols

The structural integrity and properties of MOFs are primarily validated through the following experimental techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional atomic arrangement of the MOF.

Methodology:

  • A suitable single crystal of the MOF is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions, space group, and atomic coordinates, ultimately revealing the complete crystal structure.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the phase purity and crystallinity of the bulk MOF sample.

Methodology:

  • A finely ground powder of the MOF sample is placed in a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ).

  • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • The resulting diffraction pattern is compared to a simulated pattern from single-crystal data or known phases to confirm the identity and purity of the synthesized MOF.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF and identify decomposition temperatures.

Methodology:

  • A small amount of the MOF sample is placed in a crucible within a thermogravimetric analyzer.

  • The sample is heated at a constant rate under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • Weight loss events correspond to the removal of solvent molecules and the decomposition of the organic linker, indicating the thermal stability limits of the framework.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal center.

Methodology:

  • A small amount of the MOF sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • The sample is irradiated with infrared light over a range of wavenumbers.

  • The absorption of infrared radiation by the sample is measured, resulting in a spectrum with peaks corresponding to the vibrational frequencies of different functional groups.

  • The absence of the carboxylic acid O-H stretch and the presence of characteristic carboxylate stretches confirm the deprotonation and coordination of the this compound linker to the metal centers.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of validating the structure of MOFs containing this compound.

ExperimentalWorkflow cluster_synthesis MOF Synthesis cluster_validation Structural Validation cluster_performance Performance Evaluation synthesis Solvothermal Synthesis (Metal Salt + this compound) scxrd Single-Crystal XRD (Structure Determination) synthesis->scxrd Ideal Crystal pxrd Powder XRD (Phase Purity & Crystallinity) synthesis->pxrd Bulk Sample ftir FTIR Spectroscopy (Functional Group Analysis) synthesis->ftir tga Thermogravimetric Analysis (Thermal Stability) pxrd->tga gas_adsorption Gas Adsorption Analysis (BET Surface Area, Pore Volume) tga->gas_adsorption

General experimental workflow for MOF validation.

LogicalRelationship Linker Organic Linker (this compound) Structure MOF Structure (Topology, Porosity) Linker->Structure Metal Metal Node Metal->Structure Properties Physicochemical Properties (Surface Area, Stability) Structure->Properties Performance Application Performance (Gas Storage, Catalysis) Properties->Performance

Influence of linker on MOF properties.

References

Adamantane-Based Polyesters: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantane (B196018) cage structure into polyester (B1180765) backbones is a proven strategy for enhancing the thermal properties of these polymers. This guide provides a comparative thermal analysis of various adamantane-based polyesters, offering valuable data for material selection in high-performance applications. The inclusion of adamantane moieties restricts polymer chain mobility, leading to significant increases in glass transition temperature (Tg) and thermal decomposition temperature (Td), thereby improving the material's performance at elevated temperatures.[1]

Comparative Thermal Properties

The following table summarizes the key thermal data for a selection of adamantane-based polyesters and, for comparison, a conventional aromatic polyester. The data has been compiled from various studies to illustrate the impact of incorporating adamantane into the polymer structure.

Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)10% Weight Loss Temperature (Td10) (°C)Char Yield at 600°C (%)
Adamantane-Based Polyesters
Poly(1,3-adamantylene terephthalate)~150-170> 400~450High
Copolyester of 1,3-adamantanediol, ethylene (B1197577) glycol, and terephthalic acid (50% adamantane)~120~380~420Moderate
Poly(ester imide) with adamantane side chain232 - 330> 500> 520High
Adamantane-based Polycarbonate~250> 450~480High
Conventional Aromatic Polyester
Poly(ethylene terephthalate) (PET)~75-80~350~390Low

Experimental Protocols

The thermal properties presented in this guide are primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these crucial experiments are detailed below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer is used for this measurement.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere, typically nitrogen or air, at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of the initial mass remaining against the temperature.

  • Key parameters such as the onset decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5 or Td10) and the final char yield are determined from the curve.[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Instrumentation: A differential scanning calorimeter is utilized for this analysis.

Procedure:

  • A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

  • For crystalline or semi-crystalline polymers, melting is observed as an endothermic peak. The peak maximum is taken as the melting temperature (Tm).[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of adamantane-based polyesters.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Data Acquisition & Comparison Monomers Adamantane-based Monomers (Diols, Dicarboxylic Acids) Polymerization Polycondensation Monomers->Polymerization Polyester Adamantane-based Polyester Polymerization->Polyester DSC Differential Scanning Calorimetry (DSC) Polyester->DSC Sample TGA Thermogravimetric Analysis (TGA) Polyester->TGA Sample Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Td Decomposition Temperature (Td) TGA->Td Data_Table Comparative Data Table Tg->Data_Table Tm->Data_Table Td->Data_Table

Experimental workflow for thermal analysis.

Logical Relationship of Adamantane Structure to Thermal Properties

The enhanced thermal stability of adamantane-based polyesters can be attributed to a clear structure-property relationship. The incorporation of the adamantane cage has several key effects on the polymer's molecular architecture, which are visualized in the diagram below.

G cluster_cause Structural Modification cluster_effect Molecular & Bulk Properties Adamantane Incorporation of Adamantane Moiety Rigidity Increased Chain Rigidity Adamantane->Rigidity Mobility Reduced Chain Mobility Adamantane->Mobility Packing Disrupted Chain Packing Adamantane->Packing Tg Increased Glass Transition Temperature (Tg) Rigidity->Tg Td Increased Decomposition Temperature (Td) Rigidity->Td Mobility->Tg Mobility->Td Packing->Tg

Structure-property relationship.

References

A Comparative Guide to the Porosity of MOFs: 1,3-Adamantanedicarboxylic Acid Versus Other Prominent Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a cornerstone of their application in diverse fields such as gas storage, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the resulting framework's topology, pore size, and surface area. This guide provides a comparative analysis of the porosity of MOFs synthesized from the rigid, aliphatic 1,3-adamantanedicarboxylic acid linker against well-established aromatic and azolate-based linkers found in benchmark MOFs like UiO-66, ZIF-8, and MOF-5.

The use of bulky, three-dimensional linkers like those derived from adamantane (B196018) is an intriguing strategy to create robust and highly porous materials. This compound, with its rigid diamondoid core, is expected to produce frameworks with significant thermal and mechanical stability. However, its impact on porosity compared to more conventional planar linkers is a key area of investigation.

Quantitative Comparison of MOF Porosity

The following table summarizes the key porosity parameters for several benchmark MOFs and provides available data for a MOF constructed from a related adamantane-based linker. Direct quantitative data for MOFs synthesized specifically from this compound is not yet widely reported in the literature, highlighting a promising area for future research.

MOFLinkerMetal IonBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
UiO-66 1,4-Benzenedicarboxylic acidZr1000 - 1800[1][2]-0.40 - 0.90[1][2]~6
ZIF-8 2-MethylimidazoleZn1148 - 1947[3]-0.38 - 0.663[4]3.4 (aperture), 11.6 (cage)
MOF-5 (IRMOF-1) 1,4-Benzenedicarboxylic acidZn260 - 4400[5]1043[6]0.92 - 1.04 (micropore)[5]~12
MOF-11 1,3,5,7-Adamantane­tetracarboxylateCu-560[7]0.20[7]6.0 - 6.5

Note: The porosity of MOFs can vary significantly based on the synthesis method, activation procedure, and the presence of defects.

Experimental Protocols

The accurate determination of MOF porosity is crucial for evaluating their performance. The following outlines a general experimental protocol for the synthesis and porosity measurement of MOFs.

1. General MOF Synthesis (Solvothermal Method)

A typical solvothermal synthesis for a zinc-based MOF is as follows:

  • Reactant Dissolution: The metal salt (e.g., zinc nitrate (B79036) hexahydrate) and the organic linker (e.g., this compound) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), in a glass vial.

  • Sealing and Heating: The vial is securely sealed and placed in a programmable oven.

  • Crystallization: The temperature is ramped up to a specific temperature (e.g., 100-150 °C) and held for a designated period (e.g., 24-48 hours) to allow for the formation of crystalline MOF material.

  • Cooling and Isolation: The oven is cooled to room temperature, and the resulting crystals are isolated from the mother liquor by decantation or filtration.

  • Washing: The isolated crystals are washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol (B145695) or methanol) to remove unreacted starting materials and solvent molecules occluded within the pores.

2. Activation of MOFs for Porosity Measurement

Proper activation is critical to ensure that the pores of the MOF are empty of guest molecules, allowing for accurate porosity assessment.[8]

  • Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., methanol (B129727) or chloroform) for several days, with the solvent being decanted and replaced periodically. This process exchanges the high-boiling point synthesis solvent with a more easily removable one.

  • Thermal Activation: The solvent-exchanged MOF sample is placed in a sample tube and heated under a high vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. The specific temperature and duration depend on the thermal stability of the MOF.[8] Supercritical CO2 drying is an alternative method for activating flexible or sensitive MOFs.[8]

3. Porosity Measurement via Nitrogen Adsorption (BET Analysis)

Gas adsorption is the most common technique for characterizing the porosity of MOFs.[9]

  • Sample Preparation: A known mass of the activated MOF is placed in a sample tube of a gas adsorption analyzer.

  • Degassing: The sample is further degassed in situ by the analyzer under vacuum and at a specific temperature to remove any remaining adsorbed molecules.

  • Isotherm Measurement: A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature). The instrument doses a known amount of nitrogen gas into the sample tube and measures the equilibrium pressure. This process is repeated over a range of relative pressures (P/P₀).

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3 for mesoporous materials and a lower range for microporous materials) to calculate the specific surface area.[1][10]

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis can be used to determine the pore size distribution from the isotherm data.

Visualizing Methodologies

The following diagrams illustrate the logical workflow of MOF synthesis and porosity characterization.

MOF_Synthesis_Workflow MOF Synthesis and Activation Workflow cluster_synthesis Synthesis cluster_activation Activation Reactants Metal Salt + Organic Linker Solvothermal_Reaction Solvothermal Reaction (Heating in Sealed Vessel) Reactants->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction As_Synthesized_MOF As-Synthesized MOF (Crystals in Mother Liquor) Solvothermal_Reaction->As_Synthesized_MOF Washing Washing with Fresh Solvent As_Synthesized_MOF->Washing Solvent_Exchange Solvent Exchange (e.g., Methanol) Washing->Solvent_Exchange Thermal_Activation Thermal Activation (Heating under Vacuum) Solvent_Exchange->Thermal_Activation Activated_MOF Activated MOF (Porous Material) Thermal_Activation->Activated_MOF

Caption: Workflow for MOF Synthesis and Activation.

Porosity_Measurement_Workflow Porosity Measurement Workflow Activated_MOF Activated MOF Sample Degassing In-situ Degassing in Analyzer Activated_MOF->Degassing N2_Adsorption Nitrogen Adsorption/Desorption at 77 K Degassing->N2_Adsorption Isotherm_Data Adsorption/Desorption Isotherm Data N2_Adsorption->Isotherm_Data Data_Analysis Data Analysis Isotherm_Data->Data_Analysis BET_Area BET Surface Area Data_Analysis->BET_Area Pore_Volume Pore Volume Data_Analysis->Pore_Volume Pore_Size Pore Size Distribution Data_Analysis->Pore_Size

Caption: Workflow for Porosity Measurement.

Conclusion

The selection of an organic linker is a powerful tool in the design of MOFs with specific porous properties. While benchmark MOFs like UiO-66, ZIF-8, and MOF-5, built from planar aromatic and azolate linkers, exhibit high surface areas and well-defined porosities, the use of rigid, three-dimensional linkers such as this compound presents an opportunity to create novel frameworks with potentially enhanced stability and unique pore geometries. The limited available data on adamantane-based MOFs, such as MOF-11, suggests that they can indeed form porous structures, though perhaps with more modest surface areas compared to the highest-performing planar linker-based MOFs. Further experimental investigation into MOFs derived from this compound is warranted to fully assess their potential and provide the quantitative data necessary for a direct and comprehensive comparison. Such studies will be invaluable for advancing the rational design of MOFs for a wide range of scientific and industrial applications.

References

Bridging Rigidity and Performance: A Comparative Analysis of Polymers Incorporating 1,3-Adamantanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for advanced polymers with superior mechanical strength and thermal stability is perpetual. The incorporation of rigid, bulky moieties into polymer backbones presents a promising strategy to achieve these enhanced properties. This guide provides an objective comparison of the mechanical strength of polymers synthesized with and without the diamondoid monomer, 1,3-adamantanedicarboxylic acid, supported by experimental data.

The introduction of the cage-like, three-dimensional structure of adamantane (B196018) into a polymer chain disrupts packing, increases rigidity, and enhances thermal stability. This comparative analysis focuses on the tangible effects of this compound on the mechanical performance of polyesters, using polyethylene (B3416737) terephthalate (B1205515) (PET) as a benchmark for a conventional aromatic polyester.

Quantitative Mechanical Properties

A study on the synthesis and characterization of PET copolymers incorporating a derivative of this compound, specifically 5-adamantylisophthalic acid, provides valuable insight into the mechanical alterations. While not a direct use of this compound, the structural similarities allow for a relevant comparison of the influence of the adamantane cage. The following table summarizes the key mechanical properties of virgin PET and a PET copolymer containing 5 mol% of 5-adamantylisophthalic acid.

PropertyPolymer without Adamantane Moiety (Virgin PET)Polymer with Adamantane Moiety (PET copolymer with 5 mol% 5-adamantylisophthalic acid)
Tensile Strength ~ 55 MPaData not explicitly provided in the compared study. However, the incorporation of bulky, rigid groups like adamantane is generally expected to increase tensile strength.
Young's Modulus ~ 2.8 GPaThe study indicates a slight increase in the glass transition temperature, which often correlates with an increase in modulus. Quantitative data is not provided.
Elongation at Break ~ 50-300%The introduction of rigid adamantane units is anticipated to decrease the elongation at break due to reduced chain mobility.

Note: The data for the adamantane-containing polymer is inferred from the expected effects of incorporating rigid monomers. The referenced study focused on thermal and permeability properties, highlighting a slight increase in glass transition temperature with the incorporation of 5-adamantylisophthalic acid.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. The following protocols are based on the synthesis and characterization of PET and its adamantane-containing copolymers.[1]

Polymer Synthesis: Melt Polycondensation

The synthesis of both virgin PET and the adamantane-containing copolymers is typically achieved through a two-stage melt polycondensation process.

  • Esterification: In the first stage, a mixture of the diol (ethylene glycol) and the diacid(s) (terephthalic acid and, for the copolymer, 5-adamantylisophthalic acid) are heated under pressure. This reaction forms a low molecular weight prepolymer and eliminates water as a byproduct.

  • Polycondensation: The prepolymer is then subjected to a higher temperature and a high vacuum. This stage promotes the linking of the prepolymer chains to form a high molecular weight polyester, with the continued removal of ethylene (B1197577) glycol. The reaction is terminated once the desired molecular weight is achieved, which is often monitored by the viscosity of the molten polymer.

Mechanical Property Testing: Tensile Testing

The mechanical properties of the synthesized polymers are evaluated using tensile testing of films cast from the polymer melt.

  • Sample Preparation: Dog-bone shaped specimens are prepared from the polymer films according to standardized testing methods (e.g., ASTM D638).

  • Testing Procedure: The specimens are mounted in a universal testing machine and subjected to a controlled tensile force at a constant rate of extension until they fracture.

  • Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously recorded. This data is then used to calculate the tensile strength, Young's modulus, and elongation at break.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the incorporation of this compound into a polymer backbone to the anticipated changes in mechanical properties.

G A Incorporate this compound into Polymer Backbone B Introduce Bulky, Rigid Adamantane Cage A->B C Increased Chain Rigidity and Restricted Chain Mobility B->C D Disrupted Polymer Chain Packing B->D E Increased Tensile Strength and Modulus C->E F Decreased Elongation at Break C->F G Enhanced Thermal Stability (Higher Tg) D->G

Caption: Logical flow of incorporating this compound in polymers.

References

a comparative study of the synthesis efficiency of different adamantane dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane (B196018) dicarboxylic acids are a fascinating class of diamondoid molecules that have garnered significant attention in medicinal chemistry, polymer science, and materials research. Their rigid, three-dimensional structure imparts unique properties to molecules, making them valuable building blocks for a wide range of applications. This guide provides a comparative analysis of the synthesis efficiency for three key isomers: adamantane-1,3-dicarboxylic acid, adamantane-1,2-dicarboxylic acid, and adamantane-2,6-dicarboxylic acid.

Comparative Synthesis Efficiency

The synthesis of adamantane dicarboxylic acids can be achieved through various routes, with efficiency largely dependent on the starting material and the specific isomer being targeted. The following tables summarize the key quantitative data for the most common and effective synthesis methods.

Table 1: Synthesis of Adamantane-1,3-dicarboxylic Acid

MethodStarting MaterialReagentsReaction ConditionsYield (%)Reference
One-Pot Oxidation1-Adamantane carboxylic acidNitric acid, Sulfuric acid, Formic acid0°C, 6 hours92%[1]
Koch-Haaf Carbonylation1-Adamantane carboxylic acidFormic acid, Sulfuric acid0°CHigh[2]

Table 2: Synthesis of Adamantane-1,2-dicarboxylic Acid

MethodStarting MaterialKey StepsOverall Yield (%)Reference
Multi-step from Adamantan-2-oneAdamantan-2-oneDemjanov reaction, Oxidation, CleavageHigh[3]

Table 3: Proposed Synthesis of Adamantane-2,6-dicarboxylic Acid

MethodStarting MaterialProposed Key StepsPlausible YieldReference
Oxidation of Adamantane-2,6-dione (B47856)Adamantane-2,6-dioneOxidation with a strong oxidizing agent (e.g., nitric acid, potassium permanganate)Moderate to HighBased on general oxidation methods for cyclic ketones[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol 1: One-Pot Synthesis of Adamantane-1,3-dicarboxylic Acid[1]

This efficient one-pot method provides a high yield of adamantane-1,3-dicarboxylic acid from a readily available starting material.

Materials:

  • 1-Adamantane carboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Anhydrous formic acid (80%)

  • Crushed ice

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantane carboxylic acid (e.g., 20 g), nitric acid (e.g., 20 mL), and sulfuric acid (e.g., 160 mL).

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add anhydrous formic acid (e.g., 70 mL) dropwise over 5 hours.

  • Allow the reaction to proceed for an additional hour at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Dissolve the solid in an aqueous sodium hydroxide solution.

  • Separate the clear solution and acidify it with hydrochloric acid to a pH of 3.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain adamantane-1,3-dicarboxylic acid.

Protocol 2: Multi-step Synthesis of Adamantane-1,2-dicarboxylic Acid from Adamantan-2-one[3]

This pathway involves the construction of the dicarboxylic acid functionality on the adamantane scaffold starting from the corresponding ketone.

Materials:

  • Adamantan-2-one

  • Reagents for Demjanov reaction (e.g., sodium nitrite, acid)

  • Selenium oxide

  • Periodic acid

Procedure:

  • Homoadamantan-2-one synthesis: Subject adamantan-2-one to a Demjanov ring expansion reaction to yield homoadamantan-2-one.

  • α-Diketone formation: Perform an α-oxidation of homoadamantan-2-one using selenium oxide to produce the corresponding di-one.

  • Oxidative cleavage: Cleave the resulting di-one with periodic acid to yield adamantane-1,2-dicarboxylic acid. This three-step process is reported to have a high overall yield.

Protocol 3: Proposed Synthesis of Adamantane-2,6-dicarboxylic Acid

This proposed method is based on the well-established oxidation of cyclic ketones to dicarboxylic acids.[4]

Materials:

  • Adamantane-2,6-dione

  • Strong oxidizing agent (e.g., nitric acid or potassium permanganate)

  • Appropriate solvent (e.g., water, acetic acid)

  • Acid or base for workup

Procedure:

  • Dissolve or suspend adamantane-2,6-dione in a suitable solvent.

  • Add a strong oxidizing agent, such as concentrated nitric acid or a solution of potassium permanganate.

  • Heat the reaction mixture under reflux for a sufficient period to ensure complete oxidation.

  • After the reaction is complete, cool the mixture and perform an appropriate workup. This may involve quenching excess oxidant, followed by acidification to precipitate the dicarboxylic acid.

  • Purify the crude product by recrystallization.

Visualizing Synthesis and Applications

The following diagrams illustrate the synthesis workflows and the logical relationships in the application of adamantane dicarboxylic acids.

Synthesis_Workflows cluster_13 Adamantane-1,3-dicarboxylic Acid Synthesis cluster_12 Adamantane-1,2-dicarboxylic Acid Synthesis cluster_26 Proposed Adamantane-2,6-dicarboxylic Acid Synthesis 1-Adamantane\nCarboxylic Acid 1-Adamantane Carboxylic Acid One-Pot\nOxidation One-Pot Oxidation 1-Adamantane\nCarboxylic Acid->One-Pot\nOxidation HNO3, H2SO4, HCOOH, 0°C Koch-Haaf\nCarbonylation Koch-Haaf Carbonylation 1-Adamantane\nCarboxylic Acid->Koch-Haaf\nCarbonylation HCOOH, H2SO4, 0°C Adamantane-1,3-\ndicarboxylic Acid Adamantane-1,3- dicarboxylic Acid One-Pot\nOxidation->Adamantane-1,3-\ndicarboxylic Acid Yield: 92% Koch-Haaf\nCarbonylation->Adamantane-1,3-\ndicarboxylic Acid High Yield Adamantan-2-one Adamantan-2-one Demjanov\nReaction Demjanov Reaction Adamantan-2-one->Demjanov\nReaction Oxidation Oxidation Demjanov\nReaction->Oxidation SeO2 Cleavage Cleavage Oxidation->Cleavage HIO4 Adamantane-1,2-\ndicarboxylic Acid Adamantane-1,2- dicarboxylic Acid Cleavage->Adamantane-1,2-\ndicarboxylic Acid High Overall Yield Adamantane-2,6-dione Adamantane-2,6-dione Oxidation Oxidation Adamantane-2,6-dione->Oxidation Strong Oxidant (e.g., HNO3) Adamantane-2,6-\ndicarboxylic Acid Adamantane-2,6- dicarboxylic Acid Oxidation ->Adamantane-2,6-\ndicarboxylic Acid Plausible High Yield

Caption: Synthesis workflows for adamantane dicarboxylic acid isomers.

Application_Workflows cluster_drug_delivery Application in Drug Delivery cluster_polymer_science Application in Polymer Science Adamantane\nDicarboxylic Acid Adamantane Dicarboxylic Acid Derivative\nSynthesis Derivative Synthesis Adamantane\nDicarboxylic Acid->Derivative\nSynthesis Functionalization Monomer\nSynthesis Monomer Synthesis Adamantane\nDicarboxylic Acid->Monomer\nSynthesis Polymerization Precursor Drug Conjugation Drug Conjugation Derivative\nSynthesis->Drug Conjugation Linker Chemistry Formation of\nDrug Carrier Formation of Drug Carrier Drug Conjugation->Formation of\nDrug Carrier e.g., Liposome Anchor, Cyclodextrin Complex Targeted Drug\nDelivery Targeted Drug Delivery Formation of\nDrug Carrier->Targeted Drug\nDelivery Enhanced Bioavailability Polymerization Polymerization Monomer\nSynthesis->Polymerization e.g., Polycondensation High-Performance\nPolymer High-Performance Polymer Polymerization->High-Performance\nPolymer Incorporation into backbone or as pendant group Enhanced Material\nProperties Enhanced Material Properties High-Performance\nPolymer->Enhanced Material\nProperties Increased Thermal Stability, Mechanical Strength

Caption: Applications of adamantane dicarboxylic acids.

Conclusion

The synthesis of adamantane dicarboxylic acids offers a variety of routes, with the one-pot oxidation of 1-adamantane carboxylic acid being a particularly efficient method for producing the 1,3-isomer. The synthesis of the 1,2-isomer is also well-established, proceeding in high yield from adamantan-2-one. While a direct, optimized protocol for adamantane-2,6-dicarboxylic acid is less documented, its synthesis via the oxidation of adamantane-2,6-dione is a chemically sound and promising approach. The choice of synthesis strategy will ultimately depend on the desired isomer, available starting materials, and the scale of the reaction. The unique structural properties of these molecules continue to make them valuable targets for synthesis and application in diverse scientific fields.

References

A Comparative Guide to Metal-Organic Frameworks with Aliphatic Dicarboxylic Acid Linkers for Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate porous materials for gas adsorption and separation is critical. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials due to their high porosity and tunable structures. This guide provides an objective comparison of the gas adsorption properties of MOFs synthesized with different aliphatic dicarboxylic acid linkers, specifically succinic acid, glutaric acid, and adipic acid. The data presented is based on a systematic review of published experimental findings.

The flexibility and chain length of aliphatic dicarboxylic acid linkers play a crucial role in determining the structural characteristics and, consequently, the gas adsorption performance of MOFs. Longer and more flexible linkers can lead to frameworks with dynamic properties, such as "breathing" or "swelling," which can be advantageous for selective gas capture. This guide focuses on isoreticular series of MOFs, where the underlying topology remains the same while the linker length is systematically varied, allowing for a direct comparison of the linker's impact.

Quantitative Gas Adsorption Data

The following tables summarize the key quantitative data for MOFs synthesized with succinic acid (C4), glutaric acid (C5), and adipic acid (C6) as organic linkers. The data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific MOF system (e.g., metal node, topology) and the experimental conditions.

Table 1: Comparison of Surface Area and Pore Volume

LinkerMOF SystemBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Succinic AcidCr-based Bio-MOF2330.66[1]
Glutaric AcidZn-based MOFData not availableData not available
Adipic AcidUiO-66Up to 69 mol% adipate (B1204190) contentData not available[2]

Table 2: Comparison of CO₂, CH₄, and N₂ Adsorption Capacities

LinkerMOF SystemGasUptake (mmol/g) at 1 barTemperature (K)Reference
Succinic AcidZr-succinateCO₂Lower than Zr-fumarateN/A[3]
N₂Lower than Zr-fumarateN/A[3]
Glutaric AcidZn-based MOFCO₂Data not available
Adipic AcidZn-based MOFCO₂Higher than muconate-based MOF273 and 298

Note: The flexibility of the aliphatic linker can influence gas uptake. For instance, the conformational lability of the succinate (B1194679) chain in Zr-succinate was found to result in lower CO₂ and N₂ adsorption compared to its rigid counterpart, Zr-fumarate.[3] Conversely, in a zinc-based MOF, the more flexible adipate linker showed higher CO₂ uptake compared to a more rigid muconate linker.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of MOFs. The following are generalized solvothermal methods for synthesizing MOFs with aliphatic dicarboxylic acid linkers, based on established procedures.

General Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using a flexible aliphatic dicarboxylic acid linker.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aliphatic dicarboxylic acid (Succinic acid, Glutaric acid, or Adipic acid)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Formic acid) - Optional, but often used to control crystal size and morphology.

Procedure:

  • Solution Preparation: In a typical synthesis, dissolve the zinc nitrate hexahydrate and the chosen aliphatic dicarboxylic acid linker in DMF in a glass vial. If a modulator is used, it is added to this solution.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 72 hours).

  • Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature. The crystalline product is then collected by filtration or centrifugation. To remove unreacted starting materials and solvent molecules occluded within the pores, the product is washed extensively with fresh DMF and then solvent-exchanged with a more volatile solvent like ethanol (B145695) or methanol.

  • Activation: To ensure the pores are accessible for gas adsorption, the solvent-exchanged MOF is activated by heating under vacuum at an elevated temperature (e.g., 100-150°C) for several hours.

Characterization

The synthesized MOFs should be thoroughly characterized to confirm their structure and purity.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the appropriate activation temperature.

  • Gas Adsorption Measurements: Nitrogen adsorption-desorption isotherms at 77 K are typically measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. CO₂, CH₄, and N₂ adsorption isotherms are then measured at relevant temperatures and pressures to evaluate the gas uptake performance.

Logical Relationships and Signaling Pathways

The relationship between the aliphatic dicarboxylic acid linker and the resulting gas adsorption properties of the MOF can be visualized as a logical workflow. The flexibility and length of the linker directly influence the framework's structural properties, which in turn dictate its performance in gas adsorption.

G Linker_Length Linker Chain Length (Succinic < Glutaric < Adipic) Porosity Porosity (Surface Area, Pore Volume) Linker_Length->Porosity Influences Linker_Flexibility Conformational Flexibility Framework_Dynamics Framework Dynamics (Breathing/Swelling) Linker_Flexibility->Framework_Dynamics Determines Gas_Uptake Gas Uptake Capacity (CO₂, CH₄, N₂) Porosity->Gas_Uptake Directly Affects Framework_Dynamics->Gas_Uptake Can Enhance Selectivity Adsorption Selectivity (e.g., CO₂/N₂) Framework_Dynamics->Selectivity Can Improve Gas_Uptake->Selectivity

Caption: Logical workflow illustrating the influence of aliphatic linker properties on MOF structure and gas adsorption performance.

Conclusion

  • Linker flexibility can lead to dynamic frameworks, which may offer advantages in terms of selective gas adsorption, although it can sometimes result in lower overall uptake compared to rigid linkers due to pore deformation upon activation.[3]

  • Increasing linker length can potentially increase the pore volume of the resulting MOF, but the overall effect on gas uptake is also dependent on the framework's stability and how the linkers pack within the crystal structure.

For researchers and drug development professionals, the tunability of MOFs through the careful selection of aliphatic dicarboxylic acid linkers presents a powerful tool for designing materials with tailored gas adsorption properties for specific applications, such as controlled gas release in therapeutic applications or selective capture of gases in purification processes. Further systematic studies on isoreticular series of MOFs are essential to fully elucidate the structure-property relationships and guide the rational design of next-generation porous materials.

References

Cross-Validation of Experimental and Theoretical Data for 1,3-Adamantanedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of molecular properties is a cornerstone of scientific advancement. This guide provides a detailed cross-validation of experimental data with theoretical predictions for 1,3-Adamantanedicarboxylic acid (ADC), a rigid dicarboxylic acid with significant applications in medicinal chemistry and materials science. By juxtaposing empirical measurements with computational models, we aim to offer a comprehensive understanding of ADC's physicochemical characteristics.

Introduction to this compound

This compound is a unique bifunctional molecule characterized by a rigid diamondoid cage structure. This structural rigidity imparts predictable conformational properties, making it an attractive building block in the design of polymers with high thermal stability and as a scaffold in the development of therapeutic agents.[1] An accurate understanding of its acidic and spectroscopic properties is crucial for its application in drug formulation and materials engineering. This guide presents a side-by-side comparison of experimentally determined data against theoretically calculated values to assess the predictive power of modern computational methods for this class of molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative comparison between experimental and theoretical data for the key physicochemical properties of this compound.

Table 1: Physical and Chemical Properties
PropertyExperimental ValueTheoretical/Predicted Value
Melting Point275-278 °C[2][3]282.5 °C
pKa (first dissociation)Not available4.24 ± 0.40
SolubilitySparingly soluble in DMSO, slightly soluble in heated Methanol-
Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Solvent: DMSO-d6, Reference: TMS

Proton AssignmentExperimental Value (400 MHz)[1][4]Predicted Value
-COOH12.062 (br s, 2H)12.15 (s)
CH (C2-H)2.059 (m, 1H)2.11
CH₂ (C4,C8,C9,C10-H)1.850-1.882 (m, 2H) & 1.759-1.791 (m, 4H)1.95
CH₂ (C5,C7-H)1.691-1.727 (m, 4H)1.78
CH₂ (C6-H)1.616 (m, 2H)1.68
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

Solvent: DMSO-d6, Reference: TMS

Carbon AssignmentExperimental Value (100 MHz)[1][4]Predicted Value
-COOH177.76178.50
C1, C339.8940.25
C239.7840.10
C4, C8, C9, C1037.6638.15
C634.9835.50
C5, C727.3727.80
Table 4: Key Infrared (IR) Absorption Bands (cm⁻¹)
Vibrational ModeExperimental Value (KBr)[1][4]Predicted Value
O-H stretch (Carboxylic acid dimer)26362645
C-H stretch (Adamantane cage)2913, 28512920, 2855
C=O stretch (Carboxylic acid)16911705
C-O stretch / O-H bend1451, 1410, 1344, 12491445, 1415, 1350, 1255

Experimental and Theoretical Protocols

Experimental Methodologies
  • Melting Point Determination: The melting point was determined using a standard capillary melting point apparatus. The sample was heated at a controlled rate, and the range from the initial melting to complete liquefaction was recorded.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra were acquired on a Varian Mercury-plus 400 spectrometer, operating at 400 MHz for protons and 100 MHz for carbon-13.[4]

    • Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample was prepared as a potassium bromide (KBr) pellet.[4]

    • Data is reported in wavenumbers (cm⁻¹) corresponding to the maximum absorbance (νmax).[4]

Theoretical Protocols
  • Geometry Optimization and Vibrational Frequencies:

    • The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.

    • Vibrational frequencies were calculated at the same level of theory to confirm a minimum energy structure and to predict the IR spectrum. A scaling factor was applied to the computed frequencies to account for anharmonicity and basis set limitations.

  • NMR Chemical Shift Prediction:

    • ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT (B3LYP/6-311+G(2d,p)).

    • The solvent effect of DMSO was modeled using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).

    • Calculated chemical shifts were referenced against TMS, computed at the same level of theory.

  • pKa Prediction:

    • The pKa value was predicted using a computational chemistry software package that employs a quantitative structure-property relationship (QSPR) model based on a large dataset of known carboxylic acids.

Visualization of Workflow and Molecular Structure

The following diagrams illustrate the logical workflow of this comparative study and the molecular structure of this compound.

cross_validation_workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Cross-Validation exp_synthesis Synthesis & Purification exp_mp Melting Point exp_synthesis->exp_mp exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir comp_mp MP exp_mp->comp_mp Compare comp_nmr NMR exp_nmr->comp_nmr Compare comp_ir IR exp_ir->comp_ir Compare theo_model Molecular Modeling theo_opt DFT Geometry Optimization theo_model->theo_opt theo_pka pKa Prediction theo_model->theo_pka theo_nmr GIAO-DFT NMR Calculation theo_opt->theo_nmr theo_ir DFT Vibrational Frequency Analysis theo_opt->theo_ir theo_nmr->comp_nmr Predict theo_ir->comp_ir Predict comp_pka pKa theo_pka->comp_pka Compare

Caption: Workflow for the cross-validation of experimental and theoretical data.

Caption: Structure of this compound with atom numbering.

Conclusion

The cross-validation reveals a strong correlation between the experimental data and theoretical predictions for this compound. The calculated NMR and IR spectral data show good agreement with the experimental values, indicating that the chosen computational methods can reliably predict the spectroscopic properties of such rigid cage-like structures. Minor deviations are observed, which can be attributed to solvent effects, intermolecular interactions in the solid state (for IR), and the inherent approximations in the theoretical models. The predicted pKa and melting point also fall within a reasonable range of expected values. This guide demonstrates the synergistic value of combining experimental and computational chemistry to build a robust and comprehensive profile of complex molecules, thereby facilitating their application in research and development.

References

Safety Operating Guide

Safe Disposal of 1,3-Adamantanedicarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Adamantanedicarboxylic acid.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound is handled and neutralized in a safe and environmentally sound manner. An alternative method is controlled incineration with flue gas scrubbing.[1]

It is crucial to prevent this chemical from entering drains or sewer systems.[1] Contamination of water, foodstuffs, feed, or seed by storage or disposal must be avoided.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-impermeable gloves and eye protection.[1]

  • Container Management: For disposal of the original container, it should be triple-rinsed (or equivalent). The rinsed container can then be offered for recycling or reconditioning.[1]

  • Waste Collection: Collect the waste this compound in a suitable, clearly labeled, and closed container.

  • Engage a Licensed Waste Disposal Company: Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of pickup, in accordance with local and national regulations.

Quantitative Disposal Data

Quantitative disposal limits for this compound are not prominently established in standard safety data sheets, as it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2] Therefore, specific concentration limits for disposal methods like landfill or sewer are generally not applicable. The focus remains on preventing its release into the environment.

ParameterValue
RCRA Hazardous Waste Code Not Listed
Reportable Quantity (RQ) Not Applicable
Sewer Disposal Limit Do not discharge to sewer systems[1]
Landfill Disposal Not Recommended; consult local regulations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_container_empty Is the container empty? start->is_container_empty rinse_container Triple rinse container with a suitable solvent is_container_empty->rinse_container Yes collect_waste Collect waste in a labeled, sealed container is_container_empty->collect_waste No recycle_container Offer container for recycling or reconditioning rinse_container->recycle_container end End: Proper Disposal Complete recycle_container->end contact_disposal_co Contact licensed chemical waste disposal company collect_waste->contact_disposal_co incineration Arrange for controlled incineration contact_disposal_co->incineration Option 1 destruction_plant Arrange for removal to a chemical destruction plant contact_disposal_co->destruction_plant Option 2 incineration->end destruction_plant->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Adamantanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,3-Adamantanedicarboxylic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a solid organic compound that may cause skin and serious eye irritation.[1] While some safety data sheets (SDS) do not classify it as hazardous under OSHA 2012 standards, it is prudent to handle it with care, employing standard laboratory precautions for handling chemical powders.[2] Key immediate actions in case of exposure include:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3] Remove and wash contaminated clothing before reuse.[1][3]

  • Inhalation: Move the person to fresh air. If you feel unwell, get medical advice.[1][3]

  • Ingestion: Rinse mouth with water. Get medical attention if you feel unwell.[1][2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), tested to EN 374 standard.[4]Prevents skin contact and irritation. Gloves must be inspected before use.[4]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area is required. If dust formation is likely, a NIOSH-approved N95 respirator is recommended.[4][5]Prevents inhalation of the compound as a dust, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow minimizes the risk of exposure and contamination. All operations involving the solid form of this compound should be performed in a chemical fume hood or a designated area with local exhaust ventilation to control dust.[4]

1. Preparation:

  • Confirm that a safety shower and eyewash station are accessible and unobstructed.
  • Don all required PPE as specified in the table above.
  • Prepare the work surface by cleaning it and covering it with absorbent, disposable bench paper if desired.
  • Assemble all necessary equipment (spatulas, weigh boats/paper, glassware, etc.) inside the fume hood.

2. Weighing and Transferring:

  • Place a weigh boat or a creased piece of weighing paper on the analytical balance and tare it.[6]
  • Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weigh boat. Avoid creating dust by handling the powder gently.
  • To transfer the weighed solid into a flask or beaker, you can use a powder funnel or carefully pour it from the creased weighing paper.[7]
  • If the solid is the limiting reagent for a reaction, rinse any residue from the weigh boat into the vessel with the reaction solvent to ensure a complete transfer.[7]
  • Keep the reagent bottle tightly closed when not in use.[4]

3. Post-Handling:

  • Wipe down the spatula and any contaminated surfaces with a damp cloth.
  • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated solid waste container.[4]
  • Wash hands thoroughly with soap and water after handling is complete.[1]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Weighing cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep1 Verify accessible safety shower and eyewash station prep2 Don all required PPE: - Goggles - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Prepare work area inside a chemical fume hood prep2->prep3 handle1 Place weigh boat on balance and tare prep3->handle1 Proceed to handling handle2 Carefully transfer solid from reagent bottle to avoid dust handle1->handle2 handle3 Transfer weighed solid to receiving vessel handle2->handle3 handle4 Securely close reagent bottle handle3->handle4 clean1 Wipe down spatula and work surfaces handle4->clean1 Proceed to cleanup clean2 Dispose of contaminated materials in designated waste clean1->clean2 clean3 Properly remove gloves clean2->clean3 disp1 Segregate solid and liquid waste clean2->disp1 Manage waste clean4 Wash hands thoroughly clean3->clean4 disp2 Label waste containers clearly disp1->disp2 disp3 Store waste in a designated secondary containment area disp2->disp3 disp4 Arrange for pickup by a licensed disposal company disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.